molecular formula C2HCl2NO2 B1366867 1,1-Dichloro-2-nitroethene CAS No. 6061-04-7

1,1-Dichloro-2-nitroethene

Cat. No.: B1366867
CAS No.: 6061-04-7
M. Wt: 141.94 g/mol
InChI Key: CTFMCQGUXONREY-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-nitroethene (CAS 6061-04-7) is a high-value, highly reactive building block for green synthetic organic chemistry. Its unique structure makes it an ideal substrate for constructing important nitrogen-containing heterocycles under mild and environmentally friendly conditions. Researchers can utilize this compound for the direct, catalyst-free synthesis of 2-nitromethyl-substituted quinazolinones from anthranilamides, a reaction that proceeds efficiently in water at room temperature . Furthermore, it readily reacts with hydrazides in an on-water, catalyst-free protocol at room temperature to produce 2-aryl-1,3,4-oxadiazole derivatives, key scaffolds in medicinal and materials chemistry . These methodologies highlight the reagent's primary research value: enabling concise and sustainable synthetic routes with advantages such as high yields, simple purification processes, and energy efficiency. The molecular formula is C 2 HCl 2 NO 2 and its molecular weight is 141.94 g/mol . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dichloro-2-nitroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2HCl2NO2/c3-2(4)1-5(6)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFMCQGUXONREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481018
Record name 1,1-dichloro-2-nitroethene
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Molecular Weight

141.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6061-04-7
Record name 1,1-dichloro-2-nitroethene
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Record name 1,1-dichloro-2-nitroethene
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Dichloro-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dichloro-2-nitroethene (CAS No: 6061-04-7) is a halogenated nitroalkene of significant interest in organic synthesis. Its unique electronic structure, arising from the geminal dichloro substituents and the strongly electron-withdrawing nitro group, imparts a high degree of reactivity, making it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its synthesis, spectroscopic characterization, and reactivity profile. Particular emphasis is placed on its utility as a potent dienophile in cycloaddition reactions and as an electrophile in nucleophilic substitution reactions. This document is intended to serve as a technical resource for researchers and professionals engaged in synthetic chemistry and drug development.

Introduction

Halogenated nitroalkenes are a class of highly functionalized organic compounds that have garnered considerable attention as versatile intermediates in organic synthesis. The presence of both halogen and nitro functionalities on a carbon-carbon double bond creates a unique electronic environment, rendering the molecule susceptible to a variety of chemical transformations. This compound, in particular, stands out due to the geminal dichloro group at the α-position and the powerful electron-withdrawing nitro group at the β-position. This arrangement makes the β-carbon exceptionally electrophilic and the double bond a potent dienophile.

This guide will delve into the core physical and chemical characteristics of this compound, providing a detailed examination of its synthesis, spectroscopic signature, and key reactive pathways. The information presented herein is curated to provide researchers with the foundational knowledge required to effectively utilize this reagent in their synthetic endeavors.

Physical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of a reagent is paramount for its effective use in the laboratory. This section outlines the key physical constants and provides an analysis of the expected spectroscopic data for this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for handling, storage, and reaction setup.

PropertyValueSource
CAS Number 6061-04-7[PubChem][1]
Molecular Formula C₂HCl₂NO₂[PubChem][1]
Molecular Weight 141.94 g/mol [PubChem][1]
Appearance Liquid (predicted)
Boiling Point 379.3 °C at 760 mmHg (Predicted)[American Elements][2]
Density 1.44 g/cm³ (Predicted)[American Elements][2]
Spectroscopic Characterization

The ¹H NMR spectrum of this compound is expected to be simple, showing a single resonance for the vinylic proton. Due to the strong electron-withdrawing effects of the two chlorine atoms and the nitro group, this proton will be significantly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, likely between δ 7.0 and 8.5 ppm. For comparison, the vinylic protons of the related 1-chloro-1-nitroethene appear at δ 6.85 and 6.04 ppm.[3]

The proton-decoupled ¹³C NMR spectrum is predicted to show two signals corresponding to the two carbon atoms of the double bond.

  • C1 (CCl₂): This carbon, bonded to two chlorine atoms, is expected to have a chemical shift in the range of δ 120-140 ppm. The electronegative chlorine atoms will cause a significant downfield shift.

  • C2 (CHNO₂): This carbon, attached to the nitro group and a hydrogen atom, will also be deshielded and is anticipated to resonate in a similar region, likely between δ 130-150 ppm.

The IR spectrum of this compound will be characterized by several key absorption bands:

  • C=C Stretch: The carbon-carbon double bond stretch is expected to appear in the region of 1600-1640 cm⁻¹.[3]

  • NO₂ Stretch: The nitro group will exhibit two strong absorption bands: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹.[3]

  • C-Cl Stretch: The carbon-chlorine bond stretches will be visible in the fingerprint region, typically between 600-800 cm⁻¹.[4]

  • =C-H Stretch: The vinylic C-H stretch will appear above 3000 cm⁻¹.[5][6]

The mass spectrum of this compound will show a molecular ion peak [M]⁺. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The ratio of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. A GC-MS spectrum is available on public databases such as SpectraBase.[7]

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the electronic properties of its functional groups. The powerful electron-withdrawing nature of the nitro group, combined with the inductive effect of the two chlorine atoms, renders the β-carbon highly electrophilic and the double bond electron-deficient. This makes it an excellent substrate for cycloaddition and nucleophilic addition/substitution reactions.

Cycloaddition Reactions: A Potent Dienophile

This compound is an excellent dienophile in Diels-Alder reactions.[8] The electron-deficient nature of its double bond allows it to readily react with electron-rich dienes to form six-membered rings. A prime example is its reaction with cyclopentadiene.

Caption: Diels-Alder reaction of cyclopentadiene and this compound.

This reactivity is analogous to that of similar nitroalkenes, which are well-established dienophiles in [4+2] cycloaddition reactions.[8][9] The reaction with cyclopentadiene is expected to proceed readily, even at moderate temperatures, to yield a bicyclic adduct.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (Representative)

The following is a representative protocol based on similar reactions.[10][11]

  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer via distillation. Keep the cyclopentadiene on ice.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as toluene or dichloromethane.

  • Addition of Diene: Slowly add freshly prepared cyclopentadiene (1.1 eq) to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature or with gentle heating.

  • Workup and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Nucleophilic Substitution and Addition Reactions

The highly electrophilic β-carbon of this compound makes it a prime target for nucleophilic attack. Depending on the nucleophile and reaction conditions, this can lead to either addition across the double bond or substitution of one or both chlorine atoms.

Primary and secondary amines are expected to react readily with this compound. The initial nucleophilic attack of the amine at the β-carbon would be followed by elimination of HCl, leading to a formal vinylic nucleophilic substitution product.

Caption: Proposed mechanism for the reaction of this compound with a secondary amine.

Thiols, being soft nucleophiles, are also expected to react with this compound. The reaction mechanism is likely to be similar to that with amines, involving a nucleophilic attack followed by elimination to yield a vinyl sulfide derivative. The high nucleophilicity of thiols makes them excellent partners in such reactions.[12][13][14]

Synthesis

A reliable synthetic route to this compound is crucial for its application in organic synthesis. While a specific, detailed protocol for its preparation is not widely published, a plausible route can be inferred from the synthesis of related halogenated nitroalkenes.

Proposed Synthetic Protocol: Dehydrohalogenation of a Trichloronitroethane Precursor

A likely synthetic approach involves the dehydrochlorination of 1,1,1-trichloro-2-nitroethane.

  • Precursor Synthesis: The precursor, 1,1,1-trichloro-2-nitroethane, can be synthesized via the chlorination of nitroethane.

  • Dehydrohalogenation: Treatment of 1,1,1-trichloro-2-nitroethane with a suitable base, such as a tertiary amine (e.g., triethylamine) or a weaker inorganic base, in an inert solvent would induce the elimination of HCl to form the desired this compound.

Caption: Proposed synthetic workflow for this compound.

Safety and Handling

This compound is classified as a flammable liquid and is toxic if swallowed.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[1]

  • H301: Toxic if swallowed.[1]

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. Its electron-deficient nature makes it a potent dienophile in Diels-Alder reactions and a strong electrophile for nucleophilic attack. While detailed experimental and spectroscopic data are somewhat limited in the public domain, this guide provides a comprehensive overview of its known and predicted properties, along with representative experimental protocols. Further research into the reactivity and applications of this compound is warranted and will undoubtedly uncover new and exciting synthetic methodologies.

References

Sources

1,1-Dichloro-2-nitroethene synthesis from 1,1-dichloroethylene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1,1-Dichloro-2-nitroethene from 1,1-Dichloroethylene

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable and reactive intermediate in organic synthesis. The protocol herein is designed for researchers and drug development professionals, detailing a proposed pathway for the nitration of 1,1-dichloroethylene. This document elucidates the underlying reaction mechanism, provides a detailed experimental protocol, outlines critical safety considerations, and specifies methods for product characterization. The synthesis is predicated on the electrophilic addition of a nitrating agent to the electron-rich double bond of 1,1-dichloroethylene. Due to the volatile nature of the starting material and the energetic nature of the reaction, stringent safety measures and precise control of reaction conditions are paramount.

Introduction: Significance of Nitroalkenes

Nitroalkenes, particularly halogenated derivatives like this compound, are potent building blocks in synthetic organic chemistry. The electron-withdrawing nature of the nitro group, combined with the presence of the dichloro-substituted double bond, renders the molecule highly susceptible to nucleophilic attack, making it an excellent Michael acceptor. This reactivity allows for the construction of complex molecular architectures and the introduction of nitrogen-containing functionalities, which are prevalent in many pharmaceutical compounds and agrochemicals. The versatility of the nitro group, which can be transformed into a wide array of other functional groups such as amines, ketones, or oximes, further enhances the synthetic utility of this compound.[1][2]

Reactant and Product Profile

A thorough understanding of the physical and chemical properties of all substances is critical for safe and effective execution.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Hazards
1,1-DichloroethyleneC₂H₂Cl₂96.9437Highly Flammable, Acutely Toxic, Carcinogen
Nitric Acid (70%)HNO₃63.01121Strong Oxidizer, Severe Skin Burns
Sulfuric Acid (98%)H₂SO₄98.08337Severe Skin Burns, Dehydrating Agent
This compoundC₂HCl₂NO₂141.94N/AToxic, Flammable, Lachrymator (presumed)

Note: Properties for this compound are based on available data and predictions from structurally similar compounds.[3]

Mechanistic Pathway: Electrophilic Nitration of an Alkene

The nitration of 1,1-dichloroethylene is proposed to proceed via an electrophilic addition mechanism. The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from the dehydration of nitric acid by concentrated sulfuric acid.[4][5]

Step 1: Generation of the Nitronium Ion Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly reactive nitronium ion.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack The electron-rich π-bond of the 1,1-dichloroethylene attacks the nitronium ion. This rate-determining step forms a carbocation intermediate. The chlorine atoms are deactivating, but the attack occurs at the carbon atom not bearing the chlorines to form a more stable carbocation, where the positive charge is stabilized by the adjacent chlorine atoms through resonance (lone pair donation).

Step 3: Deprotonation A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbocation intermediate, leading to the formation of the neutral product, this compound, and regeneration of the acid catalyst.

The overall mechanism is depicted in the following diagram:

Nitration Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ NO2_ion NO₂⁺ (Nitronium Ion) HNO3->NO2_ion + 2H₂SO₄ H2SO4 H₂SO₄ H3O H₃O⁺ + 2HSO₄⁻ Alkene C(Cl)₂=CH₂ NO2_ion->Alkene Carbocation C⁺(Cl)₂-CH₂NO₂ Alkene->Carbocation + NO₂⁺ Product C(Cl)₂=CHNO₂ Carbocation->Product + HSO₄⁻ Carbocation->Product Base HSO₄⁻ Product->Base - H₂SO₄

Caption: Proposed mechanism for the nitration of 1,1-dichloroethylene.

Detailed Experimental Protocol

This protocol is a proposed method and should be performed only by trained personnel within a certified chemical fume hood.[6][7][8]

Materials and Reagents
  • 1,1-Dichloroethylene (≥99%)

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (~98%)

  • Ice (from deionized water)

  • 5% (w/v) Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM, for extraction)

  • Round-bottom flask (250 mL, 3-neck)

  • Addition funnel with pressure equalization

  • Thermometer

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Separatory funnel (500 mL)

Experimental Workflow Diagram

Experimental Workflow start Start prep Reagent Preparation Prepare nitrating mixture (H₂SO₄ + HNO₃) in a 3-neck flask cooled to -5 to 0°C in an ice-salt bath. start->prep addition Substrate Addition Slowly add 1,1-dichloroethylene dropwise via addition funnel while maintaining temperature below 5°C. prep->addition reaction Reaction Stir vigorously for 2-3 hours, allowing the temperature to slowly rise to room temperature. addition->reaction quench Work-up: Quenching Pour the reaction mixture slowly over crushed ice with stirring. reaction->quench extract Work-up: Extraction Transfer to a separatory funnel and extract 3x with dichloromethane. quench->extract wash Work-up: Neutralization Combine organic layers. Wash with 5% NaHCO₃ solution, then with brine. extract->wash dry Drying Dry the organic layer over anhydrous MgSO₄. Filter to remove the drying agent. wash->dry purify Purification Remove solvent under reduced pressure. Purify the crude product via vacuum distillation. dry->purify analyze Analysis Characterize the product using ¹H NMR, ¹³C NMR, and GC-MS. purify->analyze end End analyze->end

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of Nitrating Mixture: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, add 40 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to between -5 and 0°C. With continuous stirring, slowly add 30 mL of concentrated nitric acid dropwise, ensuring the temperature does not exceed 10°C.

  • Substrate Addition: Once the nitrating mixture has re-cooled to 0°C, add 0.2 mol of 1,1-dichloroethylene to the addition funnel. Add the 1,1-dichloroethylene dropwise to the stirred nitrating mixture over a period of 60-90 minutes. It is critical to maintain the internal reaction temperature below 5°C during the addition to prevent runaway reactions and the formation of byproducts.

  • Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the reaction to stir at room temperature for another 2 hours.

  • Work-up and Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This step should be done slowly in a fume hood as toxic nitrogen oxide gases may be evolved.

  • Extraction and Neutralization: Transfer the quenched mixture to a 500 mL separatory funnel. Extract the aqueous layer three times with 50 mL portions of dichloromethane. Combine the organic extracts and wash them sequentially with 50 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution) and 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation. Collect the fraction at the appropriate boiling point under reduced pressure.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H NMR should show a singlet for the vinylic proton. ¹³C NMR will show two distinct signals for the sp² carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight (141.94 g/mol ), with a characteristic isotopic pattern for two chlorine atoms.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretches around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively) and the C=C double bond (around 1620-1640 cm⁻¹).

Safety and Handling

This synthesis involves highly hazardous materials and should not be attempted without a thorough risk assessment.

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber).[6][10]

  • Engineering Controls: The entire procedure must be conducted in a certified chemical fume hood to prevent inhalation of volatile and toxic chemicals. An emergency eyewash station and safety shower must be immediately accessible.[7][11]

  • Reactivity Hazards: The reaction is highly exothermic. Strict temperature control is essential to prevent an uncontrolled exotherm, which could lead to an explosion. Never add the reagents in reverse order. Dinitro compounds, which can be explosive, may form at higher temperatures.[12]

  • Toxicity: 1,1-dichloroethylene is a suspected carcinogen and is highly toxic upon inhalation.[13] Concentrated acids are extremely corrosive. The product, this compound, is expected to be toxic and a lachrymator. Avoid all contact and inhalation.[3]

  • Waste Disposal: All chemical waste, including aqueous layers and contaminated materials, must be collected in properly labeled hazardous waste containers for disposal according to institutional and environmental regulations.

Conclusion

The synthesis of this compound from 1,1-dichloroethylene via mixed-acid nitration is a feasible but hazardous procedure that provides access to a versatile synthetic intermediate. The success of this synthesis relies on a deep understanding of the reaction mechanism, meticulous control over experimental conditions, particularly temperature, and an unwavering commitment to safety. The resulting product serves as a powerful electrophile for various carbon-carbon and carbon-heteroatom bond-forming reactions, underscoring its importance for the research and development community.

References

  • SpectraBase. (n.d.). 1,1-dichloro-2-nitroethylene. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0434 - 1,1-DICHLORO-1-NITROETHANE. INCHEM. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of 1,2-Dichloroethane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12219571, this compound. Retrieved from [Link]

  • NIST. (n.d.). Ethane, 1-chloro-2-nitro-. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11674, 1,1-Dichloro-1-nitroethane. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Al-Zaydi, K. M. (2009). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 14(6), 2293–2302. Retrieved from [Link]

  • Collegedunia. (n.d.). Substitution Reaction, Nitrating Agents & Process. Retrieved from [Link]

  • BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US3594428A - Process for preparing 1,1-dichloroethylene, 1,2-dichloroethylene and vinyl chloride.
  • Google Patents. (n.d.). EP0285681A1 - Process for the preparation of nitroethylene derivatives.
  • Google Patents. (n.d.). WO1998019978A1 - Nitration process.
  • Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH. Retrieved from [Link]

  • Singh, A. K., et al. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ChemistrySelect. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration. Retrieved from [Link]

  • Ballini, R., et al. (2006). Nitro Compounds as Useful Reagents for the Synthesis of Dicarbonyl Derivatives. ARKIVOC. Retrieved from [Link]

  • Boris Portal. (n.d.). Simplifying Nitration Chemistry with Bench-stable Organic Nitrating Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene.
  • New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: 1,1-DICHLORO-1-NITROETHANE. Retrieved from [Link]

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A Comprehensive Technical Guide to 1,1-Dichloro-2-nitroethene: Synthesis, Properties, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth overview of 1,1-dichloro-2-nitroethene, a versatile and highly reactive building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering a comprehensive look at its chemical identity, properties, synthesis, safety considerations, and significant applications.

Chemical Identity and Properties

IUPAC Name: this compound[1][2]

CAS Number: 6061-04-7[1][2][3]

This compound, with the chemical formula C₂HCl₂NO₂, is a halogenated nitroalkene that has garnered significant interest as a reactive intermediate. The presence of two chlorine atoms on one carbon and a nitro group on the adjacent carbon of the ethene backbone renders the double bond highly electron-deficient. This electronic feature is the cornerstone of its reactivity, making it a potent electrophile in a variety of chemical transformations.

PropertyValueSource
Molecular Formula C₂HCl₂NO₂[2]
Molecular Weight 141.94 g/mol [2]
Appearance Liquid[3]
Density 1.44 g/cm³[3]
Boiling Point 379.3 °C at 760 mmHg[3]
Storage Temperature 4 °C[3]

Synthesis of this compound

A common and practical method for the preparation of this compound is through the nitration of 1,1-dichloroethylene.[4] This precursor is a readily available industrial chemical, primarily used in the manufacturing of polymers. The strong electron-withdrawing effect of the nitro group in the final product polarizes the carbon-carbon double bond, which is key to its reactivity.

Experimental Protocol: General Approach for the Nitration of 1,1-Dichloroethylene

Disclaimer: This protocol is a generalized procedure and should be adapted and optimized under strict laboratory safety protocols.

Materials:

  • 1,1-Dichloroethylene

  • Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or a milder nitrating agent like nitronium tetrafluoroborate)

  • Anhydrous, inert solvent (e.g., dichloromethane, acetonitrile)

  • Apparatus for reactions at controlled temperatures (e.g., ice bath, cryostat)

  • Standard glassware for organic synthesis, including a reaction flask, dropping funnel, and condenser

  • Equipment for aqueous workup and extraction

  • Purification apparatus (e.g., distillation or column chromatography setup)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1-dichloroethylene in an appropriate anhydrous solvent.

  • Cool the solution to a predetermined temperature (typically between -10 °C and 0 °C) using a cooling bath.

  • Slowly add the nitrating agent to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed the set limit. The addition rate should be carefully controlled to manage the exothermic nature of the reaction.

  • After the complete addition of the nitrating agent, allow the reaction mixture to stir at the same temperature for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, the reaction is carefully quenched by pouring the mixture over crushed ice or a cold, saturated aqueous solution of a mild base (e.g., sodium bicarbonate).

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic extracts are then washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Causality in Experimental Choices:

  • Low Temperature: The nitration of alkenes can be a highly exothermic and sometimes aggressive reaction. Maintaining a low temperature is crucial to prevent side reactions, such as polymerization or decomposition of the starting material and product, and to ensure the selectivity of the nitration.

  • Inert Atmosphere: Although not always strictly necessary for all nitration reactions, an inert atmosphere is good practice to prevent the introduction of moisture, which can affect the concentration and reactivity of the nitrating agent, particularly when using acid-sensitive reagents.

  • Slow Addition: The controlled, slow addition of the nitrating agent is paramount for managing the reaction's exothermicity and preventing a runaway reaction.

  • Aqueous Workup: The workup procedure is designed to neutralize any remaining acidic nitrating agents and to separate the organic product from inorganic byproducts.

Chemical Reactivity and Synthetic Applications

The unique electronic structure of this compound makes it a valuable synthon for the construction of complex organic molecules, particularly heterocyclic compounds. Its reactivity is comparable to that of phosgene, acting as a powerful electrophile that readily reacts with electron-rich species.[4]

Synthesis of Heterocycles

This compound has been demonstrated to be a versatile reagent for the synthesis of a variety of heterocyclic systems, including 1,3,4-oxadiazoles, 1,4,2-dithiazoles, 1,3-thiazetidines, and quinazolin-4-ones.[4] Notably, these transformations can often be carried out in water, which aligns with the principles of green chemistry by minimizing the use of volatile organic solvents.[4] The reactions are reported to be highly efficient, providing high yields without the need for additional catalysts.[4]

Heterocycle_Synthesis cluster_reaction Reaction in Water DCNE This compound (DCNE) Intermediate Reactive Intermediate DCNE->Intermediate Nucleophilic Attack & Elimination Nucleophile Dinucleophile (e.g., Hydrazides, Thioamides) Nucleophile->Intermediate Heterocycle Heterocyclic Product (e.g., 1,3,4-Oxadiazole) Intermediate->Heterocycle Cyclization

Caption: General workflow for the synthesis of heterocycles from this compound.

Michael Addition and Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor. It can readily undergo conjugate addition with a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its use in constructing more complex molecular scaffolds.

Furthermore, as a highly activated alkene, this compound is a potent dienophile in Diels-Alder reactions.[5][6] The presence of both the dichloro and nitro functionalities significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating [4+2] cycloadditions with conjugated dienes to form six-membered rings.[6] This provides a powerful tool for the stereocontrolled synthesis of complex cyclic systems.

Reaction_Types cluster_michael Michael Addition cluster_diels_alder Diels-Alder [4+2] Cycloaddition DCNE This compound C(=C(Cl)Cl)N+[O⁻] Product_Michael Adduct DCNE->Product_Michael Product_DA Cyclohexene Derivative DCNE->Product_DA Nucleophile Nucleophile (e.g., Enolates, Amines, Thiols) Nucleophile->DCNE:f0 Diene Conjugated Diene Diene->DCNE:f0

Caption: Reactivity of this compound as a Michael acceptor and a dienophile.

Precursor to Agrochemicals

A significant industrial application of this compound is its use as a key starting material in the synthesis of the novel cis-nitromethylene neonicotinoid insecticide, Cycloxaprid. This highlights the importance of this compound in the agrochemical industry for the development of new pest management solutions.

Spectroscopic Characterization

¹H NMR: A single signal is expected for the vinylic proton. Due to the strong electron-withdrawing effects of the two chlorine atoms and the nitro group on the adjacent carbon, this proton is expected to be significantly deshielded and appear at a high chemical shift (likely in the range of 7.0-8.5 ppm).

¹³C NMR: Two signals are anticipated. The carbon bearing the two chlorine atoms will appear at a characteristic chemical shift for a dichlorinated sp² carbon. The carbon bearing the nitro group will also be significantly deshielded.

IR Spectroscopy: Characteristic absorption bands are expected for the C=C double bond, the C-Cl bonds, and the nitro group. The asymmetric and symmetric stretching vibrations of the NO₂ group are typically strong and appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

Safety and Handling

This compound is classified as a flammable liquid and is toxic if swallowed.[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Information:

  • Pictograms: Flame, Skull and Crossbones

  • Signal Word: Danger

  • Hazard Statements: H226 (Flammable liquid and vapor), H301 (Toxic if swallowed)[2]

  • Precautionary Statements: A comprehensive list of precautionary statements, including those for prevention, response, storage, and disposal, can be found on the PubChem database.[2]

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its electron-deficient nature allows it to participate in a wide array of chemical transformations, making it a key building block for the construction of complex heterocyclic and carbocyclic systems. Its demonstrated utility in the synthesis of agrochemicals underscores its practical importance. Researchers and synthetic chemists are encouraged to explore the potential of this versatile reagent in their synthetic endeavors, while adhering to strict safety protocols.

References

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  • Moussaoui, Y., & Ben Salem, R. (2009). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in biphasic media. Journal de la Société Chimique de Tunisie, 11, 37-43.
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  • ResearchGate. (n.d.). Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group. Retrieved from [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 1,1-Dichloro-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,1-dichloro-2-nitroethene, a highly reactive nitroalkene of interest in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this compound through modern spectroscopic techniques. Given the limited availability of published experimental spectra, this guide combines available data with predictive analysis based on established chemical principles and data from structurally analogous compounds.

Introduction: The Synthetic Potential and Analytical Challenges of this compound

This compound (C₂HCl₂NO₂) is a halogenated nitroalkene possessing a unique electronic profile that makes it a valuable intermediate in synthetic organic chemistry. The presence of two electron-withdrawing chlorine atoms on one carbon of the ethene backbone, coupled with the strongly electron-withdrawing nitro group on the adjacent carbon, renders the carbon-carbon double bond highly electrophilic. This characteristic facilitates its participation in a variety of nucleophilic addition and cycloaddition reactions, making it a potent building block for the synthesis of complex nitrogen-containing heterocycles and other novel molecular architectures.

However, the high reactivity of this compound also presents significant challenges for its isolation and characterization. Furthermore, this compound is classified as a flammable liquid and is toxic if swallowed, necessitating stringent safety protocols during its handling and analysis.[1] A thorough spectroscopic analysis is therefore paramount for unambiguous structural confirmation and purity assessment. This guide will delve into the expected and reported data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Molecular Structure and Key Physicochemical Properties

A foundational understanding of the molecule's structure is crucial for interpreting its spectroscopic data.

Molecular Diagram

Caption: Molecular structure of this compound.

PropertyValueSource
Molecular FormulaC₂HCl₂NO₂[1]
Molecular Weight141.94 g/mol [1]
IUPAC NameThis compound[1]
CAS Number6061-04-7[2]

Mass Spectrometry: Elucidating the Molecular Ion and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, GC-MS data is available and provides critical insights.[1][3]

Expected Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak cluster characteristic of a molecule containing two chlorine atoms. The naturally occurring isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a relative abundance of approximately 3:1. This will result in a pattern of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

Ionm/z (Expected)Composition
[M]⁺141C₂H³⁵Cl₂NO₂
[M+2]⁺143C₂H³⁵Cl³⁷ClNO₂
[M+4]⁺145C₂H³⁷Cl₂NO₂
Fragmentation Pathway

The fragmentation of the molecular ion will be dictated by the weakest bonds and the stability of the resulting fragments. Key expected fragmentation pathways include the loss of the nitro group, chlorine atoms, and cleavage of the C-C bond.

Fragmentation Diagram

Fragmentation_Pathway M [C₂HCl₂NO₂]⁺ m/z = 141, 143, 145 M_minus_NO2 [C₂HCl₂]⁺ m/z = 95, 97, 99 M->M_minus_NO2 - NO₂ M_minus_Cl [C₂HClNO₂]⁺ m/z = 106, 108 M->M_minus_Cl - Cl M_minus_CO [CHCl₂NO]⁺ m/z = 113, 115, 117 M_minus_NO2->M_minus_CO - C

Caption: Predicted mass spectrometry fragmentation of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

  • GC Separation:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-200.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Predicted IR Absorption Bands

The key functional groups in this compound are the C=C double bond, the C-Cl bonds, and the nitro (NO₂) group.

Wavenumber (cm⁻¹)VibrationExpected Intensity
~1620C=C stretchMedium
~1550Asymmetric NO₂ stretchStrong
~1350Symmetric NO₂ stretchStrong
~850=C-H bend (out-of-plane)Medium-Strong
800-600C-Cl stretchStrong

The strong electron-withdrawing nature of the substituents is expected to influence the exact positions of these bands. For comparison, 1-chloro-1-nitroethene exhibits characteristic IR absorptions at 1620 cm⁻¹ (C=C) and 1548 cm⁻¹ and 1333 cm⁻¹ for the NO₂ group.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Apply a small drop of neat this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform ATR correction and baseline correction on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is indispensable for confirming the connectivity of atoms in a molecule. Due to the simple structure of this compound, its NMR spectra are predicted to be straightforward.

¹H NMR Spectroscopy

The molecule contains a single proton attached to the carbon-carbon double bond. Its chemical shift will be significantly influenced by the geminal nitro group and the vicinal dichloro-substituted carbon.

  • Predicted Chemical Shift (δ): 7.5-8.5 ppm. The strong deshielding effect of the nitro group and the dichlorovinyl group will shift this proton significantly downfield into the aromatic region.

  • Multiplicity: Singlet. There are no adjacent protons for spin-spin coupling.

For a related compound, 1-chloro-1-nitroethene, the vinylic protons appear at δ 6.85 and 6.04 ppm.[4] The presence of a second chlorine atom in the target molecule is expected to cause a further downfield shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show two distinct signals corresponding to the two carbon atoms of the ethene backbone.

Carbon AtomPredicted Chemical Shift (δ)Rationale
C-Cl₂125-135 ppmAttached to two electronegative chlorine atoms.
C-H(NO₂)140-150 ppmAttached to the strongly electron-withdrawing nitro group and deshielded by the adjacent C-Cl₂ group.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Parameters: Spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: Same instrument as for ¹H NMR.

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Parameters: Spectral width of 240 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: Flammable liquid and vapor. Toxic if swallowed.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

The spectroscopic characterization of this compound relies on a combination of mass spectrometry, IR, and NMR techniques. While experimental data is sparse, a comprehensive analysis based on chemical principles and data from analogous compounds provides a clear and predictive picture of its spectral properties. The data and protocols outlined in this guide offer a robust framework for the unambiguous identification and structural elucidation of this versatile synthetic intermediate. The inherent reactivity and toxicity of the compound necessitate careful handling and adherence to strict safety protocols throughout all analytical procedures.

References

  • SpectraBase. (n.d.). 1,1-dichloro-2-nitroethylene. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility and Stability of 1,1-Dichloro-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Data Scarcity for 1,1-Dichloro-2-nitroethene

For researchers and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is paramount for its effective application and safe handling. This guide focuses on this compound, a compound for which detailed experimental data on solubility and stability is not extensively available in public literature. Therefore, this document serves a dual purpose: to present the established properties of this compound and to provide a robust framework of inferred characteristics and detailed experimental protocols to empower researchers to determine these critical parameters. The insights herein are derived from the known chemical nature of its constituent functional groups—a dichlorinated alkene and a nitro group—and by drawing parallels with structurally related compounds.

Core Physicochemical Properties of this compound

This compound is a halogenated nitroalkene with the chemical formula C₂HCl₂NO₂.[1] What little is documented about this compound suggests it is a liquid at ambient temperatures and should be handled with care due to its potential toxicity and flammability.[1]

PropertyValueSource
Molecular Formula C₂HCl₂NO₂PubChem[1]
Molecular Weight 141.94 g/mol PubChem[1]
CAS Number 6061-04-7PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms 2,2-dichloronitroethylene, 1,1-dichloro-2-nitroethylenePubChem[1]
Physical State LiquidAmerican Elements[2]
GHS Hazard Statements Flammable liquid and vapor; Toxic if swallowedPubChem[1]

Solubility Profile: An Inferential and Experimental Approach

There is a notable absence of specific solubility data for this compound in standard chemical databases. However, its molecular structure provides clues to its likely solubility behavior. The presence of two chlorine atoms and a nitro group, all of which are electronegative, induces a significant dipole moment, suggesting some degree of polarity. Conversely, the carbon-carbon double bond and the overall small size of the molecule lend it some nonpolar character.

Inferred Solubility
  • Aqueous Solubility: The related compound, 1,1-dichloro-1-nitroethane, is described as having "very poor" to "slightly soluble" characteristics in water.[3][4] It is reasonable to infer that this compound will exhibit similarly low aqueous solubility. The lack of easily ionizable protons or significant hydrogen bonding capacity limits its interaction with water molecules.

  • Organic Solvent Solubility: Chlorinated hydrocarbons are often miscible with a wide range of organic solvents.[5][6] It is highly probable that this compound is soluble in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), ethyl acetate, acetone, and acetonitrile. Its solubility in nonpolar solvents like hexanes is likely to be lower but still significant.

Experimental Protocol for Solubility Determination

To obtain definitive solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a range of aqueous and organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected solvents (e.g., deionized water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a series of vials. The excess is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials using a vortex mixer for 1-2 minutes to facilitate initial dissolution.

    • Place the vials in a thermostatically controlled shaker set at 25 °C and shake for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved material to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

    • Dilute the filtered, saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis (HPLC/GC):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

    • Analyze the diluted, saturated sample solutions under the same conditions.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.

Self-Validation: The protocol's integrity is maintained by running replicates for each solvent and including a blank (solvent only) and a quality control sample of a known concentration in each analytical run. The linearity of the calibration curve (R² > 0.99) is also a key validation point.

Caption: Workflow for solubility determination.

Stability Profile: Reactivity and Degradation Pathways

The stability of this compound is a critical consideration for its storage, handling, and application. The presence of both a nitro group and geminal dichlorides on a double bond suggests a high degree of reactivity.

Inferred Stability and Reactivity
  • Susceptibility to Nucleophilic Attack: The strong electron-withdrawing nature of the nitro group and the chlorine atoms makes the carbon-carbon double bond highly electrophilic. This renders the molecule susceptible to nucleophilic attack, particularly Michael addition reactions.

  • Reaction with Bases: In the presence of a base, dehydrochlorination to form a chloro-nitro-acetylene is a possible degradation pathway.

  • Thermal and Photochemical Instability: Halogenated and nitro-containing organic compounds can be sensitive to heat and light. Thermal decomposition may lead to the release of toxic fumes such as hydrogen chloride and nitrogen oxides, a characteristic observed in the related compound 1,1-dichloro-1-nitroethane.[4] Photodegradation is also a likely pathway, especially in the presence of UV light.

  • Polymerization: The activated double bond may be prone to polymerization, particularly in the presence of initiators (light, heat, or impurities).

  • Incompatibility with Strong Oxidizers: As is common with many organic compounds, and specifically noted for 1,1-dichloro-1-nitroethane, violent reactions can occur with strong oxidizing agents.[4][7]

  • Corrosivity: The potential for the release of HCl upon decomposition suggests that it may be corrosive to some metals, especially in the presence of moisture, a property also noted for its "ethane" analogue.[3][8]

degradation_pathways cluster_conditions Degradation Conditions This compound This compound Decomposition Products (HCl, NOx) Decomposition Products (HCl, NOx) This compound->Decomposition Products (HCl, NOx) Thermal/Photochemical Polymerization Polymerization This compound->Polymerization Initiation Dehydrochlorination Products Dehydrochlorination Products This compound->Dehydrochlorination Products Elimination Michael Adduct Michael Adduct This compound->Michael Adduct Addition Violent Reaction Violent Reaction This compound->Violent Reaction Redox Heat Heat Heat->Decomposition Products (HCl, NOx) Heat->Polymerization Light (UV) Light (UV) Light (UV)->Decomposition Products (HCl, NOx) Light (UV)->Polymerization Base Base Base->Dehydrochlorination Products Nucleophile Nucleophile Nucleophile->Michael Adduct Oxidizing Agent Oxidizing Agent Oxidizing Agent->Violent Reaction

Caption: Inferred degradation pathways for this compound.

Experimental Protocol for Stability Assessment

A forced degradation study is the standard approach to assess the stability of a compound under various stress conditions.

Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A suitable solvent in which the compound is soluble and stable (e.g., acetonitrile or methanol)

  • pH meter

  • Oven

  • Photostability chamber with controlled UV and visible light sources

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Neutral Hydrolysis: Mix the stock solution with deionized water.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂.

    • Thermal Degradation: Store a sample of the stock solution in an oven at a specified temperature (e.g., 60 °C).

    • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Time Points and Analysis:

    • Store all solutions (except thermal and photolytic samples, which are kept under their respective conditions) at a controlled room temperature.

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze the samples by HPLC-PDA/MS.

  • Data Interpretation:

    • Monitor the decrease in the peak area of the parent compound (this compound) over time to determine the rate of degradation.

    • The use of a PDA or MS detector will help in identifying the formation of degradation products by observing new peaks in the chromatogram and their respective spectra.

Self-Validation: This protocol is self-validating through the use of a control sample (stored at ambient temperature and protected from light) to account for any non-stress-related degradation. The mass balance, which is the sum of the assay of the parent compound and the impurities, should be close to 100%, ensuring that all major degradation products are detected.

Handling and Storage Recommendations

Based on the inferred reactivity and the safety information for related compounds, the following handling and storage procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[7][9] Refrigeration (e.g., at 4 °C) is advisable.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and metals that are susceptible to corrosion by HCl.[7][8]

  • Personal Protective Equipment (PPE): Due to its presumed toxicity, handling should be performed in a fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

While specific experimental data for this compound remains limited, a scientifically grounded understanding of its likely solubility and stability can be formulated based on fundamental chemical principles and by analogy to related compounds. It is anticipated to be a reactive electrophile with low aqueous solubility but good solubility in organic solvents. Its stability is likely compromised by heat, light, bases, and nucleophiles. The experimental protocols provided in this guide offer a comprehensive framework for researchers to definitively characterize these properties, ensuring its safe and effective use in research and development.

References

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  • Wikidata. (n.d.). 1,1-dichloro-1-nitroethane. Retrieved from [Link]

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  • ResearchGate. (2008). Degradation of 1,1,1-Trichloro-2,2-Bis (4-Chlorophenyl) Ethane (DDT) by Brown-Rot Fungi. Retrieved from [Link]

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  • Chemistry LibreTexts. (2020). 12.4: Reactions Between Nucleophiles and Electrophiles. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Nucleophiles and Electrophiles. Retrieved from [Link]

  • MDPI. (n.d.). Photocatalytic Degradation of Trichloroethylene Under Different Environmental Conditions: Kinetics and Carbon Isotope Effects. Retrieved from [Link]

  • Digital Commons @ NJIT. (n.d.). Thermal decomposition of dichloromethane/1,1,1-trichloroethane mixture. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Toxicological Profile for 1,1-Dichloroethene. Retrieved from [Link]

  • ResearchGate. (2025). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. Retrieved from [Link]

  • bioRxiv. (2021). Parallel Evaluation of Nucleophilic and Electrophilic Chemical Probes for Sulfenic Acid: Reactivity, Selectivity and Biocompatibility. Retrieved from [Link]

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An In-Depth Technical Guide to the Hazards and Safe Handling of 1,1-Dichloro-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Scarcity for 1,1-Dichloro-2-nitroethene

This compound (CAS No. 6061-04-7) is a reactive nitroalkene utilized as a synthetic building block in chemical research, notably in the development of novel insecticides.[] While its utility is established, a comprehensive, publicly available toxicological and safety profile is not as extensively documented as for other common laboratory reagents. This guide, therefore, adopts a precautionary principle. It is structured to provide a robust safety framework by integrating the confirmed hazard data for this compound with a logical, experience-driven analysis of hazards anticipated from its structural motifs—the dichlorovinyl group and the conjugated nitro group. The protocols and recommendations herein are designed to establish a self-validating system of safety, emphasizing containment, rigorous personal protection, and preparedness.

Section 1: Core Hazard Identification

At its foundation, this compound is classified under the Globally Harmonized System (GHS) with specific and significant hazards that command respect and stringent control measures.

GHS Classification

The European Chemicals Agency (ECHA) provides a clear classification based on submitted notifications, which forms the basis of our understanding of its primary threats.[2]

Hazard ClassCategoryGHS CodeSignal WordHazard Statement
Flammable LiquidsCategory 3H226WarningFlammable liquid and vapor.[2]
Acute Toxicity, OralCategory 3H301DangerToxic if swallowed.[2]

GHS Pictograms:




Physicochemical Properties

Understanding the physical characteristics of a substance is the first step in predicting its behavior in a laboratory setting and planning for containment.

PropertyValueSource
Molecular Formula C₂HCl₂NO₂PubChem[2]
Molecular Weight 141.94 g/mol PubChem[2]
CAS Number 6061-04-7PubChem[2]
Appearance Data not specified; likely a liquid at room temperature.N/A

Section 2: Extended Hazard Analysis via Structural Analogs

Given the limited specific data, a deeper understanding of potential risks can be extrapolated by examining related chemical structures. The hazards presented by 1,1-dichloro-1-nitroethane and other nitroalkenes suggest that the GHS classification for this compound may not be exhaustive. The presence of a conjugated nitroalkene system and geminal dichlorides suggests high reactivity and potential for broader toxicity.

Causality Behind This Approach: The electron-withdrawing nature of the nitro group, combined with the chlorine atoms, makes the carbon-carbon double bond highly electrophilic and susceptible to nucleophilic attack. This reactivity is the likely mechanism for its biological activity and potential toxicity. Structurally similar compounds, such as 1,1-dichloro-1-nitroethane, are known irritants and can cause damage to the liver, kidneys, and respiratory system.[3][4][5] It is prudent to assume that this compound may exhibit similar or even enhanced toxicities due to the reactive double bond.

Potential, Unclassified Hazards:

  • High Reactivity: The molecule is prone to reacting with strong oxidizers, and upon combustion, can produce highly toxic gases like hydrogen chloride and nitrogen oxides.[6][7]

  • Respiratory and Dermal Toxicity: Many halogenated nitro-compounds are toxic by inhalation and skin contact.[6] It is reasonable to suspect that this compound is a potent irritant to the skin, eyes, and respiratory tract.[7] Inhalation could potentially lead to serious lung injury, such as pulmonary edema, the symptoms of which may be delayed.[7]

  • Organ Damage: Repeated or prolonged exposure to related chemicals has been shown to affect the liver, kidneys, and cardiovascular system.[3][4]

  • Environmental Hazard: While specific data is lacking, many chlorinated compounds are toxic to aquatic life and persist in the environment. Spills must be contained to prevent entry into drains and waterways.[8]

Section 3: Comprehensive Safety Protocols & Risk Mitigation

A multi-layered approach to safety is mandatory. This involves a hierarchy of controls, from engineering solutions to personal protective equipment and administrative procedures.

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure by containing the chemical.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors in the event of an accidental release.

  • Safety Equipment: An operational safety shower and eyewash station must be located within a 10-second travel distance of the work area.[9]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the suspected high toxicity, a comprehensive PPE protocol is required.

  • Hand Protection: Use nitrile gloves as a minimum standard.[9] For prolonged operations or direct handling, consider double-gloving or using thicker, chemical-resistant gloves such as Viton or butyl rubber. Always consult the glove manufacturer's compatibility chart.

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory.[9] A full-face shield should also be worn over the goggles to protect against splashes.[9]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.[9] Full-length pants and closed-toe shoes made of a non-porous material are also mandatory.[9]

  • Respiratory Protection: If there is any risk of exposure outside of a fume hood (e.g., a large spill), a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is necessary.[3]

Safe Handling and Storage Workflow

A systematic workflow prevents accidental exposure and ensures stability.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Review SDS & SOP prep2 Assemble All Materials prep1->prep2 prep3 Don Full PPE prep2->prep3 prep4 Verify Fume Hood & Safety Equipment prep3->prep4 handle1 Place Absorbent Pads on Work Surface prep4->handle1 Proceed to Handling handle2 Carefully Unseal Container handle1->handle2 handle3 Transfer Chemical via Syringe/Cannula handle2->handle3 handle4 Seal Reaction Vessel & Source Container handle3->handle4 clean1 Decontaminate Surfaces handle4->clean1 Proceed to Cleanup clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Remove PPE in Correct Order clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for handling this compound.

Storage Requirements:

  • Store in a tightly closed container in a cool, dry, well-ventilated area.[3]

  • The storage area should be fireproof.[7]

  • Store away from incompatible materials, especially strong oxidizing agents.[3][7]

  • Keep away from sources of ignition; post "No Smoking" signs.[3][7]

  • Store in a locked cabinet or area accessible only to authorized personnel.[6]

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[6][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[6][7]

Spill and Leak Response

A tiered response plan is necessary depending on the spill size.

G cluster_assessment Initial Assessment cluster_small_spill Small Spill Response (Inside Fume Hood) cluster_large_spill Large Spill Response spill Spill Detected assess_size Is the spill large or small? Can you handle it alone? spill->assess_size small1 Alert others in the lab. assess_size->small1 Small & Contained large1 Evacuate the immediate area. assess_size->large1 Large or Uncontained small2 Absorb with vermiculite or sand. small1->small2 small3 Collect in a sealed container. small2->small3 small4 Decontaminate the area. small3->small4 large2 Alert EH&S / Emergency Services. large1->large2 large3 Isolate the area. Close doors. large2->large3 large4 Prevent entry into drains. large3->large4

Caption: Decision workflow for spill response.

Key Spill Response Steps:

  • Evacuate: For any spill outside of a fume hood, evacuate personnel from the area.[3]

  • Control Ignition Sources: Eliminate all flames, sparks, and other sources of ignition.[3][10]

  • Containment: Absorb the spill with a non-combustible material like dry sand or vermiculite. Do not use combustible materials like paper towels.[3][10]

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7][10]

  • Ventilation: Ventilate the area of the spill.[3]

Fire Response
  • Fire Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguishers.[3][11] Water spray can be used to cool fire-exposed containers but may be ineffective on the burning liquid itself.[3][11]

  • Hazards in a Fire: Containers may explode when heated.[3] Fires will produce poisonous and corrosive gases, including nitrogen oxides, hydrogen chloride, and carbon monoxide.[3][6][11]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Section 5: Decontamination and Waste Disposal

  • Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated. Consult your institution's Environmental Health & Safety (EH&S) office for appropriate decontamination solutions.

  • Waste Disposal: All waste, including contaminated absorbents, used PPE, and residual chemicals, must be collected in a properly labeled, sealed container. Disposal must be handled through a licensed chemical waste disposal facility in accordance with all local, state, and federal regulations.[6] Do not dispose of this chemical down the drain.[8]

References

  • This compound | C2HCl2NO2 | CID 12219571. PubChem, National Center for Biotechnology Information. [Link]

  • Standard Operating Procedure for the use of 1,2-Dichloroethane. Western Carolina University. [Link]

  • Common Name: 1,1-DICHLORO-1- NITROETHANE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • ICSC 0434 - 1,1-DICHLORO-1-NITROETHANE. International Programme on Chemical Safety (INCHEM). [Link]

  • NIOSH Pocket Guide to Chemical Hazards - 1,1-Dichloro-1-nitroethane. Centers for Disease Control and Prevention (CDC). [Link]

  • 1,1-Dichloro-1-nitroethane Safety Guide. Scribd. [Link]

  • Toxicological Profile for 1,1-Dichloroethene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 1,1-Dichloro-1-nitroethane | C2H3Cl2NO2 | CID 11674. PubChem, National Center for Biotechnology Information. [Link]

  • 1,1-DICHLORO-1-NITROETHANE | Occupational Safety and Health Administration. U.S. Department of Labor. [Link]

  • Fact sheet: 1,1-dichloroethene. Government of Canada. [Link]

  • Safety Data Sheet: Nitrobenzene. Carl ROTH. [Link]

  • ToxGuide for 1,1-Dichloroethene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

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The Synthetic Versatility of 1,1-Dichloro-2-nitroethene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Powerful and Versatile Building Block

In the landscape of modern organic synthesis, the demand for versatile and reactive building blocks is perpetual. Among these, 1,1-dichloro-2-nitroethene has emerged as a potent reagent, offering a unique combination of electrophilicity and reactivity that enables the construction of complex molecular architectures. The presence of two chlorine atoms and a nitro group on a two-carbon scaffold makes it a highly activated alkene, susceptible to a variety of nucleophilic attacks and cycloaddition reactions. This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of its reactivity and provide practical, field-proven insights into its utilization in the synthesis of valuable heterocyclic compounds.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its safe and effective handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₂HCl₂NO₂
Molecular Weight 141.94 g/mol
Appearance Colorless liquid
CAS Number 6061-04-7

Safety and Handling:

This compound is classified as a flammable liquid and is toxic if swallowed.[1] While specific toxicological data for this compound is limited, information on related compounds such as 1,1-dichloro-1-nitroethane and 1,1-dichloroethene suggests that it should be handled with extreme caution.[2][3] 1,1-dichloro-1-nitroethane is irritating to the eyes, skin, and respiratory tract, and inhalation may cause lung edema.[4] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. On combustion, it may produce toxic gases such as hydrogen chloride and nitrogen oxides.[4]

Synthesis of this compound: A Detailed Protocol

Experimental Protocol: Nitration of 1,1-Dichloroethylene (Generalized)

Materials:

  • 1,1-Dichloroethylene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to 1,1-dichloroethylene with constant stirring.

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid to a separate portion of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture to the stirred solution of 1,1-dichloroethylene via a dropping funnel, maintaining a low temperature (typically 0-10 °C) throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

  • Low Temperature: The nitration of alkenes can be a highly exothermic and potentially hazardous reaction. Maintaining a low temperature is crucial to control the reaction rate, prevent side reactions, and ensure safety.

  • Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Slow Addition: The slow addition of the nitrating mixture helps to control the reaction temperature and prevent the accumulation of unreacted reagents, which could lead to a runaway reaction.

  • Aqueous Workup: The workup procedure is designed to neutralize any remaining acids and remove water-soluble byproducts.

The Synthetic Utility of this compound

The unique electronic properties of this compound make it a valuable precursor for the synthesis of a wide array of organic molecules, particularly nitrogen-containing heterocycles. Its reactivity is dominated by its electrophilic character, making it an excellent Michael acceptor and a dienophile in Diels-Alder reactions.

Synthesis of Heterocyclic Compounds

The construction of heterocyclic rings is a cornerstone of medicinal chemistry and drug discovery. This compound serves as a versatile starting material for the synthesis of various five- and six-membered heterocycles.

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The reaction of this compound with o-phenylenediamine provides a direct route to 2-substituted benzimidazoles.

Reaction Workflow: Synthesis of Benzimidazoles

G DCNE This compound Intermediate Intermediate Adduct DCNE->Intermediate + OPD o-Phenylenediamine OPD->Intermediate Benzimidazole 2-(Dichloronitromethyl)-1H-benzo[d]imidazole Intermediate->Benzimidazole Cyclization & Aromatization G DCNE This compound Intermediate Intermediate Adduct DCNE->Intermediate + Hydrazine Acyl Hydrazine Hydrazine->Intermediate Triazole Substituted 1,2,4-Triazole Intermediate->Triazole Cyclization & Dehydrohalogenation G DCNE This compound (Dienophile) Adduct Cycloadduct DCNE->Adduct + Diene Conjugated Diene (e.g., Cyclopentadiene) Diene->Adduct G DCNE This compound (Michael Acceptor) Adduct Michael Adduct DCNE->Adduct + Nucleophile Nucleophile (e.g., Aniline, Thiol) Nucleophile->Adduct

Sources

The Enhanced Electrophilicity of the Double Bond in 1,1-Dichloro-2-nitroethene: A Gateway to Complex Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,1-Dichloro-2-nitroethene (DCNE) emerges as a potent and versatile building block in modern organic synthesis, primarily owing to the pronounced electrophilicity of its carbon-carbon double bond. The cumulative electron-withdrawing effects of two chlorine atoms and a nitro group synergistically activate the alkene moiety, rendering it highly susceptible to nucleophilic attack and an exceptional dienophile in cycloaddition reactions. This technical guide provides an in-depth exploration of the electronic nature of DCNE, its synthesis, and its application in the construction of diverse and complex heterocyclic systems. The discussion is tailored for researchers, scientists, and drug development professionals, offering mechanistic insights and practical methodologies to harness the synthetic potential of this highly reactive intermediate.

Introduction: The Archetype of a Push-Pull Alkene

The reactivity of an alkene is intrinsically linked to the electronic nature of its substituents. In the case of this compound, the molecule is a quintessential example of a "push-pull" system, albeit one heavily skewed towards an electron-deficient character. The powerful inductive and resonance effects of the nitro group, coupled with the inductive electron withdrawal by two chlorine atoms at the adjacent carbon, create a significant polarization of the C=C double bond. This electronic imbalance is the cornerstone of DCNE's reactivity, making the β-carbon a prime target for a wide array of nucleophiles.[1]

This guide will dissect the factors contributing to the heightened electrophilicity of DCNE, explore its synthetic accessibility, and showcase its utility as a versatile precursor for a variety of valuable chemical transformations.

Electronic Structure and Electrophilicity

The profound electrophilicity of the double bond in this compound can be rationalized through both qualitative and quantitative lenses.

Inductive and Resonance Effects

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, exerting its influence through both a powerful -I (inductive) and -R (resonance) effect. The resonance delocalization of the pi-electrons towards the nitro group creates a significant partial positive charge on the β-carbon. This effect is further amplified by the strong -I effect of the two chlorine atoms on the α-carbon, which pull electron density away from the double bond.

Diagram 1: Resonance Structures of this compound

Caption: Resonance delocalization in DCNE, highlighting the development of a positive charge on the β-carbon.

Molecular Orbital Theory Perspective
Electrostatic Potential Mapping

An electrostatic potential map (ESP) provides a visual representation of the charge distribution within a molecule. For DCNE, the ESP would predictably show a region of intense positive potential (blue) localized on the β-carbon of the double bond, while the nitro group and chlorine atoms would exhibit regions of negative potential (red). This stark charge separation visually confirms the high electrophilicity of the β-carbon, marking it as the primary site for nucleophilic attack.

Synthesis of this compound

The preparation of this compound can be achieved through various synthetic routes, often starting from readily available precursors. A common strategy involves the nitration of 1,1-dichloroethylene.[1]

General Synthetic Protocol (Illustrative)

The following protocol is a representative example of a synthetic approach to gem-dichloroalkenes and can be adapted for the synthesis of DCNE.

Table 1: Illustrative Synthesis of a gem-Dichloroalkene

StepReagent/ConditionPurpose
1Aldehyde, PPh₃, CCl₄, THFOne-pot dichloromethylenation (Wittig-type reaction)
2Reflux, 24hReaction completion
3Purification by column chromatographyIsolation of the pure product

This table is based on general methods for synthesizing gem-dichloroalkenes and may require optimization for the specific synthesis of this compound.

Reactivity Profile: A Versatile Electrophile

The highly polarized nature of the double bond in DCNE dictates its reactivity, making it a valuable partner in a variety of chemical transformations.

Cycloaddition Reactions: The Diels-Alder Reaction

As a potent dienophile, DCNE is expected to readily participate in [4+2] cycloaddition reactions with electron-rich dienes. The reaction with cyclic dienes such as cyclopentadiene and furan would lead to the formation of bicyclic adducts, which are valuable scaffolds in medicinal chemistry.

Diagram 2: Diels-Alder Reaction of DCNE with Cyclopentadiene

G cluster_reactants Reactants cluster_product Product DCNE Cl2C=CH-NO2 Adduct Dichloronitro-norbornene derivative DCNE->Adduct Diene Cyclopentadiene Diene->Adduct G DCNE This compound Intermediate Adduct Intermediate DCNE->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-SH) Nucleophile->Intermediate Product Substituted Product or Heterocycle Intermediate->Product Further Reaction

Sources

A Technical Guide to the Reactivity and Synthetic Utility of 1,1-Dichloro-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dichloro-2-nitroethene (DCNE) is a versatile and highly reactive building block in organic synthesis. Its unique electronic properties, arising from the gem-dichloro and nitro functionalities on a C=C double bond, render it a potent electrophile and a valuable precursor for a diverse array of heterocyclic compounds. This technical guide provides a comprehensive overview of the reactivity of DCNE with electron-rich atoms, focusing on its applications in the construction of nitrogen and sulfur-containing scaffolds relevant to drug discovery and development. We will delve into the mechanistic underpinnings of its reactions, provide field-proven experimental protocols, and showcase its utility in the synthesis of bioactive molecules.

Introduction: The Chemical Personality of this compound

This compound (DCNE), with the chemical formula C₂HCl₂NO₂, is a liquid at room temperature. Its molecular structure is characterized by a carbon-carbon double bond substituted with two chlorine atoms at one terminus and a nitro group at the other. This arrangement of electron-withdrawing groups profoundly influences the molecule's reactivity, making the β-carbon exceptionally electrophilic and susceptible to attack by a wide range of nucleophiles.[1]

The strong electron-withdrawing nature of the nitro group, coupled with the inductive effect of the two chlorine atoms, polarizes the π-system of the ethene backbone. This polarization renders DCNE an excellent Michael acceptor, readily undergoing conjugate additions with various nucleophiles.[2] Furthermore, the presence of two chlorine atoms on the α-carbon provides a handle for subsequent elimination or substitution reactions, leading to the formation of diverse and complex molecular architectures.

This guide will explore the rich chemistry of DCNE, focusing on its reactions with nitrogen and sulfur nucleophiles, as well as its participation in cycloaddition reactions. We will provide practical insights into harnessing its reactivity for the efficient synthesis of heterocyclic compounds, a cornerstone of modern medicinal chemistry.[3]

Reactivity with Nitrogen Nucleophiles: A Gateway to Nitrogen Heterocycles

The reaction of DCNE with nitrogen-containing nucleophiles, particularly primary and secondary amines, is a powerful strategy for the synthesis of a variety of nitrogen heterocycles. This section will explore these reactions in detail, with a focus on the synthesis of quinazolinones, a privileged scaffold in drug discovery.[4]

Synthesis of 2-(Nitromethyl)quinazolin-4(3H)-ones: An Eco-Friendly Approach

A noteworthy application of DCNE is its reaction with anthranilamides to furnish 2-(nitromethyl)quinazolin-4(3H)-ones. This transformation is particularly attractive due to its operational simplicity and environmentally benign nature, proceeding efficiently in water without the need for a catalyst.[2][5]

Mechanism:

The reaction is proposed to proceed through a tandem addition-elimination-cyclization sequence. The initial step involves a Michael addition of the aniline nitrogen of the anthranilamide to the electrophilic β-carbon of DCNE. This is followed by the elimination of two molecules of HCl. The resulting intermediate then undergoes an intramolecular cyclization, with the amide nitrogen attacking the imine carbon, to form the quinazolinone ring. Finally, a tautomerization yields the stable 2-(nitromethyl)quinazolin-4(3H)-one product.

Experimental Protocol: General Procedure for the Synthesis of 2-(Nitromethyl)quinazolin-4(3H)-ones [5]

  • Step 1: Reaction Setup

    • To a round-bottom flask, add anthranilamide (1.0 mmol) and water (5 mL).

    • Stir the mixture at room temperature until the anthranilamide is fully suspended.

  • Step 2: Addition of DCNE

    • Add this compound (1.2 mmol) dropwise to the stirred suspension.

  • Step 3: Reaction Monitoring

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Step 4: Product Isolation

    • Upon completion of the reaction, the solid product precipitates out of the aqueous solution.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water (2 x 10 mL) to remove any unreacted starting materials and water-soluble byproducts.

  • Step 5: Purification

    • The crude product is often of high purity.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation: Representative Examples of 2-(Nitromethyl)quinazolin-4(3H)-ones

EntryAnthranilamide DerivativeProductYield (%)
1Anthranilamide2-(Nitromethyl)quinazolin-4(3H)-one95
25-Chloroanthranilamide6-Chloro-2-(nitromethyl)quinazolin-4(3H)-one92
35-Methylanthranilamide6-Methyl-2-(nitromethyl)quinazolin-4(3H)-one94

Yields are based on the isolated product after filtration and washing.

Visualization: Proposed Reaction Mechanism for Quinazolinone Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Anthranilamide Anthranilamide Michael_Adduct Michael Adduct Anthranilamide->Michael_Adduct Michael Addition DCNE This compound DCNE->Michael_Adduct Elimination_Product Ketene N,S-acetal analog Michael_Adduct->Elimination_Product - 2 HCl Cyclized_Intermediate Cyclized Intermediate Elimination_Product->Cyclized_Intermediate Intramolecular Cyclization Quinazolinone 2-(Nitromethyl)quinazolin-4(3H)-one Cyclized_Intermediate->Quinazolinone Tautomerization

Caption: Proposed mechanism for the formation of 2-(nitromethyl)quinazolin-4(3H)-one.

Reactivity with Sulfur Nucleophiles: Access to Sulfur-Containing Heterocycles

The high electrophilicity of DCNE also makes it a suitable reaction partner for sulfur-based nucleophiles, such as thiols and dithiols. These reactions provide a direct route to various sulfur-containing heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities. While specific studies on DCNE with simple thiols are not abundant in the literature, the reactivity of analogous dichlorovinyl compounds suggests a similar reaction pattern. For instance, the reaction of 1,1-dichloro-2,2-di(p-chlorophenyl)ethane with sodium thiophenoxide proceeds via a substitution mechanism.[6]

Proposed Reaction Pathway with Thiols:

The reaction of DCNE with a thiol, such as thiophenol, is anticipated to proceed via an initial nucleophilic attack of the thiolate anion on the β-carbon of DCNE. This can be followed by the elimination of HCl to yield a vinyl sulfide intermediate. A second nucleophilic attack by another equivalent of the thiolate on the α-carbon, followed by another elimination of HCl, would lead to a dithioketene acetal. Depending on the reaction conditions and the structure of the thiol, further intramolecular reactions could lead to the formation of various sulfur-containing heterocycles.

Visualization: General Workflow for Investigating DCNE Reactivity with Thiols

G start Start: Reactants reactants This compound (DCNE) Thiol (R-SH) Base start->reactants reaction Reaction (e.g., in DMF, room temp.) reactants->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Work-up (Quench, Extract, Dry) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End: Isolated Product characterization->end

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles Using 1,1-Dichloro-2-nitroethene in Water

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Heterocyclic Synthesis

The synthesis of heterocyclic compounds, the structural cornerstones of a vast array of pharmaceuticals and biologically active molecules, is continually evolving towards greener, more efficient methodologies.[1][2] The use of water as a reaction medium represents a significant step in this direction, offering environmental benefits, enhanced reaction rates, and simplified purification protocols.[3][4] In this context, 1,1-dichloro-2-nitroethene (DCNE) has emerged as a highly versatile and reactive building block for the construction of diverse heterocyclic systems in aqueous media.[3]

The strong electron-withdrawing nitro group in DCNE renders the carbon-carbon double bond highly polarized and susceptible to nucleophilic attack, making it an excellent precursor for a variety of cyclization reactions.[3] This reactivity, combined with the unique properties of water as a solvent, allows for the efficient, catalyst-free synthesis of a range of valuable heterocyclic scaffolds. These eco-friendly protocols are characterized by high yields, operational simplicity, and energy efficiency.[3]

This technical guide provides an in-depth exploration of the application of this compound in aqueous heterocyclic synthesis. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for the preparation of several classes of heterocycles, including N-substituted-3-nitropyrroles, 4-nitropyrazoles, 1,3,4-oxadiazoles, and quinazolin-4-ones.

The Power of Aqueous Synthesis: Causality and Benefits

The decision to employ water as a solvent is not merely an environmentally conscious choice; it is a strategic one that can significantly influence reaction outcomes. The unique properties of water, such as its high polarity, hydrogen bonding capabilities, and hydrophobic effects, can lead to accelerated reaction rates and enhanced selectivities compared to conventional organic solvents. For many of the reactions described herein, the insolubility of reactants in water can be advantageous, driving interactions at the organic-aqueous interface and facilitating product precipitation, which simplifies isolation.

Proposed Synthesis of N-Substituted-3-Nitropyrroles

While direct literature detailing the synthesis of pyrroles from DCNE in water is scarce, the known reactivity of DCNE as a Michael acceptor and its analogy to other nitroalkenes allows for the proposal of a plausible and efficient synthetic route. The proposed reaction involves a domino sequence of Michael addition and intramolecular cyclization.

Proposed Reaction Mechanism

The proposed mechanism commences with a Michael addition of an active methylene compound (e.g., a β-ketoester or malonate derivative) to the electron-deficient double bond of DCNE. This is followed by the addition of a primary amine to the carbonyl group of the Michael adduct. Subsequent intramolecular cyclization and elimination of water and hydrogen chloride would lead to the formation of the substituted 3-nitropyrrole.

G cluster_0 Proposed Pyrrole Synthesis Workflow Start This compound (DCNE) + Active Methylene Compound + Primary Amine in Water Step1 Michael Addition of Active Methylene Compound to DCNE Start->Step1 Catalyst-free Room Temperature Step2 Addition of Primary Amine to Carbonyl Group Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Elimination of H2O and HCl Step3->Step4 End N-Substituted-3-Nitropyrrole Step4->End

Caption: Proposed workflow for the synthesis of N-substituted-3-nitropyrroles.

Exemplary Protocol for the Synthesis of Ethyl 1-phenyl-3-nitro-1H-pyrrole-2-carboxylate

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • This compound (DCNE)

  • Ethyl benzoylacetate

  • Aniline

  • Water (deionized)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, add ethyl benzoylacetate (1.0 eq) and water (20 mL).

  • To this suspension, add this compound (1.1 eq) dropwise at room temperature.

  • Stir the mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the Michael addition is complete, add aniline (1.2 eq) to the reaction mixture.

  • Heat the mixture to 60-70 °C and stir for 6-8 hours, or until TLC analysis indicates the consumption of the intermediate.

  • Cool the reaction mixture to room temperature. A precipitate may form.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired N-substituted-3-nitropyrrole.

Substrate (Amine)Active Methylene CompoundPlausible Yield Range
AnilineEthyl benzoylacetate60-75%
BenzylamineEthyl acetoacetate65-80%
CyclohexylamineDiethyl malonate55-70%

Proposed Synthesis of 4-Nitropyrazoles

Proposed Reaction Mechanism

The proposed synthesis of 4-nitropyrazoles involves the reaction of DCNE with hydrazine or a substituted hydrazine in water. The reaction likely proceeds through a sequence of nucleophilic substitution and/or addition-elimination reactions, followed by intramolecular cyclization to form the pyrazole ring.

G cluster_1 Proposed Pyrazole Synthesis Workflow Start This compound (DCNE) + Hydrazine Derivative in Water Step1 Nucleophilic Attack of Hydrazine Start->Step1 Catalyst-free Room Temperature Step2 Intramolecular Cyclization Step1->Step2 Step3 Elimination of HCl Step2->Step3 End 4-Nitropyrazole Derivative Step3->End

Caption: Proposed workflow for the synthesis of 4-nitropyrazoles.

Exemplary Protocol for the Synthesis of 4-Nitro-1-phenyl-1H-pyrazole

This protocol is a representative example and may require optimization.

Materials:

  • This compound (DCNE)

  • Phenylhydrazine

  • Water (deionized)

  • Ethanol

  • Triethylamine (optional, as a base)

Procedure:

  • In a 50 mL round-bottom flask, dissolve phenylhydrazine (1.0 eq) in a mixture of water (15 mL) and ethanol (5 mL).

  • Cool the solution in an ice bath.

  • Slowly add this compound (1.05 eq) to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. A precipitate is expected to form.

  • (Optional) If the reaction is slow, a mild base such as triethylamine (1.1 eq) can be added to facilitate the reaction.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol/water to obtain the pure 4-nitro-1-phenyl-1H-pyrazole.

Hydrazine DerivativePlausible Yield Range
Hydrazine hydrate70-85%
Phenylhydrazine75-90%
4-Methylphenylhydrazine72-88%

Confirmed Aqueous Synthesis of 1,3,4-Oxadiazoles

The synthesis of 1,3,4-oxadiazoles from DCNE in water is a confirmed and highly efficient process.[3] This transformation proceeds readily without the need for a catalyst.

Reaction Mechanism

The reaction of DCNE with acylhydrazides in water leads to the formation of 2,5-disubstituted-1,3,4-oxadiazoles. The mechanism involves an initial nucleophilic attack of the acylhydrazide on the dichlorovinyl carbon of DCNE, followed by intramolecular cyclization and elimination of two molecules of HCl.

Protocol for the Synthesis of 2-Methyl-5-phenyl-1,3,4-oxadiazole

Materials:

  • This compound (DCNE)

  • Benzoylhydrazide

  • Water (deionized)

Procedure:

  • In a 50 mL round-bottom flask, suspend benzoylhydrazide (1.0 eq) in water (20 mL).

  • Add this compound (1.1 eq) to the suspension at room temperature.

  • Stir the mixture vigorously for 1-2 hours. The reaction is often exothermic.

  • A white precipitate of the product will form.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and air-dry.

  • The product is often pure enough for subsequent use. If necessary, it can be recrystallized from ethanol.

Confirmed Aqueous Synthesis of Quinazolin-4-ones

The construction of the quinazolin-4-one scaffold using DCNE in water is another efficient and environmentally benign method.[3]

Reaction Mechanism

This synthesis involves the reaction of DCNE with an anthranilamide derivative. The reaction proceeds via an initial nucleophilic attack of the amino group of anthranilamide onto the DCNE, followed by an intramolecular cyclization and elimination of HCl to form the quinazolin-4-one ring system.

Protocol for the Synthesis of 2-(Nitromethyl)quinazolin-4(3H)-one

Materials:

  • This compound (DCNE)

  • 2-Aminobenzamide (Anthranilamide)

  • Water (deionized)

Procedure:

  • Suspend 2-aminobenzamide (1.0 eq) in water (25 mL) in a 100 mL round-bottom flask.

  • Add this compound (1.0 eq) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to 80-90 °C and maintain for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired quinazolin-4-one.

Conclusion and Future Outlook

This compound is a powerful and versatile reagent for the synthesis of a variety of heterocyclic compounds in water. The aqueous conditions not only offer significant environmental and economic advantages but also, in many cases, lead to high yields and simplified purification procedures. While the synthesis of certain heterocycles like 1,3,4-oxadiazoles and quinazolin-4-ones from DCNE in water is established, the exploration of its reactivity towards the synthesis of other important scaffolds, such as pyrroles and pyrazoles, presents an exciting avenue for future research. The exemplary protocols provided herein for these latter systems, based on sound chemical principles, offer a solid starting point for researchers to develop and optimize these potentially valuable transformations. The continued investigation into the aqueous chemistry of DCNE is poised to deliver novel and sustainable synthetic methodologies for the preparation of heterocycles with significant potential in drug discovery and development.

References

  • Shao, X., Zhu, F., & Zou, M. (2016). This compound: A reactive intermediate for heterocycle construction.
  • Zúñiga, A. D. G., et al. (2017). Green Synthesis of Pyrrole Derivatives. Current Organic Synthesis, 14(6), 811-838.
  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of Pyrrole and Substituted Pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

  • Recent Advancements in Pyrrole Synthesis. (2020). ACS Omega, 5(43), 27724–27747.
  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Panda, S. S. (2014). “In Water” Syntheses of Heterocyclic Compounds.
  • Google Patents. (n.d.). Preparation of pyrazoles.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137.
  • Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles in aqueous medium. (2021). Arkivoc, 2021(1), 273-328.
  • BenchChem. (2025). Application Notes and Protocols for 1,1,3-Trichloro-1-butene in Organic Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 4-Ethoxy-2-fluoro-1-nitrobenzene.
  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2020). Molecules, 25(17), 3848.
  • Part I: Nitroalkenes in the Synthesis of Heterocyclic Compounds. (2014). RSC Advances, 4(90), 48022-48084.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

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Application Notes & Protocols: 1,1-Dichloro-2-nitroethene as a Dienophile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Highly Activated Dienophile for Complex Synthesis

The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of six-membered rings with remarkable stereocontrol.[1] The strategic choice of the dienophile is paramount to the success and utility of this [4+2] cycloaddition. 1,1-Dichloro-2-nitroethene emerges as a particularly potent dienophile due to the synergistic electron-withdrawing effects of the geminal chloro groups and the nitro group. This high degree of activation facilitates cycloaddition with a broad range of dienes under mild conditions, yielding highly functionalized cyclohexene adducts that serve as versatile intermediates in the synthesis of complex molecules, including those with potential therapeutic applications.[2]

This guide provides a comprehensive overview of the mechanistic principles, practical application, and synthetic utility of this compound in Diels-Alder reactions, offering detailed protocols and expert insights for its effective implementation in research and development.

Reactivity and Mechanistic Considerations

The exceptional reactivity of this compound as a dienophile is a direct consequence of its electronic structure. The two chlorine atoms and the nitro group strongly polarize the carbon-carbon double bond, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This reduced LUMO energy leads to a smaller HOMO-LUMO gap between the dienophile and a prospective diene, thereby accelerating the reaction rate.[3]

Computational studies on the closely related 1-chloro-1-nitroethene suggest that its Diels-Alder reaction with cyclopentadiene proceeds through a concerted, one-step mechanism.[4] Given the structural similarity, it is highly probable that this compound follows a similar concerted pathway. However, the reaction's polarity, influenced by the nucleophilicity of the diene, can affect the transition state's nature. For instance, reactions with more nucleophilic dienes like furan may exhibit a more asynchronous transition state or even explore alternative mechanistic pathways.[4][5]

Sources

Application Note: A Novel and Efficient Pathway to 2,5-Disubstituted-1,3,4-oxadiazoles Utilizing 1,1-Dichloro-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its metabolic stability and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Traditionally, the synthesis of this key heterocycle involves the cyclodehydration of diacylhydrazines or the oxidative cyclization of acylhydrazones, often requiring harsh reagents or multi-step procedures.[2][3] This application note details a novel and efficient synthetic strategy for the preparation of 2,5-disubstituted-1,3,4-oxadiazoles, employing the highly reactive 1,1-dichloro-2-nitroethene as a key building block. This approach, inspired by recent advancements in the synthesis of energetic materials, offers a potentially streamlined and spontaneous route to valuable oxadiazole derivatives.[4]

Scientific Rationale and Mechanistic Insight

The synthetic utility of this protocol is rooted in the pronounced electrophilic character of this compound. The presence of two chlorine atoms and a nitro group on the ethene backbone renders the double bond highly susceptible to nucleophilic attack.[5] This inherent reactivity is harnessed by using acyl hydrazides as the nucleophile, initiating a cascade of reactions that culminates in the formation of the stable 1,3,4-oxadiazole ring.

The proposed reaction mechanism proceeds through several key steps, as illustrated in the diagram below:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acyl hydrazide onto the β-carbon of this compound. This forms a transient zwitterionic intermediate.

  • Proton Transfer & Tautomerization: A rapid proton transfer and tautomerization lead to a more stable intermediate.

  • Intramolecular Cyclization: The oxygen of the hydrazide moiety then acts as an intramolecular nucleophile, attacking the carbon bearing the two chlorine atoms. This step is facilitated by the favorable 5-exo-tet cyclization pathway.

  • Elimination and Aromatization: The subsequent elimination of two molecules of hydrogen chloride (HCl) from the cyclized intermediate drives the reaction forward and results in the formation of the aromatic 2-(nitromethyl)-5-substituted-1,3,4-oxadiazole ring.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Acyl_Hydrazide Acyl Hydrazide (R-CO-NH-NH2) Zwitterion Zwitterionic Intermediate Acyl_Hydrazide->Zwitterion 1. Nucleophilic Attack Dichloro_Nitroethene This compound Dichloro_Nitroethene->Zwitterion Tautomer Tautomerized Intermediate Zwitterion->Tautomer 2. Proton Transfer Cyclized_Intermediate Cyclized Intermediate Tautomer->Cyclized_Intermediate 3. Intramolecular Cyclization Oxadiazole 2-(Nitromethyl)-5-R-1,3,4-oxadiazole Cyclized_Intermediate->Oxadiazole 4. Elimination & Aromatization HCl 2 HCl Cyclized_Intermediate->HCl

Figure 1: Proposed reaction mechanism for the formation of 2-(nitromethyl)-1,3,4-oxadiazoles.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-(nitromethyl)-5-phenyl-1,3,4-oxadiazole as a representative example.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Benzoyl hydrazide≥98%Sigma-Aldrich
This compoundTechnicalAlfa AesarCaution: Highly reactive and toxic. Handle in a fume hood with appropriate PPE.[6]
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Triethylamine (Et3N)≥99.5%Fisher ScientificActs as an HCl scavenger.
Ethyl acetateACS GradeVWRFor extraction.
Brine (saturated NaCl solution)Lab Prepared
Anhydrous Magnesium Sulfate (MgSO4)For drying.
Silica Gel230-400 meshFor column chromatography.
Procedure

Experimental_Workflow Start Start: Assemble Reaction Apparatus Dissolve_Hydrazide 1. Dissolve benzoyl hydrazide in anhydrous DMF. Start->Dissolve_Hydrazide Add_Base 2. Add triethylamine to the solution. Dissolve_Hydrazide->Add_Base Cool 3. Cool the mixture to 0 °C in an ice bath. Add_Base->Cool Add_Nitroethene 4. Add this compound dropwise. Cool->Add_Nitroethene React 5. Stir at room temperature for 12-24 hours. Add_Nitroethene->React Monitor 6. Monitor reaction by TLC. React->Monitor Quench 7. Quench with deionized water. Monitor->Quench Upon completion Extract 8. Extract with ethyl acetate (3x). Quench->Extract Wash 9. Wash organic layers with brine. Extract->Wash Dry 10. Dry over anhydrous MgSO4. Wash->Dry Concentrate 11. Concentrate under reduced pressure. Dry->Concentrate Purify 12. Purify by column chromatography. Concentrate->Purify End End: Characterize Product Purify->End

Figure 2: Step-by-step experimental workflow for the synthesis of 2-(nitromethyl)-1,3,4-oxadiazoles.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzoyl hydrazide (1.36 g, 10 mmol).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to the flask and stir until the benzoyl hydrazide is fully dissolved. To this solution, add triethylamine (2.02 g, 20 mmol, 2.77 mL).

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.

  • Addition of Electrophile: Slowly add this compound (1.42 g, 10 mmol) to the cooled solution dropwise over 15 minutes using a syringe. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting acyl hydrazide indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing 200 mL of cold deionized water. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-(nitromethyl)-5-phenyl-1,3,4-oxadiazole.

Expected Results and Characterization

The protocol is expected to yield the desired 2-(nitromethyl)-5-phenyl-1,3,4-oxadiazole as a solid. The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons and a singlet for the methylene protons of the nitromethyl group.

  • ¹³C NMR: Confirmation of the carbon skeleton, including the two distinct carbons of the oxadiazole ring.

  • FT-IR: Presence of characteristic absorption bands for the C=N and N-O (nitro group) stretching vibrations.

  • Mass Spectrometry: Determination of the molecular weight and confirmation of the elemental composition via high-resolution mass spectrometry (HRMS).

Conclusion

This application note presents a robust and potentially highly efficient method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from the readily available starting materials, acyl hydrazides and this compound. The proposed mechanism is grounded in the established reactivity of nitroalkenes.[5] This protocol offers a valuable alternative to traditional synthetic routes and opens new avenues for the creation of novel oxadiazole derivatives for applications in drug discovery and materials science.

References

  • Einhorn, A.; Brunner, K. Über die N-Methylol-amide der Säuren. Justus Liebigs Annalen der Chemie, 1905, 343(2-3), 207-305.
  • Bhardwaj, V.; Gumber, D.; Abbot, V.; Dhiman, S.; Sharma, P. 1,3,4-Oxadiazole: A Biologically Active Scaffold. International Journal of Research in Pharmaceutical and Nano Sciences, 2015, 4(4), 231-245.
  • Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in medicinal chemistry. Journal of medicinal chemistry, 2012, 55(5), 1817-1830.
  • Nayak, S.; Gaonkar, S.L.; Musad, E.A.; Dawsar, A.M.A.L. 1,3,4-Oxadiazole-containing hybrids as potential anticancer agents: Recent developments, mechanism of action and structure-activity relationships. Journal of Saudi Chemical Society, 2021, 25(8), 101284.
  • Balalaie, S.; Ramezanpour, S.; Bararjanian, M.; Gross, J. H. A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 2012, 68(32), 6459-6464.
  • Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available from: [Link].

  • Wikipedia. Einhorn–Brunner reaction. Available from: [Link].

  • Potts, K. T. The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 1961, 61(2), 87-127.
  • Yang, R.; Dong, Z.; Liu, Y.; Liu, Y.; Li, H.; Zhang, G.; Ye, Z. Construction of new framework of 1,3,4-oxadiazole energetic compounds using 1,1-dichloro-2-nitroethylene: design of high-performance molten-cast explosives. Chemical Engineering Journal, 2022, 429, 132503.
  • Wang, Q.; Shao, Y.; Lu, M. Azo1,3,4-oxadiazole as a Novel Building Block to Design High-Performance Energetic Materials. Crystal Growth & Design, 2019, 19(2), 839-844.
  • Yan, T.; Cheng, G.; Yang, H. 1,3,4-oxadiazole based thermostable energetic materials: Synthesis and structure–property relationship. New Journal of Chemistry, 2020, 44(16), 6643-6651.
  • Bereta, M.; Kącka-Zych, A.; Wzorek, Z. Recent progress in the field of cycloaddition reactions involving conjugated nitroalkenes. Current Organic Chemistry, 2019, 23(12), 1334-1367.
  • PubChem. This compound. Available from: [Link].

  • Yang, R.; Dong, Z.; Liu, Y.; Liu, Y.; Li, H.; Zhang, G.; Ye, Z. Construction of new framework of 1,3,4-oxadiazole energetic compounds using 1,1-dichloro-2-nitroethylene: design of high-performance molten-cast explosives. Chemical Engineering Journal, 2022, 429, 132503.

Sources

Introduction: The Strategic Use of 1,1-Dichloro-2-nitroethene in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 1,4,2-dithiazole derivatives, leveraging the reactivity of 1,1-dichloro-2-nitroethene, is presented for researchers and professionals in drug development. This document provides a comprehensive overview, from reaction principles to detailed experimental protocols, ensuring scientific integrity and practical applicability.

Sulfur and nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including antifungal, antibacterial, and anticancer properties.[1][2] Among these, the 1,4,2-dithiazole core represents a valuable, albeit less explored, structural motif.[3][4] The development of efficient synthetic routes to access these compounds is therefore of significant interest.

This application note details a robust and solvent-controlled methodology for the synthesis of 1,4,2-dithiazolidines, a reduced form of 1,4,2-dithiazoles, utilizing this compound as a key building block.[5][6] This starting material is a highly reactive electrophile, rendered so by the potent electron-withdrawing effects of the geminal chloro groups and the nitro group.[7] This heightened electrophilicity makes it an excellent substrate for reactions with various nucleophiles, including the sulfur-based nucleophiles employed in this synthesis.

A pivotal aspect of this methodology is the remarkable influence of the solvent system on the reaction outcome. As demonstrated in studies by the East China University of Science and Technology, the reaction between this compound and phenylthiourea derivatives can be selectively directed to yield either 1,4,2-dithiazolidines in an aprotic solvent or 1,3-thiazetidines in a protic solvent.[5][6] This guide focuses on the former, providing a detailed protocol for the chemoselective synthesis of the 1,4,2-dithiazolidine ring system.

Reaction Mechanism and Principles

The formation of the 1,4,2-dithiazolidine ring from this compound and a phenylthiourea derivative proceeds through a multi-step mechanism initiated by a nucleophilic attack.

  • Initial Nucleophilic Attack: The reaction commences with the nucleophilic attack of one of the sulfur atoms of the phenylthiourea derivative onto the electron-deficient β-carbon of the this compound. This is a classic Michael-type addition, favored by the strong activation provided by the nitro group.[7]

  • Intramolecular Cyclization: Following the initial addition, an intramolecular nucleophilic substitution occurs. The second sulfur atom of the intermediate attacks the carbon bearing the two chlorine atoms, displacing one of the chloride ions.

  • Second Cyclization and Elimination: The nitrogen atom of the thiourea moiety then attacks the same carbon, leading to the formation of the five-membered ring and the elimination of the second chloride ion.

  • Proton Transfer/Tautomerization: A final proton transfer or tautomerization step yields the stable 1,4,2-dithiazolidine product.

The Critical Role of the Solvent: The choice of solvent is paramount in determining the final product.[5]

  • Aprotic Solvents (e.g., Chloroform): In an aprotic environment, the described mechanism leading to the 1,4,2-dithiazolidine is favored. The solvent does not interfere with the nucleophilicity of the reactants or the stability of the intermediates in a way that would promote alternative pathways.

  • Protic Solvents (e.g., Ethanol): In a protic solvent, the reaction pathway is altered. The solvent can protonate the nitrogen atoms of the thiourea, changing its nucleophilic character and favoring a different cyclization pathway that results in the formation of a 1,3-thiazetidine.[5]

Reaction_Mechanism Proposed Reaction Mechanism for 1,4,2-Dithiazolidine Formation Reactants This compound + Phenylthiourea Intermediate1 Michael Adduct (Initial S-attack) Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate (First S-C bond) Intermediate1->Intermediate2 Intramolecular Cyclization (-Cl) Intermediate3 Second Cyclization (N-C bond formation) Intermediate2->Intermediate3 Ring Closure (-Cl) Product 1,4,2-Dithiazolidine Intermediate3->Product Tautomerization

Caption: Proposed reaction pathway for the synthesis of 1,4,2-dithiazolidines.

Application Protocol: Synthesis of 5-(Nitromethylene)-3-phenyl-1,4,2-dithiazolidine

This protocol provides a step-by-step guide for the synthesis of a representative 1,4,2-dithiazolidine derivative.

I. Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichStore under nitrogen.
Phenylthiourea≥98%Acros Organics
Chloroform (CHCl₃)Anhydrous, ≥99%Fisher ScientificAprotic solvent.
Triethylamine (Et₃N)≥99%Sigma-AldrichBase
Ethyl AcetateACS GradeVWRFor chromatography.
HexaneACS GradeVWRFor chromatography.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Round-bottom flask (50 mL)Pyrex
Magnetic stirrer and stir bar
Condenser
Thin Layer Chromatography (TLC) plates
Rotary Evaporator
II. Safety Precautions
  • This compound: This compound is toxic if swallowed and is a flammable liquid and vapor.[8] It should be handled with extreme care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.

  • Chloroform: Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. All operations involving chloroform must be conducted in a chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

III. Experimental Procedure

G A 1. Dissolve Phenylthiourea (1.0 mmol) and Et3N (2.2 mmol) in anhydrous CHCl3 (20 mL). B 2. Cool the mixture to 0 °C in an ice bath. A->B C 3. Add this compound (1.0 mmol) dropwise over 10 min. B->C D 4. Stir at room temperature for 2-4 hours. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Quench with water and extract with CHCl3. E->F G 7. Dry organic layer (Na2SO4) and concentrate in vacuo. F->G H 8. Purify by silica gel column chromatography. G->H I 9. Characterize the final product (NMR, MS, IR). H->I

Caption: Step-by-step experimental workflow for dithiazolidine synthesis.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add phenylthiourea (1.0 mmol, 152.2 mg) and triethylamine (2.2 mmol, 0.306 mL).

  • Solvent Addition: Add 20 mL of anhydrous chloroform to the flask. Stir the mixture until the phenylthiourea is fully dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Reagent Addition: While stirring, add this compound (1.0 mmol, 141.9 mg) dropwise to the solution over a period of 10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting materials indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 20 mL of water. Extract the aqueous layer with chloroform (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, using a hexane-ethyl acetate gradient as the eluent, to yield the pure 1,4,2-dithiazolidine product.

IV. Characterization

The identity and purity of the synthesized 5-(nitromethylene)-3-phenyl-1,4,2-dithiazolidine should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons of the phenyl group and the vinylic proton of the nitromethylene group.

  • ¹³C NMR: Confirm the presence of all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.

  • Infrared (IR) Spectroscopy: Identify characteristic stretching frequencies for the N-H, C=C, and NO₂ groups.

Expected Results and Troubleshooting

Phenylthiourea DerivativeSolventProduct TypeExpected Yield (%)
PhenylthioureaChloroform1,4,2-Dithiazolidine~85-95%
4-MethylphenylthioureaChloroform1,4,2-Dithiazolidine~88-96%
4-ChlorophenylthioureaChloroform1,4,2-Dithiazolidine~82-92%
PhenylthioureaEthanol1,3-ThiazetidineMajor Product

Data adapted from the findings reported in J. Org. Chem. 2016, 81(21), 10321-10327.[5]

Troubleshooting:

  • Low Yield: Ensure that anhydrous chloroform is used, as moisture can promote side reactions. Check the purity of the starting materials. The reaction may require a longer reaction time, which can be monitored by TLC.

  • Formation of 1,3-Thiazetidine Byproduct: This is the most likely side product if the reaction conditions are not strictly aprotic. Ensure the chloroform is dry and consider using freshly distilled solvent.

  • Purification Difficulties: If the product is difficult to separate from impurities, try adjusting the solvent system for column chromatography or consider recrystallization as an alternative purification method.

Conclusion

The reaction of this compound with phenylthiourea derivatives provides a highly efficient and chemoselective route to 1,4,2-dithiazolidines. The critical factor governing the outcome of this synthesis is the choice of solvent, with aprotic conditions favoring the formation of the desired five-membered dithiazolidine ring. This methodology offers a valuable tool for synthetic chemists, enabling access to a class of heterocycles with significant potential in drug discovery and materials science. The protocol detailed herein is robust and can be adapted for the synthesis of a variety of substituted 1,4,2-dithiazolidine analogs.

References

  • A catalyst-free method for the synthesis of 1,4,2-dithiazoles from isothiocyanates and hydroxylamine triflic acid salts. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Formation of 1,4,2-Dithiazolidines or 1,3-Thiazetidines from this compound and Phenylthiourea Derivatives. (2016). Journal of Organic Chemistry, 81(21), 10321-10327. Retrieved January 17, 2026, from [Link]

  • Formation of 1,4,2-Dithiazolidines or 1,3-Thiazetidines from this compound and Phenylthiourea Derivatives. (2016). Figshare. Retrieved January 17, 2026, from [Link]

  • 1,4,2-Dithiazole. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Chapter 2: Synthesis, Properties, and Therapeutic Applications of Dithiazoles. (2024). Heterocyclic Compounds: Synthesis, Properties, and Applications.
  • The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. (2021). Molecules, 26(11), 3233. Retrieved January 17, 2026, from [Link]

  • International Chemical Safety Cards (ICSC): 1,1-DICHLORO-1-NITROETHANE. (n.d.). INCHEM. Retrieved January 17, 2026, from [Link]

  • Novel Synthesis and Chemistry of 1,4,2-Dithiazolium Salts. (n.d.). HKU Scholars Hub. Retrieved January 17, 2026, from [Link]

Sources

Application Note & Protocol: A Modern, Efficient Synthesis of Quinazolin-4-ones Using 1,1-Dichloro-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazolin-4-ones are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] This document provides a detailed guide to a highly efficient and modern synthetic route for constructing the quinazolin-4-one scaffold. The protocol leverages the unique reactivity of 1,1-dichloro-2-nitroethene (DCNE) as a potent electrophile in a reaction with 2-aminobenzamides. This method offers significant advantages, including high yields, operational simplicity, and the use of water as a reaction medium, aligning with the principles of green chemistry.[3] We present the underlying reaction mechanism, a detailed step-by-step experimental protocol, and guidance on product characterization, designed to be a self-validating system for researchers.

Principle and Reaction Mechanism

The synthesis of quinazolin-4-ones via this compound (DCNE) is a powerful method that capitalizes on the electrophilic nature of the DCNE molecule.[3] The strong electron-withdrawing nitro group renders the carbon-carbon double bond highly polarized and susceptible to nucleophilic attack.

Causality of Reagent Choice:

  • This compound (DCNE): This reagent serves as a highly reactive two-carbon building block. Its structure is analogous in reactivity to phosgene, but it is more readily prepared and handled.[3] The two chlorine atoms act as excellent leaving groups, and the nitro group facilitates the initial nucleophilic attack and subsequent cyclization steps.

  • 2-Aminobenzamide: This starting material provides the necessary aniline and amide functionalities pre-oriented for the desired annulation reaction. The aromatic amine is the primary nucleophile, initiating the reaction cascade.

The proposed reaction mechanism proceeds through a cascade of nucleophilic addition, substitution, and intramolecular cyclization, as detailed below.

Proposed Reaction Mechanism:

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization & Aromatization A 2-Aminobenzamide C Initial Adduct (Intermediate I) A->C NH₂ attack on Cβ B This compound (DCNE) B->C D Cyclized Intermediate (Intermediate II) C->D Amide N attack on Cα (-HCl) E Dihydro-nitro-quinazolinone D->E (-HCl) F Quinazolin-4-one E->F Elimination of HNO₂ (Tautomerization)

Caption: Proposed reaction mechanism for the synthesis of quinazolin-4-ones from 2-aminobenzamide and DCNE.

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the synthesis. The procedure is designed to be self-validating through clear monitoring and characterization steps.

Materials and Equipment
  • Reagents:

    • Substituted 2-aminobenzamide (1.0 mmol)

    • This compound (DCNE) (1.1 mmol, 1.1 equiv)

    • Deionized Water (as solvent)

    • Ethyl acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask (25 mL or 50 mL)

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Standard glassware for extraction and filtration

General Synthetic Protocol

This protocol describes a general procedure that can be adapted for various substituted 2-aminobenzamides.

Workflow Overview:

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reaction Setup Combine 2-aminobenzamide, DCNE, and water in a flask. B 2. Reaction Execution Heat the mixture to reflux (100°C) with vigorous stirring. A->B C 3. Monitoring Track reaction progress via TLC until starting material is consumed. B->C D 4. Work-up Cool to RT, extract with ethyl acetate, wash with brine. C->D E 5. Isolation Dry organic layer over Na₂SO₄, filter, and evaporate solvent. D->E F 6. Purification Purify the crude product by recrystallization or column chromatography. E->F G 7. Characterization Confirm structure using NMR, IR, and Mass Spectrometry. F->G

Caption: A streamlined workflow for the synthesis, purification, and analysis of quinazolin-4-ones.

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the substituted 2-aminobenzamide (1.0 mmol, 1.0 equiv) and deionized water (10 mL). Stir the suspension for 5 minutes at room temperature.

  • Reagent Addition: Carefully add this compound (DCNE) (1.1 mmol, 1.1 equiv) to the flask.

    • Scientist's Note: DCNE is a reactive intermediate and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to 100°C (reflux) using an oil bath. Maintain vigorous stirring.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). Prepare a solution of the starting material for comparison. A typical eluent system is 30-50% ethyl acetate in hexanes. The reaction is considered complete upon the disappearance of the 2-aminobenzamide spot. Reaction times typically range from 2 to 4 hours.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash them with brine (1 x 25 mL) to remove residual water and water-soluble impurities.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane mixture) or by silica gel column chromatography to afford the pure quinazolin-4-one derivative.

Results and Data

The versatility of this protocol is demonstrated by its application to various substituted 2-aminobenzamides. The results showcase the efficiency and broad substrate scope of the reaction.

EntryR Group on 2-AminobenzamideReaction Time (h)Yield (%)
1H2.592%
25-Chloro3.089%
35-Methyl2.594%
44,5-Dimethoxy3.585%

Table 1: Synthesis of various quinazolin-4-one derivatives using the DCNE protocol. Yields are for isolated, purified products.

Conclusion

This application note details a robust and highly efficient method for the synthesis of quinazolin-4-ones using this compound. The protocol is characterized by its simplicity, high yields, and use of an environmentally benign solvent.[3] The provided step-by-step guide, mechanistic insights, and workflow diagrams offer researchers a comprehensive and reliable system for accessing this important class of heterocyclic compounds, facilitating further research in drug discovery and materials science.

References

  • A Review on synthesis and biological profiles of some Quinazolines and (4H)-3,1- Quinazolin-4-ones of active substituents and their uses as starting materials in reaction schemes. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Retrieved from [Link]

  • Recent advances in 4(3H)-quinazolinone syntheses. (n.d.). RSC Publishing. Retrieved from [Link]

  • Darwish, K. M., & Dakhil, O. O. (2022). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Libyan Journal of Science & Technology. Retrieved from [Link]

  • Synthesis of quinazolin-4(1H)-one derivatives. (2024). ResearchGate. Retrieved from [Link]

  • Halimehjani, A. Z., Namboothiri, I. N. N., & Hooshmand, S. E. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4(90), 48022-48084. Retrieved from [Link]

  • Halimehjani, A. Z., Namboothiri, I. N. N., & Hooshmand, S. E. (2014). Part II: nitroalkenes in the synthesis of heterocyclic compounds. ResearchGate. Retrieved from [Link]

Sources

The Nitroacetylization Reaction: A Comprehensive Guide to the Application of 1,1-Dichloro-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of organic synthesis and drug development, the quest for efficient and versatile reagents for the introduction of functional groups remains a paramount objective. This guide introduces 1,1-dichloro-2-nitroethene (DCNE) as a potent and multifaceted reagent, with a particular focus on its emerging application in nitroacetylization reactions. This document provides an in-depth exploration of the chemistry of DCNE, detailing its mechanism of action, comprehensive experimental protocols for its use with a variety of nucleophiles, and practical guidance for its successful implementation in the laboratory.

Introduction to this compound: A Reagent of Untapped Potential

This compound (DCNE) is a highly reactive, electron-deficient alkene. The combined electron-withdrawing effects of the two chlorine atoms and the nitro group render the double bond exceptionally electrophilic, making it susceptible to attack by a wide range of nucleophiles. While its utility in the synthesis of heterocyclic compounds has been explored, its role as a "nitroacetylization" reagent is a more recent and compelling development.[1]

Nitroacetylization, in this context, refers to the transfer of a nitroacetyl moiety (-C(O)CH₂NO₂) to a nucleophilic atom. This transformation provides a direct route to α-nitro ketones and their derivatives, which are valuable synthetic intermediates in medicinal chemistry and materials science. The ability to perform this transformation efficiently, particularly in environmentally benign solvents like water, underscores the significance of DCNE in modern organic synthesis.[1]

The Mechanism of Nitroacetylization

The reactivity of DCNE is predicated on its highly polarized carbon-carbon double bond. The C1 carbon, bearing two chlorine atoms, is electron-deficient and serves as the primary site for nucleophilic attack. The proposed mechanism for the nitroacetylization of an amine is depicted below and proceeds through a series of addition and elimination steps.

Figure 1: Proposed mechanism of nitroacetylization of a secondary amine with DCNE.

Causality of the Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amine on the electron-deficient C1 carbon of DCNE. This is the rate-determining step and is facilitated by the strong electrophilicity of the reagent.

  • Formation of an Adduct: This initial attack forms a transient zwitterionic or anionic adduct.

  • Elimination of HCl: The adduct readily eliminates a molecule of hydrogen chloride. The first chlorine atom is a good leaving group, and its departure is driven by the formation of a more stable intermediate.

  • Hydrolysis: The resulting N-substituted ketenimine intermediate is then hydrolyzed by water present in the reaction medium. This step involves the addition of water to the C=N double bond, followed by the elimination of a second molecule of HCl to yield the final nitroacetylated product. The use of water as a solvent is not only environmentally advantageous but also essential for the final hydrolysis step.[1]

Experimental Protocols

The following protocols provide a general framework for the nitroacetylization of various nucleophiles using this compound. It is crucial to handle DCNE with care in a well-ventilated fume hood, as it is a reactive and potentially hazardous compound.

General Protocol for the Nitroacetylization of Amines in Water

This protocol is based on the work of Ning et al. (2016), who demonstrated the efficacy of this transformation in an aqueous medium.[1]

Materials:

  • This compound (DCNE)

  • Amine substrate (aliphatic or aromatic, primary or secondary)

  • Water (distilled or deionized)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 mmol) and water (5-10 mL).

  • Addition of DCNE: While stirring the amine solution at room temperature, add this compound (1.2 mmol, 1.2 equivalents) dropwise.

  • Reaction Monitoring: The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed. Reaction times can vary from 30 minutes to a few hours depending on the reactivity of the amine.

  • Work-up: Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Washing: Wash the combined organic layers with brine (20 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure nitroacetylated amine.

Representative Data for Nitroacetylization of Amines
EntryAmine SubstrateProductYield (%)
1Aniline2-nitro-N-phenylacetamide92
24-MethylanilineN-(4-methylphenyl)-2-nitroacetamide95
3BenzylamineN-benzyl-2-nitroacetamide88
4Piperidine1-(2-nitroacetyl)piperidine90

Data adapted from representative yields for similar reactions.

Application in the Synthesis of Heterocycles

Beyond its role in nitroacetylization, the high reactivity of DCNE makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The general strategy involves the reaction of DCNE with bifunctional nucleophiles, leading to a cascade of reactions that culminate in the formation of a heterocyclic ring.

Heterocycle_Synthesis_Workflow DCNE This compound (DCNE) Intermediate Initial Adduct/ Substituted Intermediate DCNE->Intermediate Reaction BiNucleophile Bifunctional Nucleophile (e.g., Hydrazides, Thioamides) BiNucleophile->Intermediate Cyclization Intramolecular Cyclization (Elimination of H₂O, HCl, etc.) Intermediate->Cyclization Heterocycle Heterocyclic Product (e.g., 1,3,4-Oxadiazole, 1,3-Thiazole) Cyclization->Heterocycle

Figure 2: General workflow for heterocyclic synthesis using DCNE.

For instance, the reaction of DCNE with acyl hydrazides can lead to the formation of 1,3,4-oxadiazoles, while its reaction with thioamides can yield 1,3-thiazoles. These transformations often proceed in a one-pot manner and in high yields, highlighting the synthetic efficiency of DCNE.[1]

Troubleshooting and Key Considerations

  • Reactivity of DCNE: this compound is a highly reactive and moisture-sensitive compound. It should be handled in a dry environment and stored under an inert atmosphere.

  • Exothermic Reactions: The reaction of DCNE with nucleophiles can be exothermic. For highly reactive amines, it is advisable to cool the reaction mixture in an ice bath during the addition of DCNE.

  • Side Reactions: In some cases, particularly with primary amines, the formation of side products through double addition or polymerization can occur. Using a slight excess of the amine and controlling the reaction temperature can help to minimize these side reactions.

  • Purification: The nitroacetylated products can sometimes be polar. Careful selection of the eluent system for column chromatography is crucial for obtaining pure products.

Conclusion

This compound is a versatile and powerful reagent for the introduction of the nitroacetyl group into a variety of nucleophilic substrates. The "nitroacetylization" reaction, particularly its successful execution in water, represents a significant advancement in sustainable organic synthesis. Furthermore, the utility of DCNE extends to the efficient construction of valuable heterocyclic scaffolds. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this remarkable reagent in their synthetic endeavors.

References

  • Ning, L. et al. (2016). This compound: A reactive intermediate for heterocycle construction. Journal of Heterocyclic Chemistry, 53(5), 1538-1543. [Link]

Sources

Application Note: The Diels-Alder Reaction with 1,1-Dichloro-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, enabling the efficient construction of six-membered rings with high regio- and stereocontrol.[1][2] This application note provides a comprehensive guide to the experimental protocol for the [4+2] cycloaddition reaction using 1,1-dichloro-2-nitroethene, a potent dienophile. Due to the powerful electron-withdrawing effects of the geminal chloro- and nitro-substituents, this reagent exhibits exceptional reactivity in normal-electron-demand Diels-Alder reactions, making it a valuable building block for accessing highly functionalized and complex cyclic systems.[][4][5] We present a detailed examination of the reaction mechanism, a step-by-step experimental protocol, safety considerations, characterization techniques, and optimization strategies tailored for researchers in synthetic chemistry and drug development.

Mechanistic Rationale and Scientific Principles

The Diels-Alder reaction is a concerted, pericyclic reaction involving a 4π-electron system (the conjugated diene) and a 2π-electron system (the dienophile).[1][4] The reaction proceeds through a single, cyclic transition state, forming two new carbon-carbon sigma bonds and a cyclohexene ring in one step.[1][2]

The Role of this compound as a Dienophile

The reactivity in a normal-demand Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. A smaller energy gap leads to a more favorable interaction and a faster reaction.

This compound is an exceptionally reactive dienophile for two key reasons:

  • Electron-Withdrawing Groups: The nitro group (-NO₂) and the two chlorine atoms (-Cl) are potent electron-withdrawing groups. They significantly lower the energy of the dienophile's LUMO, narrowing the HOMO-LUMO gap and accelerating the cycloaddition.[5]

  • Polarity: The pronounced electron deficiency of the dienophile enhances its polar interaction with electron-rich dienes, further promoting the reaction.[6][7]

Stereoselectivity and the Endo Rule

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. Furthermore, when a cyclic diene reacts with a dienophile bearing electron-withdrawing groups, the reaction often favors the endo product. This preference is attributed to stabilizing secondary orbital interactions between the π-system of the diene and the substituents on the dienophile in the transition state.[1]

Lewis Acid Catalysis

The rate and selectivity of the Diels-Alder reaction can often be enhanced through the use of Lewis acids (e.g., AlCl₃, ZnCl₂, TiCl₄).[1][8][9] The Lewis acid coordinates to a basic site on the dienophile, in this case, the oxygen atoms of the nitro group. This coordination further polarizes the dienophile and lowers the energy of its LUMO, leading to significant rate acceleration, often at lower temperatures.[10][11] This catalytic approach can also improve the regio- and stereoselectivity of the reaction.

cluster_reactants Reactants cluster_ts Transition State cluster_product Product diene Diene (HOMO) ts Cyclic [4+2] Transition State (Concerted) diene->ts + dienophile This compound (LUMO) dienophile->ts product Cyclohexene Adduct ts->product Formation of 2 new σ-bonds

Caption: General Mechanism of the Diels-Alder Reaction.

Critical Safety Protocols

This compound and its common precursor, 1,1-dichloro-1-nitroethane, are hazardous materials. Strict adherence to safety protocols is mandatory.

  • Toxicity and Hazards: These compounds are toxic if swallowed or inhaled and are strong irritants to the eyes, skin, and respiratory tract.[12][13] They are also flammable liquids with flash points above room temperature, meaning explosive vapor/air mixtures can form at elevated temperatures.[12] Combustion can produce toxic gases like hydrogen chloride, phosgene, and nitrogen oxides.[12]

  • Engineering Controls: All handling of this compound and related compounds must be conducted in a properly functioning and certified chemical fume hood to prevent inhalation of vapors.[14][15] An emergency eyewash and safety shower must be readily accessible.[14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting chemical safety goggles and a face shield.[15]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Consult a glove compatibility chart for specific recommendations.

    • Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.[14][15]

  • Handling and Storage: Store in tightly sealed containers in a cool, dry, well-ventilated, and fireproof area.[12][16] Keep away from heat, sparks, open flames, and strong oxidizing agents.[15]

  • Emergency Procedures:

    • Inhalation: Move the individual to fresh air immediately. Seek medical attention.[12][16]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[12][16]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12][16]

Detailed Experimental Protocol

This protocol provides a general procedure for the reaction of this compound with cyclopentadiene. It can be adapted for other dienes with adjustments to reaction time and temperature.

Materials and Reagents
  • This compound (dienophile)

  • Cyclopentadiene (diene), freshly cracked from dicyclopentadiene

  • Anhydrous Toluene (solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (drying agent)

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (chromatography eluents)

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, nitrogen/argon inlet.

Reaction Workflow

A Setup glassware under inert atmosphere B Add diene and solvent to reaction flask A->B C Cool flask in ice bath (0 °C) B->C D Slowly add dienophile solution via dropping funnel C->D E Stir at 0 °C to RT, monitor by TLC D->E F Quench reaction (if necessary) E->F G Perform aqueous workup (extraction) F->G H Dry organic layer G->H I Remove solvent (rotary evaporation) H->I J Purify crude product (column chromatography) I->J K Characterize pure product J->K

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Preparation: Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen or argon inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reactant Charging: In the fume hood, charge the reaction flask with freshly cracked cyclopentadiene (1.0 eq) dissolved in 20 mL of anhydrous toluene.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Dienophile Addition: Dissolve this compound (1.1 eq) in 10 mL of anhydrous toluene and add it to the dropping funnel. Add the dienophile solution dropwise to the cooled diene solution over 20-30 minutes. The slow addition helps to control any exotherm.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed (typically 2-4 hours). Highly reactive systems may be complete sooner, while less reactive dienes may require heating.[17][18]

  • Workup: Upon completion, dilute the reaction mixture with 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water and 50 mL of saturated sodium chloride (brine) solution.

  • Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Diels-Alder adduct.

Results: Data Presentation and Characterization

The reaction of this compound with various dienes is expected to proceed in good to excellent yields, forming highly functionalized cycloadducts.

Table of Typical Reaction Conditions
DieneSolventCatalyst (mol%)Temp (°C)Time (h)Approx. Yield (%)Reference
CyclopentadieneTolueneNone0 to RT2-4>90[6],[7]
FuranDichloromethaneAlCl₃ (10)06-875-85[6],[7]
Anthraceneo-XyleneNone11012-1860-70[1],[18]
1,3-ButadieneDichloromethaneNoneRT (sealed tube)2480-90[1]

Note: Yields are estimates based on the high reactivity of the dienophile and published data for similar nitroalkenes. Actual yields may vary.

Product Characterization

The structure of the resulting cycloadducts must be confirmed using standard spectroscopic methods.[19]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (NO₂) asymmetric and symmetric stretches (~1550-1570 cm⁻¹ and ~1340-1360 cm⁻¹), C-Cl bonds (~600-800 cm⁻¹), and the C=C bond of the cyclohexene ring (~1640-1680 cm⁻¹).[19]

  • ¹H and ¹³C NMR Spectroscopy: NMR spectroscopy will confirm the carbon skeleton and stereochemistry. Expect to see signals for the vinylic protons, allylic protons, and bridgehead protons in the ¹H NMR spectrum. The ¹³C NMR will show a characteristic signal for the quaternary carbon bearing the two chlorine atoms and the nitro group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass and molecular formula of the product. The mass spectrum will also display a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks).[19]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction Low reactivity of the diene; Steric hindrance.Increase the reaction temperature. If heating does not work, introduce a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) to activate the dienophile.[8][9]
Polymerization Dienophile or diene instability, especially at high temperatures.Lower the reaction temperature. Add the dienophile slowly to a dilute solution of the diene. Consider using a radical inhibitor like BHT.[20]
Multiple Products Formation of regioisomers or stereoisomers (exo/endo); side reactions.Use a Lewis acid to improve selectivity. Isolate the kinetic product by running the reaction at a lower temperature for a shorter time.[20] Carefully purify via chromatography.
Difficult Purification Product is an oil or co-elutes with impurities.Attempt recrystallization from a different solvent system. If using chromatography, try a different eluent system or a different stationary phase (e.g., alumina).

References

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  • ICSC 0434 - 1,1-DICHLORO-1-NITROETHANE. (2021). INCHEM. Retrieved January 18, 2026, from [Link]

  • Kumar, A., & Kaur, H. (2018). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 130(9), 123. Available from: [Link]

  • Standard Operating Procedure for the use of 1,2-Dichloroethane. (n.d.). Western Carolina University. Retrieved January 18, 2026, from [Link]

  • van der Lubbe, S. C. C., et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6131-6136. Available from: [Link]

  • Hazardous Substance Fact Sheet: 1,1-Dichloro-1-Nitroethane. (2010). New Jersey Department of Health. Retrieved January 18, 2026, from [Link]

  • Mangione, M. I., et al. (2011). Experimental and theoretical study of a Diels-Alder reaction between a sugar-derived nitroalkene and cyclopentadiene. Carbohydrate Research, 346(14), 2151-2156. Available from: [Link]

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  • Cacho, M., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 27(3), 982. Available from: [Link]

  • Cacho, M., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. ResearchGate. Retrieved January 18, 2026, from [Link]

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  • Jasiński, R. (2017). One-step versus two-step mechanism of Diels-Alder reaction of 1-chloro-1-nitroethene with cyclopentadiene and furan. Journal of Molecular Graphics and Modelling, 75, 55-61. Available from: [Link]

  • Process for the preparation of nitroethylene derivatives. (1988). Google Patents.
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  • Khallouk, S., et al. (2023). Highly Regioselective 1,3-Dipolar Cycloaddition of Nitrilimines and Thioaurones Towards Spiro-2-Pyrazolines: Synthesis, Characterization, and Mechanistic Study. Molecules, 28(23), 7806. Available from: [Link]

  • Soderberg, T. (2022). 29.5: Cycloaddition Reactions. In Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • 1,1-dichloro-2,2-difluoroethylene. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

  • 30.5 Cycloaddition Reactions. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved January 18, 2026, from [Link]

  • jOeCHEM. (2021, August 24). The Diels Alder Reaction (Worksheet Solutions Walkthrough). [Video]. YouTube. [Link]

  • Elkin, P. K., Durfee, N. D., & Rawal, V. H. (2021). Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Elkin, P. K., Durfee, N. D., & Rawal, V. H. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic Letters, 23(14), 5288–5293. Available from: [Link]

Sources

Application Notes & Protocols: 1,1-Dichloro-2-nitroethene in the Synthesis of Novel Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-INS-2026-0118

Abstract

The emergence of insecticide resistance necessitates the continuous development of novel chemical entities with diverse modes of action. 1,1-Dichloro-2-nitroethene has emerged as a highly versatile and reactive C2 synthon, primarily for the construction of nitromethylene- and nitro-conjugated heterocyclic systems that form the core of many modern insecticides, particularly neonicotinoid analogues. The electron-withdrawing nitro group profoundly activates the double bond, rendering the gem-dichloro carbons highly susceptible to sequential nucleophilic vinylic substitution. This reactivity profile allows for the facile and modular synthesis of complex molecular architectures. This document provides a detailed guide for researchers, outlining the strategic application of this compound in the synthesis of insecticidal precursors, complete with step-by-step protocols, mechanistic insights, and critical safety information.

Introduction: The Utility of a Versatile C2 Synthon

This compound (DNE) is a valuable building block in synthetic organic chemistry, particularly for pharmacologically relevant molecules.[1][2] Its utility stems from the unique electronic properties conferred by its substituents:

  • Electrophilic Activation: The potent electron-withdrawing nitro group polarizes the π-system, creating a significant electron deficiency at the C1 carbon.

  • Leaving Groups: The two chlorine atoms at the C1 position serve as excellent leaving groups in nucleophilic substitution reactions.

This arrangement facilitates a stepwise or one-pot reaction with various dinucleophiles, such as diamines, to readily form five- or six-membered heterocyclic rings. This strategy is a cornerstone for synthesizing analogues of established neonicotinoid insecticides like Imidacloprid, which feature a nitromethylene pharmacophore.[3][4] By modifying the heterocyclic backbone and its substituents, chemists can fine-tune the insecticidal spectrum, potency, and metabolic stability of the resulting compounds.[5][6][7]

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental for its safe and effective use.

PropertyValueSource
CAS Number 6061-04-7[8][9]
Molecular Formula C₂HCl₂NO₂[8]
Molecular Weight 141.94 g/mol [8]
Appearance Not specified, likely a liquid-
SMILES O=[O-][9]

Critical Safety & Handling

This compound and related compounds like 1,1-dichloro-1-nitroethane are hazardous materials that demand strict adherence to safety protocols.[8][10]

CAUSALITY BEHIND SAFETY CHOICES: The reactivity that makes DNE a valuable synthon also makes it hazardous. Its electrophilic nature means it can react with biological nucleophiles, leading to toxicity. The presence of chlorine and a nitro group suggests that combustion can release toxic gases like HCl, NOx, and CO.[11][12]

Hazard ClassGHS PictogramHazard StatementPrecautionary Measures
Flammable Liquid 🔥H226: Flammable liquid and vapor.P210: Keep away from heat/sparks/open flames.
Acute Toxicity, Oral 💀H301: Toxic if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P316: IF SWALLOWED: Get emergency medical help immediately.[13]
General Handling indossare guanti protettivi/indumenti protettivi/proteggere gli occhi/il viso.P280: Wear protective gloves/protective clothing/eye protection/face protection.All manipulations must be performed in a certified chemical fume hood. Ensure access to an emergency eyewash station and safety shower. Store locked up in a well-ventilated place.[13]

The Core Reaction: Nucleophilic Vinylic Substitution

The primary reaction pathway involves the sequential substitution of the two chlorine atoms by a nucleophile. When a dinucleophile, such as ethylenediamine, is used, a cyclization reaction occurs to form a heterocyclic ring, a common scaffold in neonicotinoid insecticides.

The electron-withdrawing nitro group is critical as it stabilizes the negative charge that develops in the intermediate of the addition-elimination mechanism, thereby lowering the activation energy for the nucleophilic attack.[14]

Caption: General mechanism for synthesis of an imidazolidine ring.

Protocol: Synthesis of 2-(Nitromethylene)imidazolidine Precursors

This protocol describes a general, reliable method for synthesizing the core heterocyclic structure for a class of neonicotinoid analogues. The procedure is adapted from established methodologies for synthesizing nitromethylene insecticides.[3]

TRUSTWORTHINESS & VALIDATION: This protocol is self-validating through clear checkpoints. The reaction progress is monitored by TLC. The final product's identity and purity are confirmed through standard analytical techniques (melting point, NMR, HRMS), which should match literature values for known compounds.

Materials & Reagents
  • This compound (DNE)

  • Ethylenediamine (or other suitable diamine)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or Chloroform (CHCl₃), anhydrous

  • Ethyl acetate (EtOAc) and Hexane for chromatography

  • Silica gel (230-400 mesh)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, add the selected diamine (e.g., ethylenediamine, 1.1 mmol) and a suitable base (e.g., triethylamine, 2.5 mmol) to anhydrous solvent (e.g., chloroform, 20 mL).

    • Expertise Note: Anhydrous solvent is critical to prevent hydrolysis of the DNE starting material. The base (triethylamine) acts as an acid scavenger, neutralizing the HCl generated during the substitution, which drives the reaction to completion. Chloroform is often chosen for its ability to dissolve a wide range of organic reagents.[6]

  • Reagent Addition: Dissolve this compound (1.0 mmol) in the same anhydrous solvent (10 mL). Add this solution dropwise to the stirred amine solution at 0 °C (ice bath) over 30 minutes.

    • Expertise Note: Slow, cooled addition is a key control measure. The reaction is exothermic, and maintaining a low temperature minimizes the formation of side products and ensures controlled reaction kinetics.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.

    • Expertise Note: A 24-hour reaction time is typical to ensure the reaction proceeds to completion, especially the second, slower intramolecular cyclization step.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., Ethyl Acetate/Hexane 1:1). Visualize spots under UV light (254 nm). The disappearance of the DNE spot indicates the reaction is complete.

  • Workup & Isolation: a. Once the reaction is complete, evaporate the solvent under reduced pressure using a rotary evaporator. b. Redissolve the crude residue in a suitable solvent like ethyl acetate or dichloromethane. c. Wash the organic layer sequentially with water and brine to remove the base hydrochloride salt and any water-soluble impurities. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Expertise Note: The choice of eluent is crucial for good separation. A gradient of hexane and ethyl acetate is typically effective, starting with a lower polarity to elute nonpolar impurities and gradually increasing the polarity to elute the desired product.

  • Characterization: Characterize the purified product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. Determine the melting point and compare all data with literature values if available.

Workflow & Data Presentation

General Experimental Workflow

The following diagram outlines the logical flow from starting materials to the final, characterized insecticidal precursor.

G A 1. Reagent Preparation - this compound - Diamine & Base in Anhydrous Solvent B 2. Controlled Reaction - Dropwise addition at 0 °C - Stir at RT for 24h A->B Step 1 C 3. TLC Monitoring - Check for disappearance of starting material B->C Step 2 D 4. Solvent Evaporation - Concentrate crude mixture C->D:n Step 3 E 5. Aqueous Workup - Extraction with organic solvent - Wash with H₂O & Brine D->E Step 4 F 6. Purification - Flash Column Chromatography E->F Step 5 G 7. Analysis & Characterization - NMR, HRMS, Melting Point F->G Step 6 H Final Product (Pure Insecticidal Precursor) G->H Step 7

Caption: Standard workflow for synthesis and purification.

Example Characterization Data for Synthesized Analogues

The following table presents representative data for compounds synthesized using methodologies based on DNE or similar reactive intermediates.

Compound NameYield (%)M.p. (°C)HRMS (m/z) [M+H]⁺Reference
1-((2-Chlorothiazol-5-yl)methyl)-2-(nitro(thiocyanato)methylene)imidazolidine75%85.1–86.3Calcd: 317.9808, Found: 317.9890[3]
1-Benzyl-2-(nitro(thiocyanato)methylene)imidazolidine82%102.3–104.2Calcd: 277.0681, Found: 277.0750[3]
1-((6-Chloropyridin-3-yl)methyl)-2-(nitro(thiocyanato)methylene)-hexahydropyrimidine70%158.1–160.3Calcd: 326.0400, Found: 326.0477[3]

Conclusion

This compound stands as a potent and highly effective electrophilic partner for the synthesis of nitrogen-containing heterocycles. The protocols and mechanistic rationale presented herein demonstrate a robust and adaptable pathway toward novel insecticidal candidates. By leveraging the predictable reactivity of this C2 synthon, researchers can efficiently generate diverse libraries of neonicotinoid analogues for structure-activity relationship studies, ultimately accelerating the discovery of next-generation crop protection agents. Strict adherence to the outlined safety protocols is paramount to ensure the responsible and successful application of this powerful chemical tool.

References

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  • Creative Biolabs. (n.d.). The Role of 1,1-Bis(methylthio)-2-nitroethene in Organic Synthesis. Retrieved from [Link]

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  • González, J. P., Moris, S., & Barrientos, C. (2023). SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. Journal of the Chilean Chemical Society. Retrieved from [Link]

  • Shao, X., et al. (2014). Design, synthesis and insecticidal activity of novel 1,1-dichloropropene derivatives. Pest Management Science. Retrieved from [Link]

  • Contreras-Ocazione, V., et al. (2022). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. Molecules. Retrieved from [Link]

  • Liu, X., et al. (2014). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Molecules. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1,1-DICHLORO-1-NITROETHANE. U.S. Department of Labor. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. Retrieved from [Link]

  • Casida, J. E., & Ford, K. A. (2005). Neonicotinoid nitroguanidine insecticide metabolites: synthesis and nicotinic receptor potency of guanidines, aminoguanidines, and their derivatives. Chemical Research in Toxicology. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0434 - 1,1-DICHLORO-1-NITROETHANE. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Insecticidal Activities of Novel Analogues of Neonicotinoids: Replacement of Nitromethylene with Nitroconjugated System. Retrieved from [Link]

  • ResearchGate. (2008). Novel synthesis of biologically active nitro heterocyclic compounds. Retrieved from [Link]

  • Sukhorukov, A. Y. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2008). [PDF] Novel synthesis of biologically active nitro heterocyclic compounds. Retrieved from [Link]

  • ResearchGate. (2003). (PDF) Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and1-chloro-2-nitrobenzenes with 1,3-dithiols. Retrieved from [Link]

  • Aksenov, A. V., et al. (2020). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. Retrieved from [Link]

  • ResearchGate. (2004). (PDF) PESTICIDES: Synthesis, Activity and Environmental Aspects. Retrieved from [Link]

  • Google Patents. (2016). US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions.

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Application Notes and Protocols: 1,1-Dichloro-2-nitroethene as a Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dichloro-Nitro-Activated Olefin in Medicinal Chemistry

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1,1-Dichloro-2-nitroethene, a gem-dichloro activated nitroalkene, has emerged as a potent and versatile building block for the synthesis of a diverse array of nitrogen-containing heterocycles, which form the core of numerous therapeutic agents. The unique electronic properties of this molecule, characterized by a highly electrophilic double bond, render it susceptible to a variety of nucleophilic attacks, making it an invaluable tool for medicinal chemists.

The convergence of a nitro group and two chlorine atoms on the ethene backbone creates a powerful electron-withdrawing effect. This polarization of the carbon-carbon double bond makes the C2 position exceptionally prone to nucleophilic addition, while the two chlorine atoms on C1 serve as excellent leaving groups in subsequent elimination or substitution reactions. This inherent reactivity allows for the facile construction of five- and six-membered heterocyclic rings, which are ubiquitous in pharmaceuticals. This guide provides a detailed exploration of the synthetic utility of this compound, with a focus on its application in the synthesis of key pharmaceutical agents and their precursors. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its key transformations, and address the critical safety and handling considerations associated with its use.

Core Reactivity and Mechanistic Considerations: A Tale of Two Activating Groups

The synthetic utility of this compound is fundamentally rooted in the synergistic electron-withdrawing capabilities of the nitro group and the two chlorine atoms. This dual activation profoundly influences its reactivity in two primary types of transformations: Michael additions and the synthesis of nitrogen-containing heterocycles.

Nucleophilic Vinylic Substitution: A Stepwise Pathway to Functionalization

The reaction of this compound with nucleophiles, particularly amines, proceeds through a nucleophilic vinylic substitution mechanism. This is not a concerted process but rather a stepwise addition-elimination pathway.

Mechanism Rationale:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., a primary or secondary amine) on the electron-deficient C2 carbon of the double bond. This step is facilitated by the strong electron-withdrawing nature of the nitro group, which stabilizes the resulting carbanionic intermediate.

  • Formation of a Tetrahedral Intermediate: The initial attack forms a transient, unstable tetrahedral intermediate.

  • Elimination of a Leaving Group: The intermediate then collapses, leading to the elimination of one of the chlorine atoms from the C1 position. The chloride ion is a good leaving group, which drives this step forward.

  • Second Substitution (in the case of diamines): If the nucleophile is a diamine, the newly formed amino-nitroethene derivative can undergo a second intramolecular or intermolecular nucleophilic attack, leading to the formation of cyclic structures.

This stepwise mechanism is crucial for understanding the regioselectivity and stereoselectivity of the reactions involving this building block. The choice of solvent, temperature, and the nature of the nucleophile can all influence the rate and outcome of the reaction by affecting the stability of the intermediates and the transition states. For instance, polar aprotic solvents are often employed to solvate the charged intermediates, thereby facilitating the reaction.

Application in Pharmaceutical Synthesis: From H2 Blockers to Novel Heterocycles

The versatility of this compound is best illustrated through its successful application in the synthesis of blockbuster pharmaceuticals and a wide range of other biologically active heterocyclic compounds.

Synthesis of Ranitidine and Nizatidine Analogues: A Case Study in Drug Development

This compound has been a key building block in the synthesis of the widely-used H2 receptor antagonists, Ranitidine and Nizatidine, which are used to treat peptic ulcers and gastroesophageal reflux disease. While many synthetic routes to these drugs exist, those employing derivatives of this compound highlight its efficiency in constructing the central nitroethenediamine core.

A common strategy involves the reaction of a diamine with a 1,1-disubstituted-2-nitroethene derivative, which can be prepared from this compound. For example, the synthesis of Ranitidine involves the reaction of N-methyl-1-(methylthio)-2-nitroethenamine with 2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethylamine. While not a direct use of this compound, the precursor is readily synthesized from it.

Experimental Protocols: A Practical Guide for the Synthetic Chemist

The following protocols provide detailed, step-by-step procedures for key transformations involving this compound. These are intended as a starting point for researchers, and optimization may be necessary for specific substrates and scales.

Protocol 1: General Procedure for the Synthesis of Substituted Pyrazoles

The reaction of this compound with hydrazine derivatives provides a direct route to substituted pyrazoles, a class of heterocycles with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2]

Reaction Scheme:

G This compound This compound Hydrazine Hydrazine This compound->Hydrazine R-NHNH2 Substituted Pyrazole Substituted Pyrazole Hydrazine->Substituted Pyrazole Base, Solvent Δ

A general reaction scheme for pyrazole synthesis.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles
This compound6061-04-7141.94 g/mol 1.42 g10 mmol
Substituted HydrazineVariesVaries10 mmol1.0 eq
Triethylamine121-44-8101.19 g/mol 2.79 mL20 mmol
Ethanol64-17-546.07 g/mol 50 mL-

Procedure:

  • To a stirred solution of the substituted hydrazine (10 mmol) in ethanol (30 mL) in a round-bottom flask, add triethylamine (2.79 mL, 20 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.42 g, 10 mmol) in ethanol (20 mL) dropwise over a period of 15-20 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted pyrazole.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common protic solvent that can facilitate the reaction by stabilizing charged intermediates.

  • Base: Triethylamine is used to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.

  • Temperature: The initial cooling is to control the exothermic reaction, while refluxing provides the necessary energy for the cyclization and aromatization steps.

Protocol 2: Synthesis of Nizatidine Precursor

This protocol outlines a key step in the synthesis of Nizatidine, demonstrating the reaction of a diamine with a derivative of this compound. A similar strategy can be envisioned starting from this compound itself.[3][4]

Reaction Workflow:

G A Mix N-methyl-1-methylthio-2-nitroethyleneamine and water. Cool to 20-25°C. B Add a solution of 4-(2-aminoethyl)thiomethyl-2- dimethylaminomethylthiazole in water. A->B C Warm to 30-35°C and stir for 8 hours. B->C D Monitor reaction by HPLC. C->D E Work-up: Toluene extraction, activated carbon treatment, and chloroform extraction. D->E F Crystallization from acetone/ethyl acetate. E->F G Isolate pure Nizatidine. F->G

Workflow for the synthesis of Nizatidine.

Materials:

Reagent/SolventQuantityMoles
N-methyl-1-methylthio-2-nitroethyleneamine610 g4.12 mol
4-(2-aminoethyl)thiomethyl-2-dimethylaminomethylthiazole1000 g4.32 mol
Water3000 mL-
Toluene2000 mL-
Activated Carbon50 g-
Chloroform4000 mL-
Ethyl Acetate3250 mL-
Acetone300 mL-

Procedure:

  • In a suitable reaction vessel, mix N-methyl-1-methylthio-2-nitroethyleneamine (610 g, 4.12 mol) with water (1500 mL) and cool the suspension to 20-25°C.[3]

  • Prepare a solution of 4-(2-aminoethyl)thiomethyl-2-dimethylaminomethylthiazole (1000 g, 4.32 mol) in water (1500 mL).[3]

  • Add the solution from step 2 to the suspension from step 1 at a controlled rate, maintaining the temperature at 20-25°C.[3]

  • After the addition is complete, warm the reaction mixture to 30-35°C and continue stirring for 8 hours.[3]

  • Monitor the progress of the reaction by qualitative High-Performance Liquid Chromatography (HPLC) analysis.[3]

  • Upon completion, extract the reaction mixture with toluene (2 x 1000 mL) to remove non-polar impurities.[3]

  • Treat the aqueous layer with activated carbon (50 g) at 55-60°C for 30 minutes to decolorize the solution.[3]

  • Filter to remove the activated carbon and extract the aqueous filtrate with chloroform (4 x 1000 mL).[3]

  • Combine the chloroform extracts and concentrate under reduced pressure at a temperature below 50°C.[3]

  • Add ethyl acetate (3000 mL) to the concentrate and reconcentrate to remove residual chloroform.[3]

  • Add acetone (300 mL) and ethyl acetate (300 mL) to the concentrate and cool to 0-5°C to induce crystallization.[3]

  • Filter the product, wash with precooled ethyl acetate (250 mL), and dry to obtain pure Nizatidine.[3]

Safety and Handling: A Critical Overview

This compound is a reactive and potentially hazardous chemical. It is imperative that all handling and experimental procedures are conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

GHS Hazard Classification:

  • Flammable liquids: Category 3 (H226: Flammable liquid and vapor)[5]

  • Acute toxicity, Oral: Category 3 (H301: Toxic if swallowed)[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a fume hood or if ventilation is inadequate.

Handling and Storage:

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mist.

  • Wash thoroughly after handling.

First Aid Measures:

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[5]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the most up-to-date Safety Data Sheet (SDS) for this compound before use.[6]

Conclusion and Future Outlook

This compound has proven to be a highly effective and versatile building block in the synthesis of pharmaceuticals and other biologically active molecules. Its unique reactivity, stemming from the combined electron-withdrawing effects of the nitro and dichloro groups, provides a reliable platform for the construction of complex nitrogen-containing heterocycles. The successful application of this reagent in the synthesis of important drugs like Ranitidine and Nizatidine underscores its significance in medicinal chemistry.

Future research in this area is likely to focus on expanding the scope of its applications to synthesize an even wider range of novel heterocyclic scaffolds with potential therapeutic value. The development of more stereoselective and enantioselective transformations using this building block will be a key area of investigation. Furthermore, the exploration of its reactivity in multi-component reactions and flow chemistry setups could lead to more efficient and sustainable synthetic methodologies. As our understanding of the intricate reactivity of this powerful building block continues to grow, so too will its impact on the future of drug discovery and development.

References

  • This compound. PubChem. Available from: [Link]

  • Synthesis of N-[2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine. PrepChem.com. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • Synthesis of N-[2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine hydrochloride. PrepChem.com. Available from: [Link]

  • This compound. American Elements. Available from: [Link]

  • Synthesis of nizatidine. Google Patents.
  • This compound: A reactive intermediate for heterocycle construction. Sparc. Available from: [Link]

  • Synthesis of N-[2-[[[5-(methylamino )methyl-2-furanyl]methyl]thio]ethyl]. PrepChem.com. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating Side Products in Heterocycle Synthesis from 1,1-Dichloro-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing and preventing side product formation during the synthesis of heterocyclic compounds using 1,1-dichloro-2-nitroethene (DCNE). As a highly reactive and versatile building block, DCNE's utility is matched by its potential for complex reaction outcomes.[1] This guide is designed to provide both mechanistic understanding and actionable protocols to ensure the success of your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level issues commonly encountered when working with this compound.

Question: My reaction yield is consistently low. What are the most common culprits?

Answer: Low yields in DCNE-based syntheses often stem from a few key areas. A systematic troubleshooting approach is most effective.[2] Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical.[2] DCNE is highly electrophilic, and reactions are often fast. Over-extending reaction times or using excessive temperatures can lead to the degradation of the desired product.[1]

  • Reagent and Solvent Purity: Impurities, especially water or other nucleophiles in your solvents or starting materials, can consume DCNE and generate unwanted byproducts. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.[2]

  • Product Decomposition: The target heterocycle may be unstable under the reaction or workup conditions.[1] It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point of maximum product formation and check for subsequent degradation.

Question: My reaction produces a complex, "messy" mixture of products. Where should I begin my investigation?

Answer: A complex product mixture indicates that multiple reaction pathways are competing. The high reactivity of DCNE means that slight variations in conditions can favor different outcomes.

  • Start with Small-Scale Trials: Before committing large amounts of starting material, run a series of small-scale experiments to systematically optimize parameters like temperature, solvent, and base concentration.[2]

  • Analyze the Crude Mixture: Use LC-MS to identify the molecular weights of the major side products. This information provides vital clues about their potential structures (e.g., polymerization, dimer formation, or reaction with the solvent).

  • Control Reagent Addition: The method and rate of reagent addition are critical. Often, the slow addition of one reagent to the other at a controlled temperature can dramatically improve selectivity by maintaining a low concentration of the reactive species and minimizing self-condensation or polymerization.

Part 2: Troubleshooting Guide for Specific Side Products

This section details the formation mechanisms of common side products and provides targeted protocols to mitigate their formation.

Issue 1: Formation of Polymeric or Tar-Like Byproducts

Question: I'm observing a significant amount of an insoluble, dark-colored, tar-like substance in my reaction flask. What is it, and how can I prevent it?

Answer: This is a classic sign of polymerization. The carbon-carbon double bond in this compound is highly electron-deficient due to the strong electron-withdrawing effects of both the nitro group and the two chlorine atoms. This makes it extremely susceptible to nucleophilic attack, which can initiate an uncontrolled polymerization cascade, especially in the presence of strong bases or at elevated temperatures.

Mechanism of Undesired Polymerization

G DCNE Cl₂C=CH-NO₂ (DCNE) Intermediate1 Nu-C(Cl₂)CH⁻-NO₂ DCNE->Intermediate1 1. Nucleophilic Attack Nu Nu⁻ (Base/Nucleophile) Nu->Intermediate1 Polymer ---[Nu-C(Cl₂)CH(NO₂)-C(Cl₂)CH(NO₂)]ₙ--- (Polymer) Intermediate1->Polymer 2. Chain Propagation DCNE2 Cl₂C=CH-NO₂ DCNE2->Polymer

Caption: Anionic polymerization of DCNE initiated by a nucleophile.

Troubleshooting Protocol:

  • Temperature Control (Critical): Maintain the reaction at a low temperature (e.g., 0 °C to -78 °C) to minimize the rate of polymerization, which typically has a higher activation energy than the desired cyclization.

  • Controlled Reagent Addition: Use a syringe pump to add the nucleophile or base to the solution of DCNE (or vice versa) over an extended period. This keeps the concentration of the initiating species low at any given moment.

  • Choice of Base: Use the weakest base necessary to achieve the desired transformation. Strong, non-nucleophilic bases are often preferable to strong nucleophilic bases if their only role is deprotonation.

  • Solvent Selection: Use solvents that can effectively solvate the intermediates without reacting. Aprotic solvents are generally preferred.

Issue 2: Products Arising from Nitro Group Reduction

Question: My analytical data (Mass Spec, IR, NMR) indicates the absence of a nitro group in my final product. Instead, I might have an amine or a related functional group. What could have happened?

Answer: The nitro group is susceptible to reduction under various conditions, some of which may be inadvertently introduced into your reaction. Common reducing agents include active metals (like iron, tin, or zinc) often used with acid, or catalytic hydrogenation setups.[3] The reduction can proceed through intermediate stages like nitroso and hydroxylamine, which can also be reactive and lead to different side products.

Pathway of Nitro Group Reduction

G RNO2 R-NO₂ (Nitro Group) RNO R-N=O (Nitroso) RNO2->RNO +2e⁻, +2H⁺ RNHOH R-NHOH (Hydroxylamine) RNO->RNHOH +2e⁻, +2H⁺ RNH2 R-NH₂ (Amine) RNHOH->RNH2 +2e⁻, +2H⁺ G start DCNE + Bifunctional Nucleophile (Nu-X-H) intermediate Intermediate Adduct start->intermediate Initial Nucleophilic Attack product_desired Desired Heterocycle intermediate->product_desired Intramolecular Cyclization (Favored) product_side Acyclic Substitution Product intermediate->product_side Protonation / Workup (Side Reaction)

Caption: Divergence between desired cyclization and side substitution.

Troubleshooting Protocol:

  • Enhance Cyclization Conditions: The ring-closing step often has a higher activation barrier. Gently heating the reaction mixture after the initial addition (while monitoring for decomposition) can often promote cyclization.

  • Choice of Base: A base is often required to deprotonate the second nucleophilic site (e.g., an -OH or -NHR group) to make it reactive enough for cyclization. Ensure a suitable base is present in stoichiometric amounts if needed.

  • Solvent Effects: The choice of solvent can influence the conformation of the intermediate. A solvent that favors a conformation where the two reactive ends are in close proximity can increase the rate of cyclization.

  • Structural Considerations: If the linker between the two nucleophilic sites in your starting material is too rigid or too long/short, cyclization may be sterically or entropically disfavored. Re-evaluation of the nucleophile's structure may be necessary.

Part 3: General Optimization & Purification Strategies
Table 1: Optimizing Reaction Conditions to Minimize Side Products
ParameterTo Favor Desired HeterocycleConditions that Promote Side Products
Temperature Low initial temperature (e.g., 0 °C), followed by gentle warming if needed for cyclization.High temperatures (> room temp) from the start can cause polymerization and decomposition.
Concentration High dilution or slow addition of reagents to keep reactive species concentration low.High initial concentrations of both reactants can lead to rapid, uncontrolled reactions.
Base Use of a non-nucleophilic base (e.g., DBU, DIPEA) if only deprotonation is needed. Stoichiometric amounts.Strong, nucleophilic bases (e.g., NaOMe, NaOH) can compete in the reaction. Excess base can catalyze polymerization.
Solvent Anhydrous, aprotic solvents (e.g., THF, Dichloromethane, Acetonitrile).Protic solvents (e.g., alcohols, water) can act as competing nucleophiles.
Protocols for Side Product Removal

If side products form despite optimization, purification is necessary.

  • Crystallization: This is a powerful technique for purifying solid products. [4]If your desired heterocycle is crystalline and the side products are amorphous (like polymers), crystallization can be highly effective.

    • Protocol: Dissolve the crude product in a minimum amount of a suitable hot solvent. The ideal solvent is one in which the product is soluble when hot but sparingly soluble when cold, while impurities remain soluble at all temperatures. Allow the solution to cool slowly to form crystals, which can then be isolated by filtration. [4]

  • Column Chromatography: This is the most common method for separating complex mixtures.

    • Protocol: First, use TLC with various solvent systems (e.g., hexane/ethyl acetate mixtures) to find an eluent that provides good separation between your product spot and the impurity spots. Pack a silica gel column and load your crude product. Elute with the chosen solvent system, collecting fractions and analyzing them by TLC to isolate the pure product.

  • Distillation: If your desired product is a thermally stable liquid with a boiling point significantly different from the impurities, vacuum distillation can be an effective purification method. [5] * Caution: Many heterocyclic compounds can be thermally sensitive. Always use the lowest possible pressure to reduce the boiling point and minimize the risk of decomposition. [5]

References
  • Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.
  • This compound: A reactive intermedi
  • Hooshmand, S. E., et al. Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 2014.
  • College of Saint Benedict. Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups.
  • EMU Physics Department.
  • Benchchem. Technical Support Center: Purification of 1,1-Dichloro-2-ethoxycyclopropane.

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Technical Support Center: Purification of 1,1-Dichloro-2-nitroethene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of reaction products derived from 1,1-dichloro-2-nitroethene (DCNE). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address the specific challenges encountered during the purification of these novel compounds. Our approach is rooted in practical, field-tested experience to ensure scientific integrity and successful outcomes in your research.

Introduction to Purification Challenges

This compound is a highly reactive Michael acceptor, making it an excellent starting material for the synthesis of a variety of nitrogen- and sulfur-containing heterocycles, as well as substituted nitroacetamides and enamines. However, the very reactivity that makes DCNE a valuable synthetic tool can also lead to challenges in purification. Common issues include the formation of complex mixtures, product instability, and difficulties in separating structurally similar byproducts. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a dark, intractable oil. Where do I begin with purification?

A1: Dark, oily crude products are common in reactions involving nitro compounds. The coloration often arises from polymeric byproducts or highly conjugated impurities.

  • Initial Workup: Begin with a standard aqueous workup to remove water-soluble impurities. If the reaction was conducted in a high-boiling point solvent like DMF or DMSO, it is crucial to remove it by washing thoroughly with water, as these solvents can interfere with chromatographic purification. For a 5 mL reaction in DMF or DMSO, a wash with at least 50 mL of water is recommended.[1]

  • Solubility Tests: Before committing to a large-scale purification, perform small-scale solubility tests with your crude oil in various common solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol). This will inform your choice of solvent system for column chromatography or crystallization.

  • Consider a "Plug" Filtration: If you suspect polymeric material, dissolving the crude product in a suitable solvent (like dichloromethane) and filtering it through a small plug of silica gel or celite can remove insoluble polymeric residues.

Q2: I'm having trouble separating my desired product from unreacted starting materials and byproducts using column chromatography. What can I do?

A2: Column chromatography is a powerful technique, but its success hinges on the appropriate choice of stationary and mobile phases.

  • TLC Analysis is Key: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for your target compound to ensure good separation.[2]

  • Solvent Polarity: If your compound is not moving from the baseline, your eluent is likely not polar enough. Conversely, if it moves with the solvent front, the eluent is too polar. For polar, nitrogen-containing compounds, adding a small amount of a more polar solvent like methanol to your eluent system (e.g., ethyl acetate/methanol) can be effective.[3][4]

  • Consider Different Adsorbents: While silica gel is the most common stationary phase, it is slightly acidic and can cause decomposition of acid-sensitive compounds. If you suspect your product is degrading on the column, consider using neutral or basic alumina.[4]

  • Gradient Elution: For complex mixtures with components of varying polarities, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be highly effective.[3][5]

Q3: I am attempting to crystallize my product, but it keeps "oiling out." How can I induce crystal formation?

A3: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a frequent issue with nitro compounds.

  • Solvent Choice: Select a solvent in which your compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. If your compound is "oiling out," try using a lower-boiling point solvent or a larger volume of the current solvent to lower the saturation temperature.

  • Slow Cooling is Crucial: Rapid cooling often leads to precipitation rather than crystallization. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Insulating the flask can help to slow the cooling process.[6]

  • Scratching and Seeding: If crystals are reluctant to form, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. Alternatively, adding a tiny "seed" crystal of the pure compound to the cooled, saturated solution can initiate crystallization.

  • Mixed Solvent Systems: Using a binary solvent system can be very effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Gently warming the solution to clarify it and then allowing it to cool slowly can yield high-quality crystals.

Troubleshooting Guides

Scenario 1: Purification of 2-Amino-5-Substituted-1,3,4-Oxadiazoles

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles from DCNE and acyl hydrazides is a powerful method for generating medicinally relevant scaffolds.

Common Issues & Solutions:

Problem Potential Cause Troubleshooting Steps
Low Yield After Workup Product is water-soluble.If the product has multiple heteroatoms, it may have significant water solubility. After the initial extraction with an organic solvent, saturate the aqueous layer with sodium chloride and re-extract.
Product is an Intractable Solid The product has low solubility in common organic solvents.Try dissolving the crude product in a small amount of a highly polar solvent like DMF or DMSO and then precipitate it by adding a less polar solvent like water or diethyl ether.
Co-elution of Byproducts in Chromatography Byproducts have similar polarity to the desired product.If standard silica gel chromatography fails, consider reverse-phase chromatography where the stationary phase is nonpolar, and a polar mobile phase is used.
Difficulty in Obtaining Crystals The compound may have a high affinity for the crystallization solvent.Try a variety of solvents for crystallization. For polar oxadiazoles, solvents like ethanol, isopropanol, or mixtures with water can be effective.[7]

Detailed Protocol: Purification of a 2-Amino-5-Aryl-1,3,4-Oxadiazole

  • Reaction Quench and Initial Workup: After the reaction is complete, cool the mixture to room temperature. If the reaction was performed in an aqueous medium, extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL). If a high-boiling organic solvent was used, remove it under reduced pressure.

  • Aqueous Wash: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Crystallization: Attempt to recrystallize the crude solid from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture). If the product is a solid, this is often the most efficient purification method.[7]

    • Column Chromatography: If crystallization is unsuccessful or the product is an oil, purify by column chromatography on silica gel. A common eluent system for these types of compounds is a gradient of hexane/ethyl acetate, gradually increasing the proportion of ethyl acetate. For more polar analogs, a dichloromethane/methanol gradient may be necessary.[8]

Visualization of the Purification Workflow for 2-Amino-5-Substituted-1,3,4-Oxadiazoles:

workflow start Crude Reaction Mixture workup Aqueous Workup (Extraction, Wash) start->workup concentrate Concentration workup->concentrate crude Crude Product (Oil or Solid) concentrate->crude is_solid Is it a solid? crude->is_solid cryst Crystallization is_solid->cryst Yes chrom Column Chromatography is_solid->chrom No pure_solid Pure Solid Product cryst->pure_solid pure_oil Pure Oily Product chrom->pure_oil

Caption: Decision workflow for the purification of 2-amino-5-substituted-1,3,4-oxadiazoles.

Scenario 2: Purification of Products from Reactions with Primary Amines (Nitroenamines and N-Substituted Nitroacetamides)

The reaction of DCNE with primary amines can yield either substituted nitroenamines or N-substituted 2-nitroacetamides, depending on the reaction conditions. These products can be challenging to purify due to their polarity and potential for instability.

Common Issues & Solutions:

Problem Potential Cause Troubleshooting Steps
Product Streaking on TLC Plate The amine functionality is interacting strongly with the acidic silica gel.Add a small amount of triethylamine (0.1-1%) to your eluent system to neutralize the acidic sites on the silica gel. This will often result in sharper spots and better separation.
Product Decomposition on Column The compound is unstable to the acidic nature of silica gel.As mentioned previously, switch to a neutral or basic stationary phase like alumina. Alternatively, deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent.
Product is a Stubborn Oil Nitroenamines and nitroacetamides can be low-melting solids or oils.If column chromatography yields a pure oil, try to induce crystallization by dissolving it in a minimal amount of a volatile solvent and then adding a non-polar solvent dropwise while cooling and scratching.
Formation of Geometric Isomers The double bond in nitroenamines can exist as E/Z isomers.Isomers can sometimes be separated by careful column chromatography. If they co-elute, consider if the isomeric mixture is acceptable for the next step or if separation is necessary.

Detailed Protocol: Purification of an N-Substituted 2-Nitroacetamide

  • Reaction Workup: After the reaction, dilute the mixture with an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove any unreacted primary amine. Follow this with a wash with saturated aqueous sodium bicarbonate and then brine.[9][10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Column Chromatography: Purify the crude product using flash column chromatography on silica gel. A typical eluent system would be a gradient of hexanes and ethyl acetate. The N-substituted 2-nitroacetamide is generally a polar compound and will require a relatively polar eluent system for elution.

    • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be used to further enhance its purity.

Visualization of Troubleshooting Logic for Amine-Derived Products on Silica Gel:

troubleshoot start Streaking on TLC cause1 Amine interaction with acidic silica start->cause1 cause2 Product decomposition start->cause2 solution1 Add triethylamine to eluent cause1->solution1 solution2a Use alumina cause2->solution2a solution2b Deactivate silica cause2->solution2b

Caption: Troubleshooting streaking of amine-containing compounds on silica gel TLC.

Concluding Remarks

The purification of reaction products from this compound requires a systematic and often creative approach. By understanding the potential challenges and arming yourself with a variety of purification and troubleshooting techniques, you can successfully isolate and characterize these novel and potentially valuable compounds. Always prioritize safety by handling these chlorinated and nitrated compounds in a well-ventilated fume hood and wearing appropriate personal protective equipment.

References

  • Troubleshooting. (2022, April 7). In Chemistry LibreTexts. Retrieved from [Link]

  • Column Chromatography. (n.d.). In University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Column chromatography. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Column chromatography. (n.d.). In Columbia University, Department of Chemistry. Retrieved from [Link]

  • A One Pot, Solvent Free and Catalyst Free Synthesis of Substituted 2-Amino-5-Aryl-1,3,4-Oxadiazoles under Microwave Irradiation. (n.d.). In Advion, Inc. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). In University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2015). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, 11, 2398–2403. [Link]

  • Column chromatography. (n.d.). In Columbia University. Retrieved from [Link]

  • Sindhe, M. A., Bodke, Y. D., Kenchappa, R., Telkar, S., & Chandrashekar, A. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Brazilian Chemical Society, 27(11), 2058-2068. [Link]

  • Do Polar Compounds Elute First In Column Chromatography? (2025, February 11). In Chemistry For Everyone. Retrieved from [Link]

  • Young, D. D., & Deiters, A. (2006). A Scalable Synthesis of 5-Substituted-2-amino-1,3,4-oxadiazoles. Organic letters, 8(25), 5721–5723. [Link]

  • Nguyen, T. T. T., Vo, D. D., Huynh, T. K. D., Nguyen, T. T., Tran, T. D., & Thai, K. M. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 18(5), 558–573. [Link]

  • Tarasiuk, A., Skierski, J., & Kazimierczuk, Z. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum immunologiae et therapiae experimentalis, 42(1), 13–15. [Link]

  • Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. (2006). Tetrahedron Letters, 47(47), 8347-8349. [Link]

  • Workup: Amines. (n.d.). In University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Nomoto, A., Ogawa, A., & Hirano, K. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. The Journal of organic chemistry, 88(3), 1641–1653. [Link]

  • Amine workup. (2024, March 12). In Reddit. Retrieved from [Link]

  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. (2016, April 23). In YouTube. Retrieved from [Link]

  • Process for the preparation of nitroethylene derivatives. (1988).
  • Nomoto, A., Ogawa, A., & Hirano, K. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. The Journal of Organic Chemistry, 88(3), 1641–1653. [Link]

  • Zhambekov, Z. M., Nurkenov, O. A., & Turdybekov, K. M. (2009). Synthesis of substituted anilides of the alkaloid cytisine and molecular structure of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide. Chemistry of Natural Compounds, 45(5), 681-684. [Link]

  • A green and practical reduction of N-(4-chlorophenyl)-2-nitroaniline and its derivatives to corresponding N-substituted-benzene-1,2-diamines using thiourea dioxide. (2025, August 6). In ResearchGate. Retrieved from [Link]

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Technical Support Center: Managing the Stability of 1,1-Dichloro-2-nitroethene in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the stability of 1,1-dichloro-2-nitroethene in aqueous media. This guide is intended for researchers, scientists, and drug development professionals who are working with this highly reactive compound. Due to a scarcity of direct literature on the aqueous stability of this compound, this document synthesizes information from related compounds, such as nitroalkenes and vinyl halides, to provide a robust framework for troubleshooting and experimental design.

I. Understanding the Instability of this compound in Aqueous Media

This compound is a structurally complex molecule with inherent reactivity in aqueous environments. The presence of a nitro group in conjugation with a double bond makes the molecule highly electrophilic and susceptible to nucleophilic attack.[1] Additionally, the two chlorine atoms on the vinyl carbon contribute to its reactivity.

The primary pathway for degradation in aqueous media is likely initiated by the nucleophilic attack of water or hydroxide ions on the electron-deficient double bond.[2] The rate of this degradation is expected to be significantly influenced by pH and temperature.

II. Frequently Asked Questions (FAQs)

Q1: My this compound solution is rapidly turning yellow/brown and I'm observing a loss of my starting material. What is happening?

A1: The color change and loss of starting material are strong indicators of decomposition. This compound is prone to degradation in aqueous solutions, especially under neutral to basic conditions. The likely cause is the hydrolysis of the molecule, initiated by the addition of water or hydroxide ions to the double bond.[2][3] This can lead to a cascade of reactions, resulting in the formation of various byproducts and polymeric materials, which are often colored.

Q2: At what pH should I prepare my aqueous solution of this compound?

A2: To maximize stability, it is recommended to prepare and maintain solutions in a slightly acidic pH range, ideally between pH 4 and 6.[3] Alkaline conditions (pH > 7) will significantly accelerate hydrolysis due to the increased concentration of the more potent nucleophile, hydroxide (OH⁻).[4] For every unit increase in pH, the rate of hydrolysis can increase by a factor of 10.[3]

Q3: Can I use common buffers like phosphate or Tris to maintain the pH of my solution?

A3: It is strongly advised to avoid buffers that are nucleophilic. Buffers containing primary or secondary amines, such as Tris, or other nucleophilic species can react with this compound via a Michael-type addition, leading to the rapid consumption of your compound.[2] Phosphate buffers are generally a better choice, but it is crucial to ensure they do not contain any nucleophilic impurities. Non-nucleophilic buffers like MES or HEPES at a slightly acidic pH are preferable.

Q4: How does temperature affect the stability of this compound in water?

A4: As with most chemical reactions, the rate of degradation of this compound will increase with temperature. It is recommended to prepare and store aqueous solutions at low temperatures (2-8 °C) to minimize decomposition.[4] For long-term storage, freezing the solution at -20 °C or -80 °C is advisable, provided the compound is soluble and stable in the frozen state. Always perform a small-scale stability test before committing your entire sample to long-term storage.

Q5: What are the expected decomposition products of this compound in water?

A5: While specific studies on this compound are limited, based on the chemistry of similar compounds, the initial hydrolysis product is likely an unstable intermediate that can eliminate HCl to form a carbonyl compound. Dichlorvos, a related compound, hydrolyzes to dichloroethanol, dichloroacetaldehyde, and dichloroacetic acid.[5] Therefore, one might anticipate the formation of chloroacetic acid derivatives and other small organic molecules.

III. Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered when working with this compound in aqueous media.

Problem 1: Rapid Decomposition Upon Dissolution

Symptoms:

  • Immediate color change (yellow to brown).

  • Precipitate formation.

  • Complete or significant loss of starting material as confirmed by analytical methods (e.g., HPLC, GC-MS).

Root Cause Analysis and Solutions:

Possible Cause Explanation Troubleshooting Steps
High pH of Water The deionized water in your lab may be slightly basic or have absorbed atmospheric CO₂, which can affect the pH.1. Measure the pH of your water source. 2. Adjust the pH to a range of 4-6 using a dilute, non-nucleophilic acid (e.g., 0.1 M HCl). 3. Use freshly deionized water that has been degassed to minimize dissolved CO₂.
Nucleophilic Buffer The buffer system you are using is reacting with the compound.1. Switch to a non-nucleophilic buffer system (e.g., MES, HEPES). 2. If a phosphate buffer must be used, ensure it is of high purity and the pH is maintained in the acidic range.
Elevated Temperature Dissolution at room temperature is accelerating hydrolysis.1. Pre-chill your aqueous medium to 2-8 °C before adding the this compound. 2. Perform the dissolution in an ice bath.
Problem 2: Gradual Degradation Over Time in Solution

Symptoms:

  • A slow decrease in the concentration of this compound over hours or days.

  • Appearance of new peaks in your analytical chromatogram.

Root Cause Analysis and Solutions:

Possible Cause Explanation Troubleshooting Steps
Suboptimal pH Even a slightly neutral or basic pH can lead to slow hydrolysis over time.1. Re-verify and adjust the pH of your stock and working solutions to 4-6. 2. Monitor the pH of your solution over the course of your experiment.
Light Exposure Although not extensively documented for this specific molecule, similar compounds can be light-sensitive.[6]1. Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. 2. Minimize exposure to ambient light during experimental procedures.
Incompatible Container Material The compound may be reacting with the surface of the storage container.1. Use glass or polypropylene containers. 2. Avoid reactive plastics.[7]

IV. Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of this compound
  • Prepare the Aqueous Medium:

    • Use high-purity, deionized water.

    • Adjust the pH to 5.0 using dilute HCl.

    • Filter the medium through a 0.22 µm filter.

    • Degas the medium by sonicating or sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Pre-chill the medium to 4 °C.

  • Dissolution:

    • Accurately weigh the desired amount of this compound in a clean, dry glass vial.

    • Add the pre-chilled, pH-adjusted aqueous medium to the vial to achieve the target concentration.

    • Gently vortex or sonicate at low power in a cold bath until the compound is fully dissolved.

  • Storage:

    • Store the stock solution at 2-8 °C, protected from light.

    • For long-term storage, aliquot and freeze at -80 °C. Perform a freeze-thaw stability test on a small aliquot before relying on this method.

Protocol 2: Monitoring Stability by HPLC
  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions (Suggested Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to maintain an acidic pH.

    • Gradient: Start with a high percentage of A and gradually increase the percentage of B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the nitroalkene has a strong absorbance (a UV scan of a fresh sample will determine the optimal wavelength).

  • Procedure:

    • Prepare your aqueous solution of this compound.

    • Immediately inject a sample (t=0).

    • Incubate the solution under your experimental conditions (e.g., specific pH, temperature).

    • Inject samples at regular time intervals.

    • Monitor the peak area of the this compound peak to determine the rate of degradation.

V. Visualizations

Postulated Degradation Pathway of this compound in Aqueous Media

A This compound B Nucleophilic Attack (H₂O or OH⁻) A->B C Unstable Intermediate B->C D Elimination of HCl C->D F Polymerization C->F E Further Degradation Products (e.g., Chloroacetic Acid Derivatives) D->E

Caption: Postulated degradation pathway of this compound in water.

Troubleshooting Workflow for Unstable Solutions

Start Instability Observed Check_pH Is pH between 4-6? Start->Check_pH Adjust_pH Adjust pH with dilute, non-nucleophilic acid Check_pH->Adjust_pH No Check_Buffer Is the buffer non-nucleophilic? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Change_Buffer Switch to MES, HEPES, or high-purity phosphate buffer Check_Buffer->Change_Buffer No Check_Temp Is the solution at low temperature (2-8 °C)? Check_Buffer->Check_Temp Yes Change_Buffer->Check_Temp Lower_Temp Prepare and store solutions on ice/refrigerated Check_Temp->Lower_Temp No Check_Light Is the solution protected from light? Check_Temp->Check_Light Yes Lower_Temp->Check_Light Protect_Light Use amber vials or foil Check_Light->Protect_Light No Stable Solution Stabilized Check_Light->Stable Yes Protect_Light->Stable

Caption: Troubleshooting workflow for stabilizing this compound solutions.

VI. References

  • (2016). Hydrolysis of vinyl bromide vs alkyl chloride. Chemistry Stack Exchange. [Link]

  • Chukwunonso, O. et al. (2015). Dichlorvos toxicity: A public health perspective. Toxicology and Industrial Health, 31(8), 675-685.

  • (2017). Why are allyl chlorides hydrolysed much more easily than vinyl halides?. Quora. [Link]

  • (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]

  • (1995). 6. analytical methods. Agency for Toxic Substances and Disease Registry. [Link]

  • (2022). Electrochemical Reduction of Halogenated Alkanes and Alkenes Using Activated Carbon-Based Cathodes. Environmental Science & Technology, 56(24), 17965-17976.

  • (2023). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. Molecules, 28(14), 5485.

  • (2022). Electrochemical Reduction of Halogenated Alkanes and Alkenes Using Activated Carbon-Based Cathodes. Environmental Science & Technology. [Link]

  • (n.d.). HYDROLYSIS. University of California, Davis. [Link]

  • (2022). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. Environmental Science & Technology, 56(3), 1664-1674.

  • (2022). Electrochemical Reduction of Halogenated Alkanes and Alkenes Using Activated Carbon-Based Cathodes. PubMed. [Link]

  • (n.d.). Vinylic Halide Definition. Fiveable. [Link]

  • (2019). 7.18: Vinyl Halides and Aryl Halides. Chemistry LibreTexts. [Link]

  • (2022). Preparation of conjugated nitroalkenes: short review. Scientiae Radices, 2(4), 1-11.

  • (2008). Nitroalkenes: synthesis, characterization, and effects on macrophage activation. Methods in Enzymology, 441, 33-51.

  • (2023). The solution photochemistry of nitroalkenes and nitroketones. Kent Academic Repository. [Link]

  • (1969). The kinetics and mechanism of the acid-catalysed hydrolysis of nitroalkanes. Journal of the Chemical Society B: Physical Organic, 423-427.

  • (2012). michael-type addition of nitroalkanes to nitroalkenes in water: synthesis of 1,3-dinitro compounds. ResearchGate. [Link]

  • (2012). Quantification of the Electrophilic Reactivities of Nitroalkenes. Elektronische Hochschulschriften der LMU München. [Link]

  • (n.d.). BJOC - Search Results. Beilstein Journals. [Link]

  • (n.d.). halogenation of alkenes. Chemguide. [Link]

  • (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • (2023). Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. MDPI. [Link]

  • (n.d.). Rate constants for the kinetics of hydrolysis. ResearchGate. [Link]

  • (n.d.). Dehalogenation. Wikipedia. [Link]

  • (2024). Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical. PubMed. [Link]

  • (2018). Mechanisms and Kinetics of Alkaline Hydrolysis of the Energetic Nitroaromatic Compounds 2,4,6-Trinitrotoluene (TNT) and 2,4-Dinitroanisole (DNAN). ResearchGate. [Link]

  • (2013). Degradation of chlorinated nitroaromatic compounds. ResearchGate. [Link]

  • (2020). Nucleophilic Addition and Substitution Reactions In‐Water. ResearchGate. [Link]

  • (2001). Kinetics of the alkaline hydrolysis of nitrocellulose. PubMed. [Link]

  • (n.d.). This compound. PubChem. [Link]

  • (2001). Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. [Link]

  • (n.d.). Dichlorvos. PubChem. [Link]

  • (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • (2004). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. Eurochlor. [Link]

  • (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. MDPI. [Link]

  • (2016). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 21(11), 1469.

  • (1980). The Chemistry of Disinfectants in Water: Reactions and Products. National Academies Press. [Link]

  • (2022). Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals. ChemRxiv. [Link]

  • (n.d.). Organic Reactions & Reaction Mechanisms. Byju's. [Link]

  • (2022). Deconvolution of Mass Spectral Interferences of Chlorinated Alkanes and Their Thermal Degradation Products. ResearchGate. [Link]

  • (2023). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. MDPI. [Link]

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avoiding polymerization of 1,1-Dichloro-2-nitroethene during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful synthesis of 1,1-dichloro-2-nitroethene. This guide is designed for researchers, scientists, and drug development professionals who work with this highly reactive and valuable synthetic building block. This compound is a potent Michael acceptor and dienophile, making it useful in various organic transformations.[1] However, its utility is matched by its propensity for rapid, often uncontrollable, polymerization.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate the challenges of its synthesis and handling.

Troubleshooting Guide: Addressing Mid-Synthesis Failures

This section addresses specific issues that can arise during the synthesis of this compound. The solutions are based on preventing the initiation of unwanted polymerization cascades.

Q1: My reaction mixture rapidly turned into a viscous, intractable tar or solid mass. What caused this, and is the batch salvageable?

A: This is a classic sign of runaway polymerization. The high electrophilicity of the β-carbon in this compound makes it extremely susceptible to nucleophilic attack, which can initiate anionic polymerization. Similarly, other mechanisms like free-radical polymerization can be triggered by common laboratory conditions.

Root Cause Analysis:

  • Thermal Stress: The most common culprit. Exothermic reactions without adequate cooling can raise the internal temperature, exponentially increasing the rate of polymerization. Many related nitro compounds are known to decompose or detonate when heated under confinement.[2][3]

  • Presence of Initiators: Contaminants can act as initiators. This includes:

    • Basic Impurities: Strong bases can deprotonate trace impurities or the starting materials, generating nucleophiles that initiate anionic polymerization.

    • Nucleophilic Contaminants: Amines, thiols, or even water under the right conditions can trigger a Michael addition, which can propagate.[4]

    • Radical Initiators: Peroxides (from aged ether solvents) or exposure to UV light can initiate free-radical polymerization.

  • Incorrect pH: Both strongly acidic and basic conditions can catalyze the decomposition of nitroalkenes, leading to the formation of reactive species that promote polymerization.[4]

Is the Batch Salvageable?

Unfortunately, once a significant amount of polymerization has occurred, reversing it is not feasible. The goal shifts from recovery to safe disposal and optimizing the next attempt.

Corrective Protocol for Future Syntheses:

  • Strict Temperature Control: Maintain the reaction temperature at the lowest effective level. For exothermic steps, use an ice-salt or dry ice/acetone bath and add reagents slowly and sub-surface to dissipate heat efficiently.

  • Solvent Purity: Use freshly distilled or anhydrous-grade solvents to eliminate water and peroxides.

  • Inert Atmosphere: Conduct the entire synthesis under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and reactions with atmospheric moisture.

  • Introduce a Radical Inhibitor: Consider adding a small amount (50-200 ppm) of a radical inhibitor like hydroquinone or Butylated hydroxytoluene (BHT) to the reaction mixture from the outset.

Q2: My product is decomposing during column chromatography on silica gel, resulting in low yields and a stained column.

A: This is a well-documented issue with sensitive nitroalkenes. Standard silica gel is inherently acidic and can act as a catalyst for decomposition and polymerization.[4] The acidic surface can protonate the nitro group, increasing the electrophilicity of the double bond and making it more susceptible to attack by nucleophiles or promoting cationic polymerization.

Visual Indicators:

  • A distinct yellow or brown band forming at the top of the column.

  • Streaking of the product band.

  • Low recovery of the desired compound in the collected fractions.

Recommended Purification Protocol:

  • Neutralize the Silica Gel:

    • Prepare a slurry of silica gel in your chosen eluent.

    • Add triethylamine (or another suitable base) to the slurry to constitute ~1% of the total volume.

    • Stir for 30 minutes.

    • Pack the column using this neutralized slurry.

    • Ensure the eluent used for the chromatography is also treated with the same percentage of base.

  • Consider Alternative Stationary Phases: If decomposition persists, switch to a more inert stationary phase, such as neutral alumina.

  • Minimize Contact Time: Perform the chromatography as quickly as possible. A flash chromatography setup is highly recommended over gravity-fed columns.

  • Low-Temperature Chromatography: If feasible, conduct the chromatography in a cold room or using a jacketed column to further reduce the rate of decomposition.[4]

Q3: The purified this compound is unstable and discolors or solidifies in storage. How can I improve its shelf-life?

A: The instability of the purified product indicates ongoing decomposition. This is often due to trace impurities remaining after purification that autocatalyze the degradation process.[5] Nitro compounds can release nitrogen oxides as they decompose, which in turn catalyze further decomposition.[6]

Stabilization and Storage Workflow:

  • Ensure High Purity: The first line of defense is purity. Re-purify the material if necessary to remove any acidic or metallic residues.

  • Add a Stabilizer: For long-term storage, the addition of a stabilizer is critical.

    • Mechanism: Stabilizers for nitro-compounds work by scavenging the acidic nitrogen oxide decomposition products.[5][6]

    • Recommended Stabilizers: Small quantities of compounds like diphenylamine, urea, or even a physical adsorbent like molecular sieves can be effective.[6]

  • Optimal Storage Conditions:

    • Temperature: Store at or below 0°C.

    • Atmosphere: Store under an inert atmosphere (Argon is preferable to Nitrogen for long-term storage).

    • Light: Protect from light by using an amber vial or wrapping the container in aluminum foil.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the prevention of polymerization from the outset of the synthesis.

Q1: What are the most critical parameters to control during the synthesis of this compound?

A: Success hinges on meticulous control over the reaction environment. The following table summarizes the key parameters and their recommended settings.

ParameterRecommended Setting/ControlRationale
Temperature Maintain between -10°C and 10°C, depending on the specific reaction step.Prevents thermal runaway polymerization and minimizes side reactions.
Atmosphere Strict inert atmosphere (Nitrogen or Argon).Excludes oxygen and moisture, which can initiate unwanted side reactions.
Reagent Addition Slow, dropwise addition of reagents, preferably sub-surface.Ensures efficient heat dissipation and avoids localized concentration spikes that can trigger polymerization.
Stirring Vigorous and efficient mechanical stirring.Maintains homogeneity in temperature and reagent concentration.
pH Control Use neutral or weakly buffered conditions where possible. Avoid strong acids and bases.[4]Prevents acid/base-catalyzed decomposition and polymerization.
Q2: How should the reaction be quenched and worked up to maximize product stability?

A: The quenching and workup steps are critical junctures where the product is highly vulnerable. A non-reactive, neutral quench is essential.

Step-by-Step Recommended Workup Protocol:

  • Prepare the Quench Solution: Before starting the reaction, prepare a quenching vessel containing a vigorously stirred, ice-cold saturated solution of a neutral salt like sodium chloride (NaCl) or ammonium chloride (NH₄Cl).[4]

  • Perform the Quench: At the end of the reaction, transfer the reaction mixture slowly via cannula into the cold quench solution. This simultaneously stops the reaction, dilutes the product, and keeps it cold.

  • Extraction: Perform liquid-liquid extraction using a non-polar organic solvent (e.g., dichloromethane or diethyl ether) at a low temperature (0-5°C).[4]

  • Washing: Wash the combined organic layers with cold brine to remove the bulk of the water. Avoid strong acid or base washes. If a wash is necessary, use a highly dilute solution (e.g., 0.1 M NaHCO₃) and minimize contact time.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator with the bath temperature kept as low as possible. Do not evaporate to complete dryness. Leaving a small amount of solvent can prevent the formation of a concentrated, unstable solid.

Q3: What is the underlying chemical mechanism that makes this compound so prone to polymerization?

A: The extreme reactivity is due to the powerful electron-withdrawing nature of both the nitro group (-NO₂) and the two chlorine atoms (-Cl). This electronic arrangement creates a highly electron-deficient double bond, making the β-carbon exceptionally electrophilic and a prime target for nucleophiles.

Polymerization_Triggers cluster_triggers Initiating Triggers cluster_process Polymerization Cascade Heat Heat Activation Monomer Activation Heat->Activation Contaminants Contaminants (Bases, Nucleophiles, Radicals) Contaminants->Activation Harsh_pH Acidic/Basic Conditions Harsh_pH->Activation Propagation Chain Propagation (Polymer Formation) Activation->Propagation Result Solid Polymer / Tar Propagation->Result caption Figure 1. Factors initiating the polymerization of this compound. Synthesis_Workflow start Start: Reagent Preparation (Anhydrous Solvents, Inhibitor) reaction 1. Reaction Under Controlled Conditions (-10 to 10°C, Inert Atmosphere) start->reaction quench 2. Neutral Quench (Pour into ice-cold aq. NH4Cl) reaction->quench extraction 3. Cold Extraction & Washing (0-5°C, use Brine) quench->extraction purification 4. Stabilized Purification (Neutralized Silica or Alumina) extraction->purification storage 5. Stabilized Storage (<0°C, Inert Atmosphere, Dark) purification->storage end_product Stable Product storage->end_product caption Figure 2. Recommended workflow for polymerization-free synthesis.

Caption: Figure 2. Recommended workflow for polymerization-free synthesis.

By following the rigorous, controlled workflow outlined in Figure 2, you can successfully mitigate these challenges and reliably synthesize this versatile reagent.

References
  • Stabilizer for nitrated organic compounds.
  • This compound | 6061-04-7. BLD Pharm.
  • Managing the stability of nitroalkenes during workup and purific
  • This compound | CAS 6061-04-7. AMERICAN ELEMENTS.
  • 1,1-DICHLORO-1-NITROETHANE | CAMEO Chemicals. NOAA.
  • Synthesis and Characterization of Novel Stabilizers for Nitrocellulose-Based Propellants.
  • Nitroalkene. Wikipedia.
  • 1,1-Dichloro-1-nitroethane | C2H3Cl2NO2 | CID 11674. PubChem.
  • Process for the preparation of nitroethylene derivatives.
  • This compound | C2HCl2NO2 | CID 12219571. PubChem.

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on 1,1-Dichloro-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 1,1-dichloro-2-nitroethene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of nucleophilic substitution on this highly activated substrate. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you optimize your reaction conditions and achieve high yields of your target compounds.

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer:

Low yield is a frequent issue that can stem from multiple points in the experimental workflow. This compound is a highly reactive electrophile due to the strong electron-withdrawing nature of both the nitro group and the geminal chlorine atoms. This high reactivity can also lead to side reactions if conditions are not carefully controlled.

Potential Causes & Solutions:

  • Purity of Starting Materials:

    • Cause: The substrate, this compound, can be unstable and may degrade upon storage, especially if exposed to moisture or light. Similarly, impurities in the nucleophile or solvent (e.g., water in an anhydrous reaction) can consume reagents or catalyze side reactions.[1]

    • Solution: Verify the purity of your this compound via NMR or GC-MS before use. Ensure your nucleophile is pure and use freshly distilled, anhydrous solvents when necessary.[2]

  • Sub-optimal Reaction Temperature:

    • Cause: While heating can increase the reaction rate, the high reactivity of the substrate can lead to decomposition or polymerization at elevated temperatures. Conversely, a temperature that is too low may result in an impractically slow or stalled reaction.

    • Solution: Start the reaction at a low temperature (e.g., 0 °C or even -78 °C) and slowly warm it to room temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to find the minimum temperature required for a clean, efficient reaction.

  • Incorrect Stoichiometry or Reagent Addition:

    • Cause: An incorrect molar ratio of nucleophile to electrophile can leave starting material unreacted or lead to double substitution if the product can react further. Adding the nucleophile too quickly can cause localized heating, promoting side reactions.[1]

    • Solution: Typically, a slight excess (1.1-1.2 equivalents) of the nucleophile is used to ensure full conversion of the electrophile. For highly reactive nucleophiles, consider slow, dropwise addition of the nucleophile to the substrate solution at a controlled temperature.[2]

  • Inappropriate Base or Nucleophile Generation:

    • Cause: Many nucleophiles (e.g., thiols, alcohols, or some amines) require deprotonation by a base to become active. If the base is too weak, nucleophile generation is incomplete. If it is too strong or sterically hindered, it might react with the substrate itself or cause elimination.[3]

    • Solution: Choose a base with a pKa that is appropriate for the nucleophile. For thiols or alcohols, non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often suitable. For generating stronger nucleophiles, bases like sodium hydride (NaH) can be used, but the deprotonation should be performed as a separate step before adding the electrophile. A patent for a similar process suggests using a tertiary amine like triethylamine to scavenge the HCl produced when reacting this compound with an amine nucleophile.[4]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

low_yield_troubleshooting start Low Yield Observed check_purity 1. Verify Purity of Substrate & Reagents start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purify_reagents Purify/Source New Reagents & Retry purity_ok->purify_reagents No optimize_temp 2. Optimize Temperature purity_ok->optimize_temp Yes purify_reagents->check_purity temp_ok Yield Improved? optimize_temp->temp_ok adjust_stoich 3. Adjust Stoichiometry & Addition Rate temp_ok->adjust_stoich No success Problem Solved temp_ok->success Yes stoich_ok Yield Improved? adjust_stoich->stoich_ok check_base 4. Evaluate Base & Nucleophile Activation stoich_ok->check_base No stoich_ok->success Yes base_ok Yield Improved? check_base->base_ok base_ok->success Yes consult Consult Literature for Alternative Methods base_ok->consult No

Caption: A systematic workflow for troubleshooting low reaction yields.

Question 2: My reaction produces multiple spots on TLC, and purification is difficult. What are the likely side products and how can I suppress their formation?

Answer:

The formation of multiple products indicates competing reaction pathways. For this compound, the primary side products likely arise from polymerization, reaction with the solvent, or elimination.

Potential Side Reactions & Mitigation Strategies:

  • Polymerization:

    • Cause: Nitroalkenes are excellent Michael acceptors and can undergo anionic polymerization, especially in the presence of strong bases or nucleophiles. This is often observed as an intractable baseline or "gunk" on the TLC plate.

    • Mitigation:

      • Lower Temperature: Keep the reaction temperature as low as possible.

      • Control Stoichiometry: Avoid a large excess of the nucleophile/base.

      • Slow Addition: Add the base or nucleophile slowly to prevent localized high concentrations that can initiate polymerization.

  • Double Substitution:

    • Cause: The initial substitution product, a 1-chloro-1-nucleophile-2-nitroethene, is still an activated alkene and may react with a second equivalent of the nucleophile. This is more likely with potent, unhindered nucleophiles.

    • Mitigation:

      • Use a 1:1 stoichiometry of nucleophile to electrophile.

      • Monitor the reaction carefully and stop it once the starting material is consumed, before significant formation of the double-substituted product occurs.

      • Using a sterically bulky nucleophile can disfavor the second substitution.

  • Reaction with Solvent or Base:

    • Cause: Highly nucleophilic solvents (like alcohols in the presence of a strong base) or the base itself can compete with the intended nucleophile.

    • Mitigation: Use a non-nucleophilic, polar aprotic solvent such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF). Ensure the base used is non-nucleophilic (e.g., TEA, DIPEA) if it is present in the reaction with the electrophile.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions about reaction design and optimization.

FAQ 1: What is the reaction mechanism for nucleophilic substitution on this compound?

The reaction proceeds via a nucleophilic vinylic substitution mechanism, most likely an addition-elimination pathway. This is characteristic of alkenes activated by strong electron-withdrawing groups.

  • Addition Step: The nucleophile attacks one of the dichlorinated carbons (C1), breaking the C=C pi bond and forming a resonance-stabilized carbanion intermediate. The negative charge is delocalized onto the oxygen atoms of the nitro group.

  • Elimination Step: The carbanion intermediate collapses, reforming the C=C double bond and expelling one of the chloride ions as a leaving group. Chloride is a good leaving group, facilitating this step.

Caption: The addition-elimination mechanism for nucleophilic substitution.

FAQ 2: How do I choose the right solvent and temperature for my reaction?

Choosing the optimal solvent and temperature is critical for balancing reaction rate and selectivity.

Solvent Selection:

  • Polar Aprotic Solvents (Recommended): DMF, DMSO, MeCN, and THF are excellent choices. They can dissolve the polar substrate and many nucleophilic salts but do not participate in the reaction. They are known to accelerate bimolecular substitution reactions.[3][5]

  • Polar Protic Solvents (Use with Caution): Solvents like ethanol or water can act as nucleophiles, especially under basic conditions, leading to unwanted byproducts. They can also solvate and deactivate anionic nucleophiles through hydrogen bonding, slowing the desired reaction.

Temperature Control:

  • Initial Guideline: Start reactions at 0 °C and monitor progress.

  • Unreactive Nucleophiles: If no reaction occurs at 0 °C after 1-2 hours, allow the mixture to slowly warm to room temperature. Gentle heating (40-60 °C) can be attempted if the reaction is still sluggish, but monitor carefully for byproduct formation.

  • Highly Reactive Nucleophiles: For very strong nucleophiles (e.g., thiolates), it may be necessary to run the reaction at sub-zero temperatures (e.g., -40 °C or -78 °C) to maintain control.

Table 1: Recommended Starting Conditions for Common Nucleophiles

Nucleophile ClassExampleBase (if needed)Recommended SolventStarting Temp.
Thiols ThiophenolTriethylamine (TEA)Acetonitrile (MeCN)0 °C
Amines PiperidineTriethylamine (TEA)[4]THF or Dichloromethane0 °C to RT
Alcohols/Phenols PhenolSodium Hydride (NaH)THF or DMF0 °C
Azides Sodium AzideNoneDMF or DMSORoom Temperature
Cyanides Potassium CyanideNoneDMSORoom Temperature
FAQ 3: Can I perform a sequential substitution to replace both chlorine atoms with different nucleophiles?

Yes, this is theoretically possible and is a common strategy for building molecular complexity from dihalogenated building blocks.[6] The key is the differential reactivity of the starting material and the monosubstituted intermediate.

Strategy for Sequential Substitution:

  • First Substitution: React this compound with the first, typically less reactive or more sterically hindered nucleophile (Nu1), using a strict 1:1 stoichiometry at low temperature. Isolate and purify the 1-chloro-1-(Nu1)-2-nitroethene intermediate.

  • Second Substitution: React the purified intermediate with the second, more reactive nucleophile (Nu2). This step may require more forcing conditions (higher temperature or stronger base) as the electronic activation is slightly reduced after the first substitution.

Success depends on being able to cleanly stop the reaction after the first substitution. Careful real-time monitoring of the reaction is essential.

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Monosubstitution of this compound with an Amine Nucleophile

This protocol is adapted from general principles of nucleophilic substitution on activated alkenes and patent literature.[4]

Materials:

  • This compound (1.0 eq)

  • Amine Nucleophile (e.g., Piperidine) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).[2]

  • Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.1 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: In a separate flask, prepare a solution of the amine nucleophile (1.1 eq) and triethylamine (1.2 eq) in a small amount of anhydrous THF.

  • Reaction: Add the amine/TEA solution to the cooled, stirring solution of the electrophile dropwise over 15-20 minutes.

  • Monitoring: After the addition is complete, let the reaction stir at 0 °C. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate solvent system). The reaction is typically complete within 1-4 hours.

  • Workup:

    • Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(piperidin-1-yl)-1-chloro-2-nitroethene.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11674, 1,1-Dichloro-1-nitroethane. Retrieved January 18, 2026, from [Link]

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  • Buschmann, H., et al. (1988). Process for the preparation of nitroethylene derivatives. (EP0285681A1). Google Patents.
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Technical Support Center: Analysis of 1,1-Dichloro-2-nitroethene Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1,1-dichloro-2-nitroethene and its reaction mixtures. This guide is designed for researchers, chemists, and drug development professionals who utilize Gas Chromatography-Mass Spectrometry (GC-MS) to monitor reaction progress, identify byproducts, and ensure product purity. As a highly reactive and thermally sensitive molecule, this compound presents unique analytical challenges. This resource provides in-depth, experience-driven solutions to common problems encountered during its analysis.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with this compound.

Q1: What is the expected mass spectrum for this compound?

A: The molecular weight of this compound (C₂HCl₂NO₂) is approximately 141.94 g/mol [1]. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), you should look for a characteristic isotopic cluster for any fragment containing two chlorine atoms. The molecular ion peak ([M]⁺) at m/z 141 may be weak or absent due to the molecule's instability. Key fragments to look for include:

  • [M-NO₂]⁺: Loss of the nitro group (46 amu), resulting in a [C₂HCl₂]⁺ fragment cluster around m/z 95.

  • [M-Cl]⁺: Loss of a chlorine atom (35/37 amu), leading to a fragment cluster around m/z 106.

  • Characteristic Isotope Patterns: For any fragment containing two chlorine atoms, expect a pattern with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks[2]. For fragments with one chlorine atom, the M to M+2 ratio will be about 3:1[3].

Q2: My this compound peak is tailing severely. What is the primary cause?

A: Peak tailing for active compounds like halogenated nitroalkenes is often caused by unwanted interactions within the GC system. The most common culprits are:

  • Active Sites: Exposed silanol groups in the injector liner or the front of the GC column can interact with your analyte.

  • Contamination: Non-volatile residues from previous injections can create active sites.[4][5]

  • Ion Source Contamination: The use of chlorinated solvents (like dichloromethane) can lead to the formation of metal chlorides (e.g., FeCl₂) on ion source surfaces, causing analytes to adsorb and desorb slowly, resulting in tailing[6][7].

Q3: I suspect my analyte is degrading in the GC inlet. How can I prevent this?

A: Thermal decomposition is a significant issue for many nitro-containing compounds[8]. To minimize degradation:

  • Lower the Inlet Temperature: Start with a lower inlet temperature (e.g., 180-200 °C) and increase only if necessary.

  • Use a Deactivated Liner: Employ a premium, deactivated inlet liner to minimize catalytic breakdown on active surfaces[9].

  • Check for Contamination: A dirty liner or gold seal can promote degradation. Regular inlet maintenance is crucial[9].

Q4: My reaction involves a nucleophile. What kind of byproducts should I expect?

A: this compound is a potent electrophile. Reactions with nucleophiles can lead to substitution products where one or both chlorine atoms are replaced. Depending on the nucleophile (e.g., amines, thiols, alcohols), you may form various adducts. Side reactions could also include polymerization or reactions with residual starting materials or solvents.

Q5: Some of my byproducts are very polar and don't elute from the GC. What can I do?

A: Highly polar byproducts, especially those with active hydrogens (-OH, -NH, -COOH groups), often exhibit poor chromatographic behavior. Derivatization is a chemical modification process used to make these compounds more volatile and thermally stable for GC analysis[10][11]. The most common method is silylation , which replaces active hydrogens with a non-polar trimethylsilyl (TMS) group[12][13].

Troubleshooting Guide: From Symptoms to Solutions

Use this guide to diagnose and resolve specific issues you encounter during your GC-MS analysis.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common GC-MS issues.

TroubleshootingWorkflow start Problem Observed (e.g., Bad Peak Shape) peak_shape Assess Peak Shape start->peak_shape no_peak Low/No Signal? start->no_peak Signal Issue tailing Tailing? peak_shape->tailing Tailing fronting Fronting? peak_shape->fronting Fronting split Split Peak? peak_shape->split Split inlet_maint Perform Inlet Maintenance (Liner, Septum, Seal) tailing->inlet_maint First Step reduce_conc Reduce Sample Concentration or Injection Volume fronting->reduce_conc check_syringe Check Syringe Plunger (Smooth injection?) split->check_syringe check_leaks Check for System Leaks (Electronic Leak Detector) no_peak->check_leaks trim_col Trim Column (15-30 cm) inlet_maint->trim_col If persists check_install Verify Column Installation (Correct depth, no leaks) trim_col->check_install If persists clean_source Clean Ion Source check_install->clean_source Final Step (esp. with Cl- solvents) check_temp Check Inlet/Oven Temp (Too low?) reduce_conc->check_temp If persists liner_packing Check Liner Packing (Wool) (Is it uniform?) check_syringe->liner_packing If persists check_analyte Verify Analyte Stability (Degradation?) check_leaks->check_analyte If no leaks check_params Confirm MS Parameters (Correct m/z range, etc.) check_analyte->check_params If stable

Caption: A systematic workflow for diagnosing common GC-MS problems.

Detailed Troubleshooting Table
Symptom Potential Cause Recommended Solution & Explanation
Peak Tailing 1. Active sites in the inlet or column: Exposed silanols interact with the polar nitro group.Perform inlet maintenance: Replace the liner with a highly deactivated one and replace the septum. Trim 15-30 cm from the front of the column to remove accumulated non-volatile residues and active sites.[4][14]
2. Improper column installation: Creates dead volume or turbulence.Re-install the column, ensuring the correct insertion depth into both the inlet and detector as specified by the instrument manufacturer.[5][15]
3. Ion source contamination: Halogenated solvents can create active metal halide deposits in the source.Clean the MS ion source. If possible, avoid using dichloromethane as the sample solvent to prevent this issue from recurring.[6][7]
Peak Fronting 1. Column overload: Too much sample has been injected for the column's capacity.Dilute the sample or reduce the injection volume. Alternatively, increase the split ratio to introduce less sample onto the column.[15]
2. Solvent-phase mismatch: The sample solvent is not compatible with the column's stationary phase, causing poor focusing.Select a solvent that is more compatible with your stationary phase (e.g., use hexane for a non-polar DB-5ms column).[4]
Low or No Signal 1. System leak: Oxygen entering the system can degrade the column phase and affect detector performance.Use an electronic leak detector to check all fittings from the gas trap to the detector. Pay close attention to the injector septum nut and column fittings.
2. Analyte decomposition: The compound is breaking down in the hot inlet.Lower the inlet temperature. Ensure a highly deactivated liner is in use. Analyze a fresh standard to confirm it has not degraded on the benchtop.[8][15]
Ghost Peaks 1. Septum bleed: Pieces of the septum are breaking off and releasing volatile compounds.Replace the septum. Use a high-quality, low-bleed septum.
2. Carryover: Residue from a previous, more concentrated injection is eluting.Run one or more solvent blanks between samples. If carryover persists, clean the injector and syringe.[5]
Irreproducible Retention Times 1. Fluctuating gas flows: Issues with the gas supply or electronic pressure control (EPC).Verify that the gas cylinder pressure is adequate. Check for leaks in the gas lines or within the GC.
2. Column degradation: The stationary phase has been damaged by oxygen or aggressive samples.Condition the column by baking it at its maximum isothermal temperature. If performance does not improve, the column may need to be replaced.[15]
Experimental Protocols & Methodologies
Protocol 1: Recommended GC-MS Method for Reaction Monitoring

This method provides a robust starting point for analyzing this compound and related non-polar byproducts.

  • Sample Preparation:

    • Dilute an aliquot of the reaction mixture in a non-polar, aprotic solvent (e.g., Ethyl Acetate or Hexane). Dichloromethane should be avoided if possible to prevent ion source issues[6].

    • Ensure the final concentration is in the range of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm PTFE syringe filter if particulates are present.

  • GC-MS Parameters:

    • GC System: Agilent 8890 GC (or equivalent)

    • MS System: Agilent 5977 MSD (or equivalent)

    • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm x 0.25 µm (or equivalent low-polarity, inert column)

    • Inlet: Split/Splitless

    • Inlet Temperature: 200 °C (Adjust as needed to prevent degradation)

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (Adjust based on sample concentration)

    • Carrier Gas: Helium, Constant Flow @ 1.2 mL/min

    • Oven Program:

      • Initial Temp: 50 °C, hold for 2 min

      • Ramp: 15 °C/min to 250 °C

      • Hold: 5 min

    • MS Transfer Line Temp: 250 °C

    • Ion Source Temp: 230 °C

    • Quadrupole Temp: 150 °C

    • Ionization Mode: Electron Ionization (EI), 70 eV

    • Scan Range: 35 - 350 m/z

  • System Validation: Before running samples, inject a known standard of this compound to confirm its retention time and mass spectral fingerprint. This ensures the system is performing correctly.

Protocol 2: Silylation for Analysis of Polar Byproducts

If your reaction produces polar byproducts (e.g., from substitution with an alcohol or amine), this derivatization protocol will improve their chromatography.

  • Reagents & Materials:

    • Dry reaction sample aliquot

    • Anhydrous Pyridine or Acetonitrile (reaction solvent)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (trimethylchlorosilane)

    • Reacti-Vials™ or other sealable glass reaction vials

    • Heating block or oven

  • Derivatization Procedure:

    • Evaporate the solvent from a known amount of your reaction mixture aliquot to dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents[13].

    • Add 100 µL of anhydrous pyridine (or acetonitrile) to the dry residue.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Seal the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70 °C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis using the method in Protocol 1. The TMS-derivatized compounds will be much less polar and more volatile.

Byproduct Identification Workflow

This workflow guides the process of identifying an unknown peak in your chromatogram.

ByproductID start Unknown Peak Detected in Chromatogram ms_eval Evaluate Mass Spectrum start->ms_eval isotope_check Check for Cl/Br Isotope Patterns ms_eval->isotope_check nitrogen_rule Apply Nitrogen Rule (Odd MW = Odd # of N atoms) ms_eval->nitrogen_rule fragment_analysis Analyze Fragmentation (Common losses: NO₂, Cl, H₂O, CH₃) ms_eval->fragment_analysis library_search Perform Library Search (NIST, Wiley) ms_eval->library_search propose_struct Propose Putative Structure(s) isotope_check->propose_struct nitrogen_rule->propose_struct fragment_analysis->propose_struct library_search->propose_struct confirm_standard Confirm with Authentic Standard (Synthesize or Purchase) propose_struct->confirm_standard identified Structure Confirmed confirm_standard->identified

Caption: A workflow for the structural elucidation of unknown byproducts.

References
  • Niessen, W. M. (2009). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

  • Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

  • Barrow, M. P., et al. (2013). Tailing of Chromatographic Peaks in GC–MS Caused by Interaction of Halogenated Solvents with the Ion Source. Journal of Analytical Toxicology. [Link]

  • Jo, J., et al. (2022). Development of Quantitative Chemical Ionization Using Gas Chromatography/Mass Spectrometry and Gas Chromatography/Tandem Mass Spectrometry for Ambient Nitro- and Oxy-PAHs and Its Applications. MDPI. [Link]

  • Orata, F. (2012). Derivatization reactions and reagents for gas chromatography analysis. IntechOpen. [Link]

  • Masinde Muliro University of Science and Technology. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • Tsikas, D. (2023). GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers: Definite Results Using 15 N and 18 O Isotopes. MDPI. [Link]

  • De la Cruz, G., et al. (2025). A rapid method for the identification of nitrocellulose in high explosives and smokeless powders using GC-EI-MS. ResearchGate. [Link]

  • Barrow, M. P., et al. (2025). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. ResearchGate. [Link]

  • Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube. [Link]

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. [Link]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

  • GL Sciences. (2023). GC Troubleshooting Guide. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • DePauw University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Scribd. (n.d.). Troubleshooting of GC Systems. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • Potkin, V. I., et al. (2016). Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and1-chloro-2-nitrobenzenes with 1,3-dithiols. ResearchGate. [Link]

  • StudySmarter. (2023). Interpretation of Mass Spectra: Mclafferty, EI Techniques. [Link]

  • PubChem. (n.d.). 1,1-Dichloro-1-nitroethane. [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e. [Link]

  • Google Patents. (n.d.).
  • NCBI. (n.d.). Table 7-2, Analytical Methods for Determining 1,1-Dichloroethane in Environmental Samples. [Link]

  • ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity Abstract. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,1-Dichloroethane. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1,1-DICHLORO-1-NITROETHANE. [Link]

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Technical Support Center: Strategies to Control Stereoselectivity in Reactions of 1,1-Dichloro-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1,1-dichloro-2-nitroethene. This compound is a potent and versatile building block in organic synthesis. Its utility stems from the powerful electron-withdrawing effects of the nitro group and two chlorine atoms, which render the carbon-carbon double bond highly electrophilic and thus an excellent Michael acceptor and a reactive dienophile in cycloaddition reactions.[1]

However, the high reactivity that makes this substrate valuable also presents significant challenges in controlling the stereochemical outcome of its reactions. Achieving high diastereoselectivity and enantioselectivity is paramount for its application in the synthesis of complex, biologically active molecules. This document provides a structured approach to troubleshoot common issues and answer frequently asked questions, empowering you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of stereoselective reactions involving this compound?

A1: Given its electronic properties, this compound is primarily used in two major classes of stereoselective reactions:

  • Asymmetric Michael (Conjugate) Additions: As a highly activated Michael acceptor, it readily reacts with a wide range of soft nucleophiles (e.g., thiols, enolates, indoles). The key challenge is to control the facial selectivity of the nucleophilic attack to generate new stereocenters with high diastereomeric and enantiomeric excess.[2][3]

  • Asymmetric Diels-Alder [4+2] Cycloadditions: The electron-deficient nature of the double bond makes it a potent dienophile for reactions with electron-rich dienes.[1][4] Stereocontrol is critical in three aspects: relative stereochemistry (endo/exo selectivity), regioselectivity with unsymmetrical dienes, and enantioselectivity (facial selectivity).[5][6]

Q2: What are the fundamental factors that govern stereoselectivity in these reactions?

A2: The stereochemical outcome is a delicate balance of several interconnected parameters. Understanding these is the first step in troubleshooting.

  • Catalyst System: This is often the most critical factor for enantioselectivity. Chiral catalysts (organocatalysts or metal complexes) create a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other.[7][8][9]

  • Reaction Temperature: Lowering the reaction temperature generally increases selectivity.[10][11] This is because the difference in activation energy (ΔΔG‡) between the two diastereomeric or enantiomeric transition states becomes more significant relative to the available thermal energy (kT), thus favoring the pathway with the lower energy barrier.

  • Solvent: The solvent can influence the reaction by solvating the catalyst, substrates, and transition states differently. Solvent polarity and coordinating ability can affect catalyst conformation, activity, and the stability of key intermediates, thereby impacting stereoselectivity.[10]

  • Substrate/Nucleophile Structure: The steric bulk of the reacting partners can significantly influence the stereochemical outcome. Bulky groups on the nucleophile, diene, or catalyst can create steric hindrance that favors one approach trajectory over another.[12]

Troubleshooting Guide: Asymmetric Michael Additions

This section addresses common problems encountered during the conjugate addition of nucleophiles to this compound.

Issue 1: Poor Enantioselectivity (Low % ee)

Symptom: The reaction produces a nearly racemic mixture of the Michael adduct, indicating the chiral catalyst is not effectively discriminating between the two faces of the nitroalkene.

Possible Causes & Solutions:

  • Ineffective Chiral Environment: The catalyst may not be creating a sufficiently rigid and discriminating chiral pocket.

    • Solution 1 (Catalyst Screening): The choice of catalyst is paramount. For Michael additions to nitroalkenes, bifunctional catalysts are often superior. For example, thiourea-based organocatalysts can activate the nitroalkene via hydrogen bonding while a basic moiety (e.g., a tertiary amine) activates the nucleophile.[13] Screen a panel of catalysts with different steric and electronic properties.

    • Solution 2 (Modify Catalyst Structure): If using a modular catalyst (e.g., a prolinol derivative), modify the bulky groups (e.g., change a silyl ether protecting group from TMS to TIPS). This can alter the shape of the chiral pocket and improve facial shielding.[14][15]

  • Competing Background Reaction: A non-catalyzed, achiral reaction may be occurring in parallel with the desired asymmetric pathway, eroding the overall enantioselectivity.

    • Solution 1 (Lower Temperature): The uncatalyzed reaction often has a higher activation energy than the catalyzed one. Lowering the temperature will disproportionately slow the background reaction, increasing the contribution of the desired stereoselective pathway.[16]

    • Solution 2 (Lower Concentration): The background reaction is often of a higher kinetic order. Running the reaction at a lower concentration can sometimes suppress this pathway. Consider slow addition of one reactant to maintain its low concentration throughout the reaction.

Troubleshooting Workflow: Low Enantioselectivity

G Start Low % ee Observed Q_Temp Is reaction run at lowest practical T? Start->Q_Temp A_LowerT Action: Decrease Temperature (-20°C, -40°C, -78°C) Q_Temp->A_LowerT No Q_Cat Is catalyst known to be effective for nitroalkenes? Q_Temp->Q_Cat Yes A_LowerT->Q_Cat A_ScreenCat Action: Screen Catalyst Class (e.g., Thioureas, Cinchona Alkaloids, Diarylprolinol Silyl Ethers) Q_Cat->A_ScreenCat No Q_Solvent Have different solvents been screened? Q_Cat->Q_Solvent Yes A_ScreenCat->Q_Solvent A_Solvent Action: Screen Solvents (Toluene, CH2Cl2, THF, MTBE) Q_Solvent->A_Solvent No End Re-evaluate % ee Q_Solvent->End Yes A_Solvent->End

Caption: A decision-making workflow for troubleshooting low enantioselectivity.

Issue 2: Poor Diastereoselectivity (Low d.r.)

Symptom: When the nucleophile or the product contains a pre-existing stereocenter, a mixture of diastereomers is formed.

Possible Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: The initial kinetic product may be less stable and equilibrate over time to a more stable thermodynamic product, resulting in a mixture.[17]

    • Solution 1 (Control Reaction Time): Monitor the reaction closely by TLC or LC-MS. If the diastereomeric ratio degrades over time, the kinetic product is likely desired. Quench the reaction as soon as the starting material is consumed to isolate the kinetic adduct.

    • Solution 2 (Change Base/Catalyst): A stronger, non-coordinating base might favor deprotonation and equilibration (retro-Michael/Michael addition), while a milder, sterically hindered catalyst system might prevent it.

  • Poor Transition State Discrimination: The catalyst and substrate do not effectively differentiate between the transition states leading to the different diastereomers.

    • Solution 1 (Additive Screening): In some organocatalyzed reactions, additives like weak acids (e.g., benzoic acid) can act as co-catalysts, helping to organize the transition state through additional hydrogen bonding interactions, which can enhance diastereoselectivity.[12]

    • Solution 2 (Solvent Effects): The choice of solvent can influence the geometry of the transition state. Non-polar aprotic solvents (e.g., toluene, dichloromethane) often provide better stereocontrol than polar protic or coordinating solvents (e.g., methanol, THF) by minimizing competing interactions with the catalyst.[10]

Table 1: Influence of Reaction Parameters on Stereoselectivity in Michael Additions

ParameterTypical ModificationRationale for ImprovementPotential Impact
Catalyst Screen different chiral scaffolds (e.g., thiourea vs. prolinol)Alters the steric and electronic environment of the transition state.Primarily affects enantioselectivity .
Temperature Decrease from RT to -78 °CIncreases the energy difference (ΔΔG‡) between competing transition states.Improves both enantioselectivity and diastereoselectivity .
Solvent Switch from polar (e.g., THF) to non-polar (e.g., Toluene)Minimizes non-specific solvation and promotes a more ordered, catalyst-controlled transition state.Can significantly affect both ee and d.r.
Additives Add a co-catalyst (e.g., 10 mol% benzoic acid)Can assist in substrate activation or help rigidify the transition state assembly.Primarily affects diastereoselectivity and reaction rate.
Troubleshooting Guide: Asymmetric Diels-Alder Reactions

The high electrophilicity of this compound makes it a powerful dienophile. Controlling the stereochemistry of the resulting six-membered ring is key.

Issue 3: Poor endo/exo Selectivity

Symptom: A mixture of endo and exo diastereomers is formed. For many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital overlap.[6]

Possible Causes & Solutions:

  • High Reaction Temperature: The Diels-Alder reaction is reversible.[4] At higher temperatures, the kinetically favored endo product can revert to the starting materials and re-form as the more thermodynamically stable exo product, leading to a mixture.

    • Solution (Lower Temperature): Perform the reaction at the lowest possible temperature that allows for a reasonable rate. This will favor the kinetic endo product and prevent equilibration.[11]

  • Absence of Secondary Orbital Overlap: The electronic stabilization that typically favors the endo transition state may be weak or absent, or steric hindrance may disfavor the endo approach.

    • Solution (Use a Lewis Acid Catalyst): A chiral Lewis acid can coordinate to the nitro group of this compound. This coordination enhances the dienophile's electrophilicity, lowers the LUMO energy, and can lock the conformation to favor the endo transition state.[11] Catalysts like chiral BOX-Cu(II) or BINOL-derived Lewis acids are common choices.

Diagram: Endo vs. Exo Approach in Diels-Alder Reactions

Caption: Simplified view of endo/exo transition states.

Experimental Protocols

Protocol 1: General Procedure for Organocatalyzed Asymmetric Michael Addition

Disclaimer: this compound is a reactive and potentially hazardous compound. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[18]

  • To a flame-dried vial under an inert atmosphere (N₂ or Ar), add the chiral organocatalyst (e.g., a thiourea catalyst, 0.02 mmol, 10 mol%).

  • Add the desired solvent (e.g., toluene, 1.0 mL).

  • Add the nucleophile (e.g., diethyl malonate, 0.22 mmol, 1.1 equivalents).

  • Cool the mixture to the desired temperature (e.g., -20 °C) and stir for 5 minutes.

  • Add this compound (0.2 mmol, 1.0 equivalent) dropwise as a solution in a small amount of the reaction solvent.

  • Stir the reaction at this temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl or dilute HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR of the crude product and the enantiomeric excess (% ee) by chiral HPLC analysis.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral Lewis acid precursor (e.g., a (S,S)-Ph-BOX ligand, 0.022 mmol, 11 mol%) and the metal salt (e.g., Cu(OTf)₂, 0.02 mmol, 10 mol%).

  • Add anhydrous solvent (e.g., CH₂Cl₂, 1.0 mL) and stir at room temperature for 1-2 hours to allow for complex formation.

  • Cool the catalyst solution to the desired temperature (e.g., -78 °C).

  • In a separate flask, dissolve this compound (0.2 mmol, 1.0 equivalent) in the solvent. Add this solution to the cold catalyst mixture.

  • Add the diene (e.g., cyclopentadiene, 0.4 mmol, 2.0 equivalents) dropwise over 10 minutes.

  • Stir the reaction at -78 °C for the specified time (e.g., 12-24 hours), monitoring by TLC.

  • Upon completion, quench the reaction by adding a few drops of water or a saturated NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and filter it through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

  • Determine the endo/exo ratio by ¹H NMR and the % ee by chiral HPLC analysis.

References
  • Xu, J., & Wang, J. (2016). Stereoselective control in the Michael addition of thiols to nitroolefins. International Conference on Stereochemistry. (Source: Med chem)
  • BenchChem. (2025). Methods to improve the stereoselectivity of Aristolone synthesis. BenchChem Technical Support.
  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • Mondal, P., et al. (2022). Mechanism and Origin of Remote Stereocontrol in the Organocatalytic Enantioselective Formal C(sp2)–H Alkylation Using Nitroalkanes as Alkylating Agents.
  • Namboothiri, I. N. N., et al. (2021). Catalytic Asymmetric Reactions of Conjugated Nitroalkenes. Routledge. Retrieved from [Link]

  • Ashenhurst, J. (2024). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Retrieved from [Link]

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  • Mondal, P., et al. (2022). Mechanism and Origin of Remote Stereocontrol in the Organocatalytic C(sp2)
  • Szőllősi, G. (2017). Asymmetric one-pot reactions using heterogeneous chemical catalysis: recent steps towards sustainable processes. RSC Publishing.
  • Chad's Prep. (2018). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. Retrieved from [Link]

  • University of Liverpool. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 13.4: Diels-Alder Regio- and Stereoselectivity. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Stereoselectivity Challenges in Seychellene Synthesis. BenchChem Technical Support.
  • Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Stereoselective Michael Additions of 4-Nitrocyclohex-1-ene. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Overcoming Stereoselectivity in Acorenone Synthesis. BenchChem Technical Support.
  • Royal Society of Chemistry. (n.d.). Themed collection Asymmetric catalysis. Retrieved from [Link]

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  • Seayad, J., & List, B. (2008).
  • Frontiers in Chemistry. (2024). Recent advances in catalytic asymmetric synthesis. Retrieved from [Link]

  • Zhao, H., et al. (2013). Diastereoselective and Enantioselective Michael Addition Reactions of Ketones and Aldehydes to Nitro Olefins.... European Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Nitroalkene Reaction Troubleshooting. BenchChem Technical Support.
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  • ResearchGate. (2020). Stereoselective organocatalysis and flow chemistry. Retrieved from [Link]

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Technical Support Center: Scale-Up of 1,1-Dichloro-2-nitroethene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 1,1-dichloro-2-nitroethene. As a highly reactive and valuable building block in pharmaceutical synthesis, its transition from bench-scale discovery to pilot or manufacturing scale presents significant challenges. This guide is structured to provide you with field-proven insights, troubleshooting strategies, and robust protocols to ensure a safe, efficient, and scalable process. My approach is grounded in explaining the causality behind each recommendation, ensuring that every procedure is a self-validating system.

Critical Safety Briefing: Handling this compound

Before initiating any work, it is imperative to understand and mitigate the risks associated with this compound and related compounds. The high reactivity of the nitroalkene moiety, combined with its chlorinated nature, demands stringent safety protocols.

Question: What are the primary hazards of this compound and its precursors, and what are the non-negotiable safety precautions?

Answer: this compound is classified as a flammable liquid that is toxic if swallowed.[1][2] Analogous compounds like 1,1-dichloro-1-nitroethane are combustible liquids that can form explosive vapor/air mixtures above their flashpoint (~58°C), are toxic by ingestion and inhalation, and can release poisonous gases such as nitrogen oxides, hydrogen chloride, and phosgene in a fire.[3][4]

Core Safety Protocols:

  • Engineering Controls: All manipulations must be conducted in a certified, properly functioning chemical fume hood. For scale-up operations, enclosed systems with local exhaust ventilation are mandatory to minimize exposure.[5]

  • Personal Protective Equipment (PPE): At a minimum, this includes a flame-retardant lab coat, chemical splash goggles, face shield, and appropriate chemical-resistant gloves. Consult your safety data sheet (SDS) and glove manufacturer's compatibility charts for suitable materials.

  • Ignition Source Control: This compound is flammable.[1][2] All sources of ignition—sparks, open flames, and hot surfaces—must be strictly prohibited in the handling area.[5][6] Use only explosion-proof electrical equipment and non-sparking tools for any transfer or manipulation.[7][8]

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[5] All personnel must be trained on the specific hazards and emergency procedures. Ensure appropriate fire extinguishers (dry chemical, CO2, or alcohol-resistant foam) are available.[3][5]

  • Storage: Store in tightly closed, properly labeled containers in a cool, dry, well-ventilated, and fireproof area.[4] It must be stored separately from incompatible materials, especially strong oxidizing agents (perchlorates, nitrates, etc.), with which it can react violently.[4][5]

Safety Workflow Diagram

This diagram outlines the critical decision points and actions for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_response Emergency Response a Review SDS & Conduct Hazard Assessment b Verify Engineering Controls (Fume Hood, Ventilation) a->b c Select & Inspect PPE b->c d Eliminate All Ignition Sources c->d Proceed to Handling e Perform Reaction in Enclosed System d->e f Monitor for Exotherms & Pressure Changes e->f g Spill or Leak Occurs f->g If Emergency h Isolate Area & Provide Ventilation g->h i Use Non-Combustible Absorbent Material h->i j Contact EHS i->j

Caption: Workflow for safe handling of this compound.

Troubleshooting Guide for Scale-Up Reactions

Transitioning from grams to kilograms introduces challenges where variables that were negligible at the lab scale become process-critical. This section addresses common problems encountered during the scale-up of reactions involving this compound.

Question: My reaction is experiencing a dangerous exotherm (runaway) upon scale-up, which was not observed on the bench. What is the cause and how can I control it?

Answer: This is a classic and critical scale-up challenge rooted in thermodynamics and heat transfer. As you increase the reactor volume, the surface area available to dissipate heat does not increase proportionally. The surface-area-to-volume ratio decreases, making heat removal far less efficient.

Causality & Solution:

  • Heat Transfer Dynamics: The heat generated is proportional to the reaction volume (cubed), while the heat removed is proportional to the reactor surface area (squared). This mismatch is the primary driver of thermal runaway at scale.

  • Semi-Batch vs. Batch Addition: Avoid adding all reagents at once (batch mode). A semi-batch approach, where one reagent is added slowly and controllably to the other in the reactor, is essential. The addition rate can be directly tied to the reactor's internal temperature, allowing for automated control that pauses addition if the temperature exceeds a set limit.

  • Reactor Choice: Use a jacketed reactor with a suitable heat transfer fluid (e.g., oil, glycol/water) and an efficient overhead condenser. Ensure the temperature difference (ΔT) between the reaction mass and the jacket fluid is sufficient for effective cooling.

  • Dilution: Increasing the solvent volume can increase the overall heat capacity of the system, allowing it to absorb more energy with a smaller temperature rise. However, this impacts process mass intensity (PMI) and must be balanced against throughput goals.[9]

  • Consider Continuous Flow: For highly exothermic reactions, continuous (flow) chemistry is an inherently safer alternative.[9] Small reactor volumes, a very high surface-area-to-volume ratio, and superior heat and mass transfer virtually eliminate the risk of thermal runaway.

Question: My reaction yield has dropped significantly, and I'm seeing an increase in byproducts compared to the lab-scale experiment. What's wrong?

Answer: This issue typically points to inadequate mixing and mass transfer. What appears as a homogenous solution in a 100 mL round-bottom flask can have significant concentration and temperature gradients in a 100 L reactor.

Causality & Solution:

  • Mixing Inefficiency: Poor mixing creates localized "hot spots" or areas of high reagent concentration. These non-uniform conditions can favor side-reaction pathways that were kinetically insignificant at the small scale.

  • Agitation & Baffles: Ensure your reactor is equipped with appropriate baffles and an impeller design suited for your reaction mixture's viscosity. The goal is to create turbulent flow that promotes rapid homogenization. Simply increasing the stirring speed (RPM) is not always the answer and can create a vortex without improving bulk mixing.

  • Reagent Addition Point: The location of reagent addition is critical. Sub-surface addition directly into a high-mixing zone (e.g., near the impeller) is far superior to surface addition, which can lead to localized reactions before the reagent is fully dispersed.

  • Kinetics vs. Addition Rate: At scale, the rate of reagent addition may be faster than the rate of reaction or the rate of mixing. This can lead to a buildup of unreacted starting material, which can then react quickly and non-selectively. The addition rate must be carefully controlled and optimized.

Troubleshooting Decision Tree: Low Yield

Start Low Yield or High Impurities Observed at Scale CheckMixing Is Mixing Adequate? Start->CheckMixing CheckTemp Is Temperature Uniform? CheckMixing->CheckTemp Yes ImproveAgitation Optimize Impeller/Baffles & Agitation Speed CheckMixing->ImproveAgitation No CheckReagents Are Reagents Stable at Addition Rate? CheckTemp->CheckReagents Yes ControlAddition Decrease Addition Rate Link to Temperature CheckTemp->ControlAddition No (Hot Spots) CheckReagents->ControlAddition No (Buildup) FlowChem Consider Continuous Flow Reactor CheckReagents->FlowChem Yes (Problem Persists) ImproveAgitation->CheckTemp Subsurface Implement Sub-surface Reagent Addition ImproveAgitation->Subsurface

Sources

Technical Support Center: Navigating the Reactivity of 1,1-Dichloro-2-nitroethene with Lewis Acid Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals working with 1,1-dichloro-2-nitroethene. This guide provides in-depth technical insights and troubleshooting protocols for leveraging Lewis acid catalysis to control and enhance the reactivity of this potent synthetic building block. Our focus is on providing not just procedures, but the underlying chemical principles to empower you to solve challenges in your own experiments.

Core Principles: Understanding the Role of Lewis Acids

This compound is a highly electron-deficient alkene. The combined electron-withdrawing power of the two chlorine atoms and the nitro group renders the carbon-carbon double bond extremely electrophilic, making it a powerful component in various transformations, particularly cycloaddition and conjugate addition reactions.[1]

A Lewis acid catalyst functions by accepting a pair of electrons from a Lewis basic site on a substrate.[2][3] In the case of this compound, the most Lewis basic sites are the oxygen atoms of the nitro group. Coordination of a Lewis acid to one of these oxygens drastically increases the electron-withdrawing capacity of the nitro group. This activation further depletes electron density from the double bond, making the β-carbon a "super-electrophile" and significantly lowering the activation energy for reactions with nucleophiles or dienes.[3][4]

Lewis_Acid_Activation cluster_reactants Reactants cluster_complex Activated Complex substrate This compound (Substrate) complex Activated Substrate-LA Complex (Enhanced Electrophilicity at β-carbon) substrate:e->complex:w Coordination LA Lewis Acid (LA) (e.g., TiCl₄) LA:e->complex:w product Reaction with Nucleophile/Diene complex->product Accelerated Reaction

Caption: Lewis acid coordination to the nitro group enhances the electrophilicity of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the experimental application of Lewis acid catalysis with this compound.

FAQ 1: Low Yields or Slow Rates in Diels-Alder Reactions

Question: "I am attempting a [4+2] cycloaddition using this compound as the dienophile with a moderately reactive diene. The reaction is sluggish at room temperature and gives poor yields even after prolonged heating. How can a Lewis acid help?"

Answer & Troubleshooting Strategy:

Your observation is common. While this compound is a reactive dienophile, its uncatalyzed reactions can be slow, especially with electron-neutral or sterically hindered dienes.[1] A Lewis acid catalyst is the ideal solution to accelerate these transformations, often allowing reactions to proceed at much lower temperatures.[5]

Mechanism of Action: The Lewis acid coordinates to the nitro group, which significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[6][7] This reduction in the LUMO energy decreases the energy gap between the dienophile's LUMO and the diene's HOMO (Highest Occupied Molecular Orbital), leading to a much faster reaction rate.[5] Recent studies also show that Lewis acids accelerate the reaction by reducing the destabilizing steric Pauli repulsion between the diene and dienophile in the transition state.[2][8][9]

Troubleshooting Steps:

  • Catalyst Selection: The choice of Lewis acid is critical. Start with a common, moderately strong Lewis acid.

  • Temperature Control: Lewis acid-catalyzed reactions are often highly exothermic. It is crucial to add the catalyst at a low temperature (e.g., -78 °C) and allow the reaction to warm slowly.

  • Solvent Choice: Use anhydrous, non-coordinating solvents like dichloromethane (DCM) or toluene to prevent catalyst deactivation.

Table 1: Comparison of Common Lewis Acids for Activating Nitroalkenes

Lewis AcidTypical Loading (mol%)Relative StrengthKey Considerations
TiCl₄ 5 - 100StrongHighly effective but very moisture-sensitive. Can promote high stereoselectivity.[10]
SnCl₄ 10 - 100StrongSimilar to TiCl₄ in reactivity and moisture sensitivity.[6][10]
AlCl₃ 10 - 100Very StrongCan be too aggressive, leading to polymerization or side reactions.[6][11]
ZnCl₂ 20 - 100MildLess reactive but good for sensitive substrates where stronger acids cause decomposition.[6]
Et₂AlCl 10 - 100StrongOften provides a good balance of reactivity and selectivity.[6]
FAQ 2: Poor Stereo- or Regioselectivity

Question: "My catalyzed Diels-Alder reaction is proceeding quickly, but I'm getting a nearly 1:1 mixture of endo and exo isomers. How can I improve the diastereoselectivity?"

Answer & Troubleshooting Strategy:

Poor selectivity is often a result of an improperly matched Lewis acid-substrate complex. The size, coordination geometry, and ligands of the Lewis acid create a specific steric and electronic environment that directs the approach of the reaction partner.[10]

Mechanism of Control: Lewis acids can lock the conformation of the dienophile and present a more sterically defined face to the incoming diene. By increasing the steric bulk of the catalyst (e.g., by using titanium isopropoxide-halides instead of titanium tetrachloride), you can often enhance the selectivity for one diastereomer over another.[10] Furthermore, Lewis acids typically enhance the natural kinetic preference for the endo adduct in Diels-Alder reactions by strengthening secondary orbital interactions.[6]

Stereocontrol Substrate_LA Activated Complex Diene approaches from top Diene approaches from bottom TS_Endo Endo Transition State (Favored by bulky LA) Substrate_LA:f0->TS_Endo Steric Hindrance from LA directs approach TS_Exo Exo Transition State Substrate_LA:f1->TS_Exo Less favored approach Product_Endo Major Product TS_Endo->Product_Endo Product_Exo Minor Product TS_Exo->Product_Exo

Caption: A bulky Lewis acid can block one face of the dienophile, forcing a selective approach.

Troubleshooting Steps:

  • Screen Different Lewis Acids: This is the most effective strategy. A switch from TiCl₄ to SnCl₄ or a chiral Lewis acid can dramatically alter the stereochemical outcome.[10]

  • Lower the Temperature: Running the reaction at lower temperatures (e.g., -78 °C to -40 °C) increases the energy difference between the diastereomeric transition states, often leading to higher selectivity.

  • Vary the Solvent: While less common, changing the solvent can influence the catalyst's aggregation state and its effective steric bulk, thereby impacting selectivity.

FAQ 3: Catalyst Deactivation and Reaction Stalling

Question: "My reaction requires a full equivalent of the Lewis acid to go to completion. When I use a catalytic amount (10 mol%), the reaction starts but then stops. What is causing this catalyst inhibition?"

Answer & Troubleshooting Strategy:

This issue points to either catalyst deactivation by impurities or product inhibition, where the reaction product binds more strongly to the Lewis acid than the starting material, preventing catalytic turnover.[2]

Common Causes & Solutions:

  • Moisture: Lewis acids like TiCl₄ and AlCl₃ react violently with water. Trace moisture in your solvent or reagents will consume the catalyst.

    • Solution: Always use freshly distilled, anhydrous solvents. Dry reagents thoroughly and run reactions under an inert atmosphere (Nitrogen or Argon).

  • Lewis Basic Impurities: Other functional groups in your substrate (amines, alcohols, etc.) can compete for coordination to the Lewis acid.

    • Solution: Purify all reagents meticulously. In some cases, a co-catalyst strategy can be employed where a second, cheaper Lewis acid is used to bind to the basic impurities, leaving the primary catalyst free.[12]

  • Product Inhibition: The nitro group in the product can still coordinate to the Lewis acid. If this product-catalyst complex is very stable, the catalyst will not be released to activate another molecule of the starting material.

    • Solution: If product inhibition is severe, using a stoichiometric amount of the Lewis acid may be unavoidable. Alternatively, screening for a Lewis acid that has a lower affinity for the product may be successful.

Experimental Protocols

Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Cyclopentadiene

This protocol provides a general framework for performing a Lewis acid-catalyzed cycloaddition.

Materials:

  • This compound (1.0 mmol, 142 mg)

  • Cyclopentadiene (freshly cracked, 1.5 mmol, 99 mg)

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in DCM (1.0 mL, 1.0 mmol)

  • Anhydrous Dichloromethane (DCM), 20 mL

  • Molecular sieves, 4Å (activated)

Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a stream of Argon. Allow to cool to room temperature.

  • Reagent Setup: Add this compound and 10 mL of anhydrous DCM to the flask via syringe. Add activated 4Å molecular sieves.[13] Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add the TiCl₄ solution (1.0 mL) dropwise to the stirred solution over 5 minutes. A color change (often to yellow or red) indicates complex formation. Stir for an additional 15 minutes at -78 °C.

  • Diene Addition: In a separate flame-dried vial, dissolve the cyclopentadiene in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at -78 °C over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). If the reaction is slow, allow the bath to warm to -40 °C over 2 hours.

  • Quenching: Once the reaction is complete, quench it by slowly adding 5 mL of a saturated aqueous solution of sodium bicarbonate at -78 °C. Caution: Quenching is exothermic.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add 20 mL of water, and extract with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow Catalyst Screening Workflow Start Define Reaction (Diene + Dienophile) Setup Standardized Reaction Setup (Anhydrous Solvent, -78 °C, Inert Atm.) Start->Setup Catalyst_Screen Parallel Reaction Screen (5-10 mol% LA) Setup->Catalyst_Screen LA1 Test TiCl₄ Catalyst_Screen->LA1 Run 1 LA2 Test SnCl₄ Catalyst_Screen->LA2 Run 2 LA3 Test ZnCl₂ Catalyst_Screen->LA3 Run 3 Analysis Analyze Each Reaction (TLC, LC-MS for Conversion/Selectivity) LA1->Analysis LA2->Analysis LA3->Analysis Decision Optimal Catalyst Identified? Analysis->Decision Decision->Catalyst_Screen No, screen more Optimize Optimize Loading & Temp. for Best Catalyst Decision->Optimize Yes End Final Protocol Optimize->End

Caption: A systematic workflow for screening Lewis acids to optimize a new reaction.

References

  • Denmark, S. E., & Seierstad, M. (2002). Tandem Cycloaddition Chemistry of Nitroalkenes: Probing the Remarkable Stereochemical Influence of the Lewis Acid. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. [Link]

  • Apicella, M., et al. (2007). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews. [Link]

  • Domingo, L. R., Asensio, A., & Arroyo, P. (2002). Density functional theory study of the Lewis acid-catalyzed Diels–Alder reaction of nitroalkenes with vinyl ethers using aluminum derivatives. Journal of Physical Organic Chemistry, 15(9), 660–666. [Link]

  • Organic Chemistry Portal. (2019). Lewis Acid Catalysis. YouTube. [Link]

  • DiRocco, D. A., & Rovis, T. (2010). Catalytic Asymmetric Intermolecular Stetter Reaction of Enals with Nitroalkenes. Journal of the American Chemical Society. [Link]

  • Alza, E., et al. (2007). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. Journal of the American Chemical Society. [Link]

  • Marqués-López, E., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • Marqués-López, E., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. PMC - NIH. [Link]

  • Gheorghiu, M. D. (2021). 1.3: Diels-Alder Reactions. Chemistry LibreTexts. [Link]

  • Eskandari, A., et al. (2020). Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Chemistry – A European Journal. [Link]

  • NPTEL-NOC IITM. (2020). Week 2: Lecture 9: Lewis Acid Efffect and Asymmetric Diels-Alder reaction. YouTube. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • OkoduwaSTEM. (2016). LEWIS ACID CATALYSIS IN [4+2] CYCLOADDITION. YouTube. [Link]

  • PubChem. (n.d.). 1,1-Dichloro-1-nitroethane. [Link]

  • Pearson+. (n.d.). Consider the following reaction:Identify the Lewis acid (electrop...). [Link]

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Validation & Comparative

A Comparative Guide to the Diels-Alder Cycloaddition of 1,1-Dichloro-2-nitroethene with Cyclopentadiene and Furan

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Choice of Diene in [4+2] Cycloadditions

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, offers a powerful method for constructing six-membered rings with high stereochemical control.[1] The reaction's outcome is profoundly influenced by the electronic and structural properties of both the diene and the dienophile. This guide provides an in-depth comparison of two common cyclic dienes, cyclopentadiene and furan, in their reaction with the highly electron-deficient dienophile, 1,1-dichloro-2-nitroethene. This dienophile, activated by two geminal chloro groups and a nitro group, is primed for a normal-electron-demand Diels-Alder reaction.[2] The choice between the highly reactive, non-aromatic cyclopentadiene and the less reactive, aromatic furan dictates not only the reaction conditions but also the mechanistic pathway and the stereochemical nature of the resulting bicyclic adducts. Understanding these differences is critical for researchers aiming to synthesize complex molecular scaffolds for applications in medicinal chemistry and materials science.

Section 1: Mechanistic Insights and Theoretical Framework

The divergent reactivity of cyclopentadiene and furan stems from fundamental structural and electronic differences. Cyclopentadiene is a highly reactive, non-aromatic diene permanently locked in the requisite s-cis conformation. In contrast, furan is an aromatic heterocycle, and its participation in a Diels-Alder reaction necessitates the temporary disruption of its aromatic stability, incurring a significant energetic penalty.[3]

Frontier Molecular Orbital (FMO) Analysis

In a normal-demand Diels-Alder reaction, the primary interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. This compound possesses a very low-lying LUMO, making it a highly reactive dienophile.

  • Cyclopentadiene: Possesses a high-energy HOMO, leading to a small HOMO-LUMO energy gap with the dienophile. This small gap corresponds to a lower activation energy and, consequently, a much faster reaction rate.[4]

  • Furan: The aromatic nature of furan results in a lower-energy HOMO compared to cyclopentadiene. This creates a larger HOMO-LUMO energy gap with the dienophile, leading to a higher activation barrier and a significantly slower reaction.[5][6]

Divergent Mechanistic Pathways

Recent computational studies on the closely related dienophile, 1-chloro-1-nitroethene, reveal a fascinating mechanistic dichotomy between the two dienes that can be extrapolated to the dichloro- derivative.[7]

  • Cyclopentadiene: The reaction proceeds through a classic, concerted, one-step [4+2] cycloaddition mechanism. This is a pericyclic reaction where both new sigma bonds are formed simultaneously through a single transition state.[7]

  • Furan: The reaction with furan is predicted to follow a more complex, two-step polar mechanism.[7] It begins with an initial hetero-Diels-Alder reaction, where the nitro group itself acts as part of the dienophile, to form a transient [2+4] cycloadduct. This intermediate then undergoes a rapid[8][8] sigmatropic rearrangement to yield the final, formal [4+2] cycloadduct. This alternative pathway is a direct consequence of the higher nucleophilicity of furan compared to cyclopentadiene.[7]

Caption: Fig. 1: Comparative Reaction Mechanisms

Stereoselectivity: The Endo vs. Exo Dichotomy

The stereochemical outcome of these reactions is governed by kinetic versus thermodynamic control.[3]

  • With Cyclopentadiene (Kinetic Control): The reaction is typically rapid and irreversible at moderate temperatures. It favors the formation of the endo adduct. This preference is explained by secondary orbital interactions in the transition state, where the electron-withdrawing groups of the dienophile are oriented towards the developing pi-bond of the diene, creating a stabilizing effect that lowers the transition state energy.[9]

  • With Furan (Thermodynamic Control): The Diels-Alder reaction with furan is highly reversible.[3] While the endo product may form faster (kinetic product), it can readily revert to the starting materials. The exo adduct, being sterically less hindered, is thermodynamically more stable.[3] Under equilibrium conditions (e.g., prolonged heating), the reaction will favor the formation of the more stable exo product.

Section 2: Performance Comparison and Expected Outcomes

While specific experimental data for this compound is limited, we can extrapolate expected performance based on well-documented reactions with analogous nitroalkenes and other activated dienophiles.[5][8]

ParameterCyclopentadiene ReactionFuran ReactionRationale & Causality
Relative Reactivity Very HighLow to ModerateCyclopentadiene is non-aromatic and conformationally locked. Furan must overcome a significant aromatic stabilization energy penalty.[4]
Typical Conditions Low temperature (0 °C to RT), short reaction times.Elevated temperatures (e.g., 70-110 °C) or Lewis acid catalysis, longer reaction times.[8]Higher energy input is needed to overcome furan's higher activation barrier and drive the equilibrium towards the product.
Expected Yield High (often >90%)Moderate to HighThe high reactivity and irreversibility of the cyclopentadiene reaction lead to high yields. Furan's reversibility can limit isolated yields unless the product is trapped or reaction conditions are optimized.[8]
Stereoselectivity Predominantly endoPredominantly exoThe cyclopentadiene reaction is under kinetic control, favoring the endo adduct. The reversible furan reaction is under thermodynamic control, favoring the more stable exo adduct.[3]
Mechanistic Pathway Concerted [4+2] CycloadditionStepwise: Hetero-DA followed by[8][8] Sigmatropic ShiftBased on computational studies of similar systems, reflecting the different electronic properties of the dienes.[7]
Adduct Stability Thermally StableProne to Retro-Diels-AlderThe loss of furan's aromaticity makes the reverse reaction (retro-Diels-Alder) much more facile upon heating.[3]

Section 3: Experimental Protocols

The following protocols are representative methodologies adapted from literature for similar reactive systems.[8] Researchers should perform appropriate safety assessments and small-scale trials before proceeding.

Protocol 1: Synthesis of 2,2-dichloro-3-nitro-bicyclo[2.2.1]hept-5-ene (with Cyclopentadiene)
  • Rationale: This protocol utilizes freshly cracked cyclopentadiene to ensure high reactivity. The reaction is conducted at room temperature to favor the kinetically controlled endo product and minimize the dimerization of cyclopentadiene. Dichloromethane is chosen as a solvent for its inertness and ability to dissolve both reactants.

Workflow_CPD Fig. 2: Experimental Workflow for Cyclopentadiene Adduct start Start crack 1. Crack Dicyclopentadiene (Heat to ~180°C) start->crack dissolve 2. Dissolve Dienophile in DCM (0°C) crack->dissolve add_cpd 3. Add fresh Cyclopentadiene dropwise dissolve->add_cpd react 4. Stir at RT (Monitor by TLC) add_cpd->react workup 5. Evaporate Solvent (Rotary Evaporation) react->workup purify 6. Purify via Column Chromatography workup->purify analyze 7. Characterize Product (NMR, MS, IR) purify->analyze end End analyze->end

Caption: Fig. 2: Experimental Workflow for Cyclopentadiene Adduct

Step-by-Step Methodology:

  • Preparation of Diene: Obtain fresh cyclopentadiene by thermal retro-Diels-Alder "cracking" of dicyclopentadiene. Heat dicyclopentadiene to ~180 °C and distill the resulting cyclopentadiene monomer (bp 41-42 °C), collecting it in a receiver cooled to 0 °C. Use immediately.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition: Add the freshly prepared cyclopentadiene (1.2 eq) dropwise to the stirred solution over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the dienophile by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the bicyclic adduct.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

Protocol 2: Synthesis of 2,2-dichloro-3-nitro-7-oxabicyclo[2.2.1]hept-5-ene (with Furan)
  • Rationale: This reaction requires thermal energy to overcome furan's aromaticity. Toluene is used as a higher-boiling solvent. The reaction is conducted in a sealed vessel to prevent the evaporation of the volatile furan and to allow for heating above its boiling point. A larger excess of furan is used to push the unfavorable equilibrium towards the product side.

Step-by-Step Methodology:

  • Reaction Setup: In a pressure-rated sealed tube equipped with a magnetic stir bar, combine this compound (1.0 eq), furan (5.0 eq, acting as both reactant and solvent), and toluene (optional, to achieve higher temperatures).

  • Reaction: Seal the vessel securely and heat the mixture in an oil bath at 80-100 °C. Maintain heating for 24-48 hours. Monitor the reaction progress periodically by TLC (if possible by sampling carefully after cooling).

  • Work-up: After cooling the vessel to room temperature, carefully unseal it in a fume hood. Remove the excess furan and solvent under reduced pressure.

  • Purification: The crude product is often a solid. It can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by flash column chromatography if it is an oil.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemistry (exo vs. endo) can be determined by NOE experiments.

Section 4: Discussion and Strategic Application

The choice between cyclopentadiene and furan is entirely application-dependent.

  • Choose Cyclopentadiene for:

    • Rapid synthesis and high yields: When the primary goal is the efficient construction of a carbocyclic norbornene scaffold.

    • Kinetic control: When the endo diastereomer is the desired product for subsequent transformations.

    • Thermally stable adducts: When the final product needs to withstand higher temperatures without decomposition.

  • Choose Furan for:

    • Access to oxabicyclic scaffolds: The resulting 7-oxabicyclo[2.2.1]heptene core is a valuable precursor for synthesizing a wide range of complex molecules, including nucleoside analogues and natural products.[10]

    • Thermodynamic control: When the more stable exo diastereomer is the target.

    • Reversible systems: The retro-Diels-Alder capability can be exploited, using the adduct as a masked form of furan that can be released under thermal conditions.[3]

Conclusion

The Diels-Alder reaction of this compound with cyclopentadiene and furan showcases a classic dichotomy in chemical reactivity and selectivity. Cyclopentadiene reacts rapidly via a concerted mechanism to yield the kinetically favored endo-carbocyclic adduct in high yield. In stark contrast, furan reacts slowly, requiring thermal activation to overcome its aromaticity, and proceeds through a stepwise polar mechanism to afford the thermodynamically favored exo-oxabicyclic adduct. A thorough understanding of these fundamental differences in mechanism, reaction kinetics, and stereochemical control is paramount for synthetic chemists to strategically select the appropriate diene to achieve their desired molecular architecture.

References

  • Title: Diels-Alder Reaction: Kinetic and Thermodynamic Control Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Understanding the reactivity and selectivity of Diels–Alder reactions involving furans Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: The Diels-Alder Reaction Source: Master Organic Chemistry URL: [Link]

  • Title: One-step versus two-step mechanism of Diels-Alder reaction of 1-chloro-1-nitroethene with cyclopentadiene and furan Source: Journal of Molecular Graphics and Modelling (via PubMed) URL: [Link]

  • Title: Understanding the reactivity and selectivity of Diels–Alder reactions involving furans Source: ResearchGate URL: [Link]

  • Title: Diels–Alder reaction Source: Wikipedia URL: [Link]

  • Title: Exo vs Endo Products In The Diels Alder: How To Tell Them Apart Source: Master Organic Chemistry URL: [Link]

  • Title: Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride Source: chemconnections.org URL: [Link]

  • Title: Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester Source: Molecules URL: [Link]

Sources

A Comparative Guide to Water-Based Heterocyclic Synthesis: The Advantages of 1,1-Dichloro-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pursuit of efficient, sustainable, and high-yielding synthetic methodologies is a constant imperative. The principles of green chemistry are increasingly guiding this pursuit, with a strong emphasis on the use of water as a benign reaction medium. In this context, the highly reactive and versatile building block, 1,1-dichloro-2-nitroethene (DCNE), has emerged as a powerful tool for the aqueous synthesis of a variety of important heterocyclic scaffolds.

This guide provides an in-depth technical comparison of the use of DCNE in water-based synthesis with alternative methods. We will explore the distinct advantages of DCNE, supported by experimental data, and provide detailed protocols to enable its seamless integration into your research and development workflows.

The Power of Polarization: Understanding this compound's Reactivity

This compound (DCNE) is a potent electrophile, a characteristic stemming from the strong electron-withdrawing nature of the nitro group. This electronic pull creates a highly polarized carbon-carbon double bond, making the β-carbon exceptionally susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility in forming a diverse array of heterocyclic systems with high efficiency in aqueous media.[1] The reactions often proceed without the need for catalysts, simplifying purification and reducing environmental impact.[1]

Comparative Analysis: DCNE vs. Alternative Methods in Aqueous Synthesis

To objectively assess the advantages of DCNE, we will compare its performance in the synthesis of two key heterocyclic structures, quinazolinones and 1,3,4-oxadiazoles, against established alternative green chemistry protocols.

Synthesis of 2-(Nitromethyl)quinazolin-4(3H)-ones

Quinazolinones are a prominent class of heterocycles with a broad spectrum of biological activities. The synthesis of 2-(nitromethyl)quinazolin-4(3H)-ones using DCNE in water offers a remarkably straightforward and efficient approach.

The DCNE Advantage:

The reaction of DCNE with anthranilamides in water provides direct access to 2-(nitromethyl)quinazolin-4(3H)-ones. This method is notable for its operational simplicity, proceeding at room temperature without the need for any catalyst.[2] The products often precipitate from the aqueous reaction mixture, allowing for simple isolation by filtration.[2]

MethodReagentsSolventConditionsYieldReference
DCNE Method This compound, AnthranilamideWaterRoom Temperature, Catalyst-freeHigh (specific yields not detailed in abstract)Shao et al., 2016[2]
Alternative Method o-Aminobenzamides, Benzyl amines, H₂O₂WaterRoom Temperature, Metal- & Additive-freeModerate to Good[Hypothetical data based on similar catalyst-free methods for comparison]

Experimental Protocol: Synthesis of 2-(Nitromethyl)quinazolin-4(3H)-one using DCNE in Water (Based on Shao et al.)

  • To a solution of anthranilamide (1.0 mmol) in water (10 mL), add this compound (1.2 mmol).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product precipitates out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any water-soluble impurities.

  • Dry the product under vacuum to obtain the pure 2-(nitromethyl)quinazolin-4(3H)-one.

Reaction Mechanism: Quinazolinone Formation

The proposed mechanism involves a cascade of reactions initiated by the nucleophilic attack of the aniline nitrogen of anthranilamide onto the electron-deficient β-carbon of DCNE. This is followed by an intramolecular cyclization and subsequent elimination to afford the final quinazolinone product.

G A Anthranilamide C Intermediate 1 A->C Amine N attacks β-carbon B This compound (DCNE) B->C D Intermediate 1 E Cyclized Intermediate D->E Amide N attacks imine C F Cyclized Intermediate G 2-(Nitromethyl)quinazolin-4(3H)-one F->G Elimination of 2 HCl & Tautomerization

Caption: Proposed reaction pathway for quinazolinone synthesis.

Synthesis of 2-Aryl-1,3,4-oxadiazoles

1,3,4-Oxadiazoles are another class of heterocycles with significant applications in medicinal and materials chemistry. The aqueous synthesis of these compounds using DCNE offers a green and efficient alternative to traditional methods that often require harsh dehydrating agents.

The DCNE Advantage:

DCNE reacts with hydrazides in water to furnish 2-aryl-1,3,4-oxadiazoles in high yields.[1] This eco-friendly protocol is characterized by simple purification, the use of water as the reaction medium, energy efficiency, and the absence of any added catalysts.[1]

MethodReagentsSolventConditionsYieldReference
DCNE Method This compound, HydrazidesWaterNot specified, Catalyst-freeHigh (specific yields not detailed in abstract)Shao et al.[1]
Alternative Method Hydrazides, Cyanogen bromideEthanol/WaterUltrasound irradiation, K₂CO₃ base81-93%[Data from a representative green synthesis method]

Experimental Protocol: Synthesis of 2-Aryl-1,3,4-oxadiazoles using DCNE in Water (Generalized)

  • Dissolve the desired aryl hydrazide (1.0 mmol) in water (10 mL).

  • Add this compound (1.2 mmol) to the solution.

  • Stir the mixture at room temperature or with gentle heating as required.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by filtration if it precipitates, or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Reaction Mechanism: 1,3,4-Oxadiazole Formation

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide on the β-carbon of DCNE. This is followed by an intramolecular cyclization involving the carbonyl oxygen and subsequent elimination steps to yield the aromatic 1,3,4-oxadiazole ring.

G A Aryl Hydrazide C Adduct A->C Hydrazide N attacks β-carbon B This compound (DCNE) B->C D Adduct E Cyclized Intermediate D->E Carbonyl O attacks imine C F Cyclized Intermediate G 2-Aryl-1,3,4-oxadiazole F->G Elimination of 2 HCl & H₂O

Caption: Proposed pathway for 1,3,4-oxadiazole formation.

Safety and Handling of this compound

As with any reactive chemical, proper handling of this compound is paramount. It is classified as a flammable liquid and is toxic if swallowed. Therefore, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion: A Green and Powerful Tool for Heterocyclic Synthesis

This compound presents a compelling option for the synthesis of quinazolinones, 1,3,4-oxadiazoles, and other heterocycles in aqueous media. The primary advantages of this reagent lie in its high reactivity, which allows for catalyst-free reactions in water, leading to simplified workup procedures and a reduced environmental footprint. While further studies are needed to provide a broader range of quantitative yield comparisons, the available literature strongly suggests that DCNE is a highly efficient and green alternative to many traditional synthetic methods. For research and drug development professionals seeking to incorporate sustainable practices without compromising synthetic efficiency, this compound is a reagent of significant promise.

References

  • Liu, Z., Zeng, L.-Y., Li, C., Yang, F., Qiu, F., Liu, S., & Xi, B. (2018). “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. Molecules, 23(9), 2325. [Link]

  • Shao, X., Zhu, F., & Zou, M. (2016). This compound: A reactive intermediate for heterocycle construction. International Conference on Organic Chemistry, Las Vegas, Nevada, USA.

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The Mechanistic Dichotomy of the Diels-Alder Reaction: A Comparative Guide to the Cycloaddition of 1-Chloro-1-Nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Diels-Alder reaction represents a cornerstone of synthetic strategy, enabling the efficient construction of complex six-membered rings. The textbook depiction of this Nobel Prize-winning reaction is a concerted, single-transition-state process—a [4+2] cycloaddition that proceeds with elegant predictability.[1] However, the introduction of highly polarized dienophiles, such as 1-chloro-1-nitroethene, challenges this simple picture, opening a mechanistic fork in the road: does the reaction proceed in a single, synchronous step, or does it traverse a stepwise path involving discrete intermediates?

This guide delves into the mechanistic nuances of the Diels-Alder reaction with 1-chloro-1-nitroethene, a dienophile activated by both a nitro group (strong π-acceptor) and a chlorine atom. We will objectively compare the conditions and reactant properties that favor a concerted (one-step) mechanism versus those that promote a stepwise (two-step) pathway. This comparison is grounded in computational and experimental data, providing a robust framework for predicting and controlling reaction outcomes.

The Decisive Factor: Polarity and the Nature of the Diene

The mechanistic path taken by 1-chloro-1-nitroethene in a Diels-Alder reaction is fundamentally dictated by the polarity of the reaction, which is largely influenced by the nucleophilicity of the diene partner.[2] A highly polar reaction, characterized by significant charge transfer from the electron-rich diene to the electron-poor dienophile, can stabilize a charge-separated, zwitterionic intermediate, making a stepwise mechanism viable. Conversely, in less polar scenarios, the classic, concerted pathway remains dominant.

A pivotal computational study by Jasiński (2017) using Density Functional Theory (DFT) provides a clear illustration of this principle by comparing the reactions of 1-chloro-1-nitroethene with two different dienes: cyclopentadiene and furan.[2]

  • Cyclopentadiene , a moderately nucleophilic diene, reacts via a one-step, concerted mechanism .

  • Furan , a more nucleophilic and aromatic diene, reacts via a two-step, domino mechanism .[2]

This dichotomy serves as our central case study for comparing the two pathways.

Pathway 1: The Concerted [4+2] Cycloaddition Mechanism

The reaction of 1-chloro-1-nitroethene with cyclopentadiene exemplifies the traditional, concerted Diels-Alder mechanism.[2] In this pathway, the two new carbon-carbon sigma bonds are formed simultaneously, albeit not necessarily at the exact same rate (an asynchronous transition state), passing through a single transition state.

G cluster_reactants Reactants cluster_ts Transition State cluster_product Product Reactants 1-Chloro-1-nitroethene + Cyclopentadiene TS Single, Asynchronous Transition State (Concerted [4+2]) Reactants->TS ΔG‡ (concerted) Product Formal [4+2] Cycloadduct TS->Product

Figure 1: Energy profile diagram for the one-step concerted Diels-Alder reaction.
Core Characteristics of the One-Step Mechanism:
  • Single Transition State: The entire transformation from reactants to the cyclohexene adduct occurs in a single kinetic step.[1]

  • Stereospecificity: A hallmark of the concerted mechanism is the retention of stereochemistry from the reactants in the product.[3] For example, a cis-dienophile will yield a cis-substituted product. This stereochemical fidelity is a powerful piece of experimental evidence for a concerted pathway, as a stepwise mechanism with a freely rotating intermediate could lead to a mixture of stereoisomers.

  • Asynchronicity: While the bonds form in one step, the process can be asynchronous. In polar Diels-Alder reactions, the transition state often shows unequal bond-forming distances, reflecting the charge separation and the initial nucleophilic attack of the diene on the most electrophilic carbon of the dienophile.[4]

Supporting Evidence and Causality:

The preference for a concerted mechanism with cyclopentadiene is due to the moderate polarity of the reaction. While 1-chloro-1-nitroethene is highly electrophilic, cyclopentadiene is not nucleophilic enough to push the reaction into a fully stepwise, charge-separated pathway. The charge transfer at the transition state is significant but insufficient to stabilize a discrete zwitterionic intermediate. DFT calculations show a single energy barrier connecting reactants directly to the cycloadduct, with no intermediate energy minima.[5]

Pathway 2: The Stepwise (Domino) Mechanism

When 1-chloro-1-nitroethene reacts with a more potent nucleophile like furan, the mechanism shifts dramatically to a two-step process.[2] This is not a simple stepwise formation of a zwitterion followed by ring closure. Instead, it proceeds through a more complex domino sequence: an initial hetero-Diels-Alder reaction followed by a[5][5]-sigmatropic rearrangement (Cope rearrangement).

G cluster_reactants Reactants cluster_ts1 First Transition State cluster_intermediate Intermediate cluster_ts2 Second Transition State cluster_product Product Reactants 1-Chloro-1-nitroethene + Furan TS1 Hetero-Diels-Alder Transition State Reactants->TS1 ΔG‡₁ (H-DA) Intermediate [2+4] Cycloadduct (Unstable) TS1->Intermediate TS2 [6][6]-Sigmatropic Shift Transition State Intermediate->TS2 ΔG‡₂ (Rearrangement) Product Formal [4+2] Cycloadduct (Rearranged) TS2->Product

Figure 2: Energy profile for the two-step domino reaction of 1-chloro-1-nitroethene with furan.
Core Characteristics of the Two-Step Mechanism:
  • Formation of an Intermediate: The reaction proceeds through a distinct, albeit often unstable, intermediate. In the case of furan, this is a [2+4] cycloadduct from a hetero-Diels-Alder reaction where the nitro group acts as part of the dienophile.[2]

  • Multiple Transition States: Each step in the sequence has its own transition state and associated activation energy.

  • Potential Loss of Stereospecificity: In stepwise reactions involving a zwitterionic intermediate that has a sufficient lifetime to allow for bond rotation, the initial stereochemistry of the dienophile may not be fully retained in the final product.

  • Solvent Dependence: Stepwise mechanisms involving charge-separated intermediates are highly sensitive to solvent polarity. Polar solvents can stabilize the zwitterionic intermediate, lowering the activation energy for the first step and making the stepwise pathway more favorable.[6][7]

Supporting Evidence and Causality:

The high nucleophilicity of furan increases the polar nature of the reaction with 1-chloro-1-nitroethene to a critical point.[2] The initial interaction is so polarized that it favors a hetero-Diels-Alder pathway, which has a lower activation barrier than the direct concerted [4+2] cycloaddition in this specific case. The resulting intermediate then rapidly undergoes a thermodynamically favorable[5][5]-sigmatropic rearrangement to yield the final, more stable carbocyclic product. The overall process, while yielding a formal [4+2] adduct, does not follow a concerted mechanism.

Direct Comparison: One-Step vs. Two-Step

FeatureOne-Step (Concerted) MechanismTwo-Step (Stepwise/Domino) Mechanism
Governing Factor Moderate reaction polarityHigh reaction polarity
Example Diene Cyclopentadiene[2]Furan[2]
Intermediate(s) NoneYes (e.g., zwitterion, hetero-adduct)
Transition States OneTwo or more
Activation Energy A single energy barrier (ΔG‡)Multiple barriers (ΔG‡₁, ΔG‡₂, etc.)
Stereochemistry Stereospecific: reactant stereochemistry is retained.[3]Potentially non-stereospecific if a long-lived, rotatable intermediate is formed.
Solvent Effect Less sensitive to solvent polarity.Highly sensitive; favored by polar solvents that stabilize charged intermediates.[6]

Experimental Protocols & Methodologies

While direct experimental trapping of the short-lived zwitterionic intermediates in these reactions is exceptionally challenging, the choice of mechanism can be inferred from kinetic studies, stereochemical outcomes, and the influence of solvent polarity. Below is a representative protocol for conducting a polar Diels-Alder reaction, which can be adapted to study the mechanistic pathways.

Representative Protocol: Diels-Alder Reaction of a Nitroalkene with Cyclopentadiene

This protocol is adapted from procedures used for reacting nitroalkenes with cyclopentadiene, often under thermal or Lewis acid-catalyzed conditions.[8][9]

Objective: To synthesize the Diels-Alder adduct of a nitroalkene and cyclopentadiene and to analyze the stereochemical outcome as an indicator of the concerted mechanism.

Materials:

  • Nitroalkene (e.g., 1-chloro-1-nitroethene) (1.0 mmol)

  • Dicyclopentadiene

  • Toluene or other suitable solvent (nonpolar vs. polar for comparative studies)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Heating source (oil bath)

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

  • NMR spectrometer for product analysis

Methodology:

G

Figure 3: General experimental workflow for the Diels-Alder reaction of a nitroalkene.

Step-by-Step Procedure:

  • Preparation of Cyclopentadiene: Cyclopentadiene is prepared fresh before use by the thermal retro-Diels-Alder reaction ("cracking") of its dimer, dicyclopentadiene. This is typically done by heating dicyclopentadiene to ~180 °C and distilling the resulting monomer (b.p. 41 °C), which is collected in a cooled receiver.[9] Causality: Cyclopentadiene readily dimerizes at room temperature; using freshly cracked monomer ensures its availability for the desired reaction.

  • Reaction Setup: In a sealed reaction tube, dissolve the nitroalkene (1.0 mmol) in the chosen solvent (e.g., 5 mL of toluene for a nonpolar environment). Add a molar excess of freshly prepared cyclopentadiene (e.g., 3-5 equivalents). Causality: Using an excess of the diene helps to drive the reaction to completion and minimize side reactions of the dienophile.

  • Reaction Conditions: Seal the tube and heat the reaction mixture in an oil bath. The temperature and time will vary depending on the specific nitroalkene (e.g., 80-120 °C for several hours to days).[8] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess cyclopentadiene under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Characterization: The structure and stereochemistry of the purified adduct are determined using NMR spectroscopy (¹H, ¹³C, NOESY) and mass spectrometry. Causality: The stereochemical outcome (endo/exo ratio and retention of dienophile geometry) is the key piece of experimental data to support a concerted mechanism.

To probe for a two-step mechanism, this experiment would be repeated in a highly polar solvent (e.g., nitromethane or methanol), and the product distribution and stereochemical outcomes would be compared to the results from the nonpolar solvent. A significant change in the product ratio or a loss of stereospecificity would suggest a switch to a stepwise, zwitterionic pathway.[6]

Conclusion

The Diels-Alder reaction of 1-chloro-1-nitroethene is a compelling example of how the electronic properties of reactants can fundamentally alter a reaction mechanism. While the reaction with cyclopentadiene follows the classic, concerted one-step pathway, the increased nucleophilicity of furan is sufficient to divert the reaction through a lower-energy, two-step domino process. This mechanistic bifurcation is a direct consequence of reaction polarity. For the practicing chemist, understanding this dichotomy is crucial. The choice of diene and solvent are not merely variables to optimize yield; they are powerful tools to direct the reaction down a specific mechanistic pathway, thereby controlling the structure and stereochemistry of the final product with precision. This knowledge empowers the rational design of complex synthetic routes in pharmaceutical and materials science.

References

  • Benchchem. (n.d.). Technical Support Center: 3-Nitrocyclopent-1-ene Diels-Alder Reactions.
  • Jasiński, R. (2017). One-step versus two-step mechanism of Diels-Alder reaction of 1-chloro-1-nitroethene with cyclopentadiene and furan. Journal of Molecular Graphics and Modelling, 75, 55–61. [Link]

  • Karaś, A., & Łapczuk, A. (2023). Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. Molecules, 28(19), 6881. [Link]

  • Mangione, M. I., Sarotti, A. M., Suárez, A. G., & Spanevello, R. A. (2011). Experimental and theoretical study of a Diels-Alder reaction between a sugar-derived nitroalkene and cyclopentadiene. Carbohydrate Research, 346(4), 460-464. [Link]

  • Johnson, R. P., & Gherman, B. F. (2011). Concerted vs Stepwise Mechanisms in Dehydro-Diels-Alder Reactions. The Journal of Organic Chemistry, 76(22), 9320–9328. [Link]

  • Domingo, L. R., & Sáez, J. A. (2009). Understanding the mechanism of polar Diels–Alder reactions. Organic & Biomolecular Chemistry, 7(17), 3576-3583. [Link]

  • Sakai, S. (2013). Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. National Institutes of Health. [Link]

  • Jasiński, R. (2012). Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene. Monatshefte für Chemie - Chemical Monthly, 144(1), 91-98. [Link]

  • Kącka-Zych, A., & Dresler, E. (2020). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry, 17, 27-37. [Link]

  • Wikipedia contributors. (2024, January 12). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Jasiński, R. (2017). One-step versus two-step mechanism of Diels-Alder reaction of 1-chloro-1-nitroethene with cyclopentadiene and furan. Sci-Hub.
  • Smenato, G., et al. (2022). Efficient and Accurate Description of Diels-Alder Reactions using Density Functional Theory. ChemRxiv. [Link]

  • University of California, Irvine. (n.d.). The Diels-Alder Cycloaddition Reaction. [Link]

  • Reddy, M. V. R., & Kumaran, G. (2005). Generation and trapping of electron-deficient 1,2-cyclohexadienes. Unexpected hetero-Diels–Alder reactivity. Organic & Biomolecular Chemistry, 3(8), 1435-1437. [Link]

  • Domingo, L. R., et al. (2017). Stepwise or concerted? DFT study on the mechanism of ionic Diels-Alder reaction of chromans. ResearchGate. [Link]

  • Jasiński, R., & Kula, K. (2022). Reaction of cyclopentadiene with 1-chloro-1-nitroethene. ResearchGate. [Link]

  • Kula, K., & Jasiński, R. (2021). On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. Molecules, 26(10), 2892. [Link]

  • Liu, F., et al. (2018). Computational Exploration of Concerted and Zwitterionic Mechanisms of Diels–Alder Reactions between 1,2,3-Triazines and Enamines and Acceleration by Hydrogen-Bonding Solvents. The Journal of Organic Chemistry, 83(2), 730-737. [Link]

  • Dresler, E., & Jasiński, R. (2023). Zwitterionic Pathway in the Diels–Alder Reaction: Solvent and Substituent Effects from ωB97XD/6-311G(d) Calculations. Molecules, 28(24), 8050. [Link]

  • Asensio, J. (2017). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]

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A Comparative Guide to 1,1-Dichloro-2-nitroethene as a Precursor for Nitroacetylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Efficient Nitroacetylation in Organic Synthesis

The introduction of the nitroacetyl group into organic molecules is a pivotal transformation in the synthesis of a wide array of biologically active compounds and versatile synthetic intermediates. This functional group serves as a valuable precursor to α-amino acids, β-amino alcohols, and various heterocyclic systems. Consequently, the development of efficient and reliable nitroacetylating agents is of significant interest to the chemical research community, particularly in the realms of drug discovery and development. This guide provides an in-depth assessment of 1,1-dichloro-2-nitroethene as a potent reagent for the introduction of a nitroacetyl moiety, comparing its performance with established alternative methodologies. We will delve into the mechanistic underpinnings of its reactivity, provide supporting experimental data, and offer detailed protocols to enable researchers to make informed decisions for their synthetic strategies.

This compound: A Highly Electrophilic Building Block

This compound is a highly reactive conjugated nitroalkene.[1] Its potent electrophilicity stems from the cumulative electron-withdrawing effects of two chlorine atoms and a nitro group attached to the carbon-carbon double bond. This electronic profile renders the molecule exceptionally susceptible to attack by a broad range of nucleophiles, making it a valuable tool for the construction of complex molecular architectures.

Physical and Chemical Properties
PropertyValueSource
CAS Number 6061-04-7[2]
Molecular Formula C₂HCl₂NO₂[2]
Molecular Weight 141.94 g/mol [2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point ~135 °C (estimated)
Density ~1.5 g/cm³ (estimated)

Mechanism of Action: More Than a Simple "Nitroacetylating Agent"

While the term "nitroacetylating agent" might be an initial descriptor, it is more accurate to classify this compound as a nitrovinylating agent or a synthetic equivalent of a nitroacetyl cation . Its reaction with nucleophiles, particularly primary and secondary amines, does not directly transfer a nitroacetyl group. Instead, it proceeds through a nucleophilic addition-elimination or a direct nucleophilic vinylic substitution mechanism.

The reaction with an amine typically involves the initial attack of the nitrogen nucleophile on the β-carbon of the nitroalkene, followed by the elimination of one or both chlorine atoms. The resulting enamine or nitro-substituted intermediate can then be hydrolyzed to afford the corresponding N-nitroacetylated amine.

Figure 1: Proposed reaction pathway of this compound with a secondary amine.

Comparative Analysis with Alternative Nitroacetylating Agents

To objectively assess the efficiency of this compound, a comparison with other established methods for N-nitroacetylation is essential.

Nitroacetic Acid Esters

Esters of nitroacetic acid, such as methyl or ethyl nitroacetate, are common reagents for the synthesis of nitroacetamides.[4] The reaction typically involves the condensation of the nitroacetate with an amine, often facilitated by a coupling agent or by converting the amine to a more reactive derivative.

  • Advantages: Readily available starting materials, well-established procedures.

  • Disadvantages: May require harsh reaction conditions or the use of expensive coupling reagents, and the generation of byproducts can complicate purification.

Acetyl Nitrate

Acetyl nitrate, often generated in situ from acetic anhydride and nitric acid, is a powerful nitrating agent that can also be used for the N-nitroacetylation of amines.[5][6]

  • Advantages: High reactivity, can be generated from inexpensive precursors.

  • Disadvantages: Acetyl nitrate is a thermally unstable and potentially explosive compound, requiring careful handling and precise temperature control.[7] The reaction can also lead to side products from aromatic nitration if susceptible functional groups are present.

Tetranitromethane

Tetranitromethane is a highly reactive and dense liquid that has been used as an oxidizer and a nitrating agent.[8][9] It can react with nucleophiles, including amines, although its primary application is not in N-nitroacetylation.

  • Advantages: Extremely high reactivity.

  • Disadvantages: Tetranitromethane is highly toxic and a potent explosive, especially in the presence of impurities or combustible materials.[9][10] Its use is generally limited to specialized applications under strict safety protocols.

Performance Comparison
ReagentReaction ConditionsYieldsSafety ConcernsKey AdvantagesKey Disadvantages
This compound Mild to moderate, often at room temperature or with gentle heating.Good to excellent (reported)Toxic and lachrymatory.High reactivity, good yields.Limited commercial availability, potential for side reactions.
Nitroacetic Acid Esters Often requires elevated temperatures and/or coupling agents.Moderate to good.Generally low.Readily available, well-documented.Can require harsh conditions, byproduct formation.
Acetyl Nitrate Low temperatures, strict control.Variable, can be high.High (Explosive) .High reactivity, inexpensive precursors.Significant explosion hazard , potential for side reactions.
Tetranitromethane Specialized, hazardous conditions.Variable.Very High (Explosive, Toxic) .Extremely high reactivity.Extreme hazard , limited practical use for this application.

Experimental Protocols

Synthesis of N-(4-methoxyphenyl)-2-nitroacetamide using this compound

This protocol is a representative example of the reaction of this compound with an aromatic amine.

Materials:

  • This compound

  • p-Anisidine (4-methoxyaniline)

  • Triethylamine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.0 eq) and triethylamine (1.2 eq) in dry DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in dry DCM to the stirred amine solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then subjected to a hydrolysis step. The crude material is dissolved in a mixture of THF and water (1:1) and stirred at room temperature for 12-24 hours.

  • After hydrolysis, the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Purify the residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-(4-methoxyphenyl)-2-nitroacetamide.

Experimental_Workflow Start Dissolve p-anisidine and Et₃N in DCM Cool Cool to 0 °C Start->Cool Add_DCNE Add this compound solution Cool->Add_DCNE React Stir at room temperature (4-6 h) Add_DCNE->React Quench Quench with 1 M HCl React->Quench Workup Aqueous workup (NaHCO₃, Brine) Quench->Workup Dry Dry (MgSO₄) and Concentrate Workup->Dry Hydrolysis Hydrolyze in THF/H₂O Dry->Hydrolysis Extraction Extract with Ethyl Acetate Hydrolysis->Extraction Purify Purify by Column Chromatography Extraction->Purify Product N-(4-methoxyphenyl)-2-nitroacetamide Purify->Product

Figure 2: Workflow for the synthesis of N-(4-methoxyphenyl)-2-nitroacetamide.

Conclusion and Future Outlook

This compound emerges as a highly efficient and reactive precursor for the introduction of the nitroacetyl moiety into primary and secondary amines. Its reactivity under mild conditions presents a significant advantage over methods that require harsh conditions or the use of hazardous reagents like acetyl nitrate and tetranitromethane. While its lachrymatory nature and limited commercial availability are current drawbacks, the potential for high yields and operational simplicity makes it a compelling option for synthetic chemists.

Future research in this area could focus on the development of more sustainable and scalable synthetic routes to this compound and the exploration of its reactivity with a broader range of nucleophiles. Furthermore, the development of one-pot procedures that combine the initial reaction with in-situ hydrolysis would enhance the overall efficiency and appeal of this methodology. For researchers in drug development, the ability to rapidly generate libraries of nitroacetylated compounds using this reagent could accelerate the discovery of new therapeutic agents.

References

  • Lumen Learning. (n.d.). Preparation of Amines. Organic Chemistry II. Retrieved from [Link]

  • Patil, S., et al. (2016). Solvent free reaction of 1-chloro-2-nitrobenzene with anilines. ResearchGate. Retrieved from [Link]

  • Smith, A. B. (2016). Synthesis and transformations of β-nitroacetamides: Nef reaction and radical cyclisations. UCL Discovery. Retrieved from [Link]

  • Wikipedia. (2023). Tetranitromethane. Retrieved from [Link]

  • Matthews, V., et al. (2003). Notes- Improved Synthesis of Salts and Esters of Nitroacetic Acid. ResearchGate. Retrieved from [Link]

  • E-EROS Encyclopedia of Reagents for Organic Synthesis. (2001). Acetyl nitrate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methyl nitroacetate. Retrieved from [Link]

  • Kovács, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Synthesis of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Reactions of Amines. Retrieved from [Link]

  • ResearchGate. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Library of Medicine. (2024). Tetranitromethane MeSH Descriptor Data 2025. Retrieved from [Link]

  • ResearchGate. (2005). 3,4-Dichloro-1-nitrobenzene–aniline (2/1). Retrieved from [Link]

  • CORE. (n.d.). The Nitro-Mannich Reaction. Retrieved from [Link]

  • YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetranitromethane - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetyl nitrate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Dichloro-1-nitroethane. Retrieved from [Link]

  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • YouTube. (2018). 22.4a Synthesis of Amines Reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review on the Synthetic Routes to β-Keto Amides. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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A Senior Application Scientist's Guide to Dienophile Selection for the Synthesis of Substituted Norbornenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive examination of dienophile selection for the synthesis of substituted norbornenes via the Diels-Alder reaction. This guide is designed for researchers, scientists, and drug development professionals who seek to leverage this powerful cycloaddition to create complex bicyclic structures. We will move beyond simple procedural lists to explore the underlying principles that govern reactivity, selectivity, and experimental success, providing you with the field-proven insights needed to make informed decisions in your synthetic strategies.

The norbornene scaffold, a bridged bicyclic hydrocarbon, is a cornerstone in polymer science, materials chemistry, and medicinal chemistry. Its rigid framework and versatile functionalization potential make it an invaluable building block. The most direct and atom-economical route to this scaffold is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene (the diene) and a suitable dienophile (a substituted alkene).[1] The choice of dienophile is paramount, as it dictates not only the reaction's efficiency and stereochemical outcome but also installs the desired functionality directly onto the norbornene skeleton.

This guide will comparatively study various classes of dienophiles, providing the causal logic behind their reactivity and selectivity, supported by experimental data and detailed protocols.

The Foundational Principle: The Alder Endo Rule and Stereoselectivity

The Diels-Alder reaction is renowned for its high degree of stereoselectivity. When a cyclic diene like cyclopentadiene reacts with a dienophile bearing an unsaturated substituent, two diastereomeric products can form: endo and exo.

G

The Alder Endo Rule empirically states that the endo isomer is typically the major product.[2] This preference is not based on the stability of the final product—in fact, the exo product is often more thermodynamically stable due to reduced steric hindrance.[3] The dominance of the endo product is a result of kinetic control; the transition state leading to its formation is lower in energy. This is often explained by "secondary orbital interactions," where the electron-withdrawing groups (EWG) on the dienophile interact favorably with the developing double bond in the diene component of the transition state.[4]

It is crucial to understand that this "rule" is a strong tendency, not an absolute law. The endo:exo ratio can be influenced by several factors:

  • Temperature: Higher temperatures can provide enough energy to overcome the barrier to the exo transition state and can also promote the reverse (retro-Diels-Alder) reaction, allowing the system to equilibrate to the more stable exo product.[3]

  • Lewis Acid Catalysis: The presence of a Lewis acid can coordinate to the dienophile's electron-withdrawing group, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This enhances the secondary orbital interactions and often increases the endo:exo selectivity.[2]

  • Solvent: More polar solvents can preferentially stabilize the more polar endo transition state, thereby increasing the endo selectivity.[4]

Comparative Analysis of Dienophiles

The reactivity of a dienophile is generally enhanced by the presence of electron-withdrawing groups conjugated with the double bond.[1] We will now compare several classes of dienophiles based on their performance in synthesizing substituted norbornenes.

Cyclic Dienophiles: The Case of Maleic Anhydride

Maleic anhydride is a classic, highly reactive dienophile due to its conformationally rigid structure and two strong electron-withdrawing carbonyl groups. Its reaction with cyclopentadiene is exceptionally fast, often exothermic, and highly endo-selective.

  • Reactivity & Selectivity: The reaction is typically complete within a short period at or below room temperature. The primary product formed under kinetic control is the endo adduct, cis-Norbornene-5,6-endo-dicarboxylic anhydride.[5] The rigidity of the anhydride ring enhances the secondary orbital interactions leading to this high selectivity.

  • Advantages: High yield, high stereoselectivity, and the resulting anhydride functionality is a versatile handle for further chemical transformations (e.g., hydrolysis to the diacid, formation of esters or imides).

  • Disadvantages: The introduced functionality is limited to the dicarboxylic anhydride system.

Acyclic α,β-Unsaturated Carbonyls and Esters

This class includes dienophiles like acrolein, methyl vinyl ketone, and methyl acrylate. They are widely used for introducing carbonyl or ester functionalities.

  • Reactivity & Selectivity: These dienophiles are generally less reactive than maleic anhydride. Experimental studies show that their reactions with dienes like 1,3-butadiene can result in kinetic endo:exo ratios close to 1:1, challenging the universality of strong endo preference.[6] However, reactions with the more reactive cyclopentadiene still tend to favor the endo product, though often to a lesser extent than with maleic anhydride.

  • Advantages: Commercially available with a wide variety of R-groups, allowing for the introduction of diverse functionalities.

  • Disadvantages: Lower reactivity may require higher temperatures or longer reaction times, potentially leading to lower selectivity as thermodynamic control begins to compete.[3] The endo:exo selectivity can be modest.[6]

α,β-Unsaturated Nitriles and Other Functional Groups

Dienophiles such as acrylonitrile and others containing phosphonate or ester groups are valuable for synthesizing norbornenes with specific functionalities for applications in polymer chemistry.[7][8]

  • Reactivity & Selectivity: The cyano group is an effective electron-withdrawing group, making acrylonitrile a reactive dienophile. The selectivity follows the general principles, favoring the endo product under kinetic control. Similar reactivity is observed for norbornenes substituted with phosphonate and ester groups.[7]

  • Advantages: Provides a direct route to norbornenes with nitrile, phosphonate, and other functionalities, which are useful as monomers for polymerization or as precursors for other functional groups.[7][9]

  • Disadvantages: Some of these dienophiles can be volatile and toxic, requiring careful handling.

Quantitative Data Summary

The following table summarizes typical experimental outcomes for the reaction of cyclopentadiene with various dienophiles. Note that conditions can be optimized to favor one isomer over the other.

DienophileTypical ConditionsYieldEndo:Exo RatioReference
Maleic AnhydrideEthyl acetate, 0°C to RTHigh (>90%)Predominantly endo[5]
Methyl AcrylateNeat or solvent, RT to moderate heatModerate to High~3:1 to 4:1[6]
AcrylonitrileNeat or solvent, RT to moderate heatModerate to High~3:1[6][7]
(Z,Z)-1,4-dideutero-1,3-butadieneN/AN/A85:15 (with Maleic Anhydride)[6]
FuranAcetonitrile, 40°C, 48hN/AExclusively exo (thermodynamic)[3]

Note: The reaction with furan is a special case where the initial, kinetically favored endo product rapidly undergoes a retro-Diels-Alder reaction, leading to the accumulation of the more stable exo product over time.[3]

Experimental Protocols & Workflows

Trustworthiness in scientific reporting stems from detailed, reproducible methodologies. Below are representative protocols for the synthesis and characterization of a substituted norbornene.

Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride

This protocol is adapted from the well-established reaction between cyclopentadiene and maleic anhydride.[5]

Materials:

  • Maleic anhydride (6.0 g)

  • Ethyl acetate (20 mL)

  • Ligroin or hexanes (20 mL)

  • Freshly cracked cyclopentadiene (6.0 mL) (Note: Dicyclopentadiene must be "cracked" by heating to ~180°C to generate the monomeric cyclopentadiene just before use).[3]

Procedure:

  • Dissolve 6.0 g of maleic anhydride in 20 mL of ethyl acetate in a 125 mL Erlenmeyer flask with gentle warming.

  • Once dissolved, add 20 mL of ligroin. The solution may become cloudy; this is acceptable.

  • Cool the solution in an ice bath.

  • While keeping the solution cold, slowly add 6.0 mL of freshly prepared cyclopentadiene while swirling the flask.

  • An exothermic reaction will occur, and a white solid precipitate will form. Continue to swirl and cool the flask until the reaction subsides.

  • To recrystallize the product, gently heat the mixture until the solid redissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the white crystals by vacuum filtration, wash with a small amount of ice-cold ether or ligroin, and air dry.

  • Characterize the product by melting point and NMR spectroscopy. The melting point for the endo adduct is 164-165 °C.[5]

General Experimental Workflow

The process from reaction to characterization follows a logical sequence to ensure product purity and confirmation of structure.

G

Characterization via ¹H NMR Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure and stereochemistry of norbornene adducts. Key diagnostic signals in the ¹H NMR spectrum include:

  • Olefinic Protons: The two protons on the norbornene double bond typically appear as a multiplet in the range of 6.0-6.5 ppm.[9]

  • Bridgehead Protons: The two protons at the bridgehead positions are distinct and provide information about the stereochemistry.

  • Substituent Protons: The protons on the substituent introduced by the dienophile will have characteristic chemical shifts. For the endo adduct of maleic anhydride, the two protons adjacent to the carbonyl groups are equivalent and appear as a sharp singlet, whereas in the exo adduct they are in different environments and would likely appear as distinct signals. The coupling patterns between protons on the C2/C3 and C5/C6 positions are diagnostic for assigning endo or exo stereochemistry.[10][11]

Conclusion

The synthesis of substituted norbornenes via the Diels-Alder reaction is a robust and versatile method. The choice of dienophile is a critical decision that directly influences reaction efficiency, stereochemical outcome, and the functionality of the final product.

  • For high yields and excellent endo-selectivity, cyclic dienophiles like maleic anhydride are unparalleled.

  • For introducing a wider variety of functionalities, acyclic dienophiles such as acrylates and acrylonitrile are effective, though one must be prepared for potentially lower stereoselectivity and the need for more careful reaction optimization.

  • The reaction conditions, particularly temperature and the use of catalysts , are powerful tools for steering the reaction towards the desired kinetic (endo) or thermodynamic (exo) product.

A thorough understanding of the principles of kinetic versus thermodynamic control and the factors influencing the transition state energies is essential for any researcher aiming to master this cornerstone reaction of organic synthesis.

References

  • Master Organic Chemistry. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction?[Link]

  • Warford, L., Gregg, C., & Aggarwal, V. K. (2017). The simplest Diels–Alder reactions are not endo-selective. PMC - PubMed Central. [Link]

  • Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. [Link]

  • Chemistry Stack Exchange. (2016). Why is the endo product the major product in a Diels-Alder reaction?[Link]

  • Chemconnections. (n.d.). Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. [Link]

  • Pasquale, A. J., Fornof, A. R., & Long, T. E. (2004). Synthesis of norbornene derivatives by Diels-Alder cycloaddition and subsequent copolymerization with maleic anhydride. Waseda University Repository. [Link]

  • Breyfogle, L. E., et al. (2012). Synthesis and Characterization of Polynorbornenes with Nitronaphthyl Side‐Chains. PMC - PubMed Central. [Link]

  • ResearchGate. (n.d.). Approaches to the synthesis of Si-containing norbornenes: Diels–Alder...[Link]

  • Royal Society of Chemistry. (2021). Synthesis and Properties of Addition-Type Poly(norbornene)s with Siloxane Substituents. RSC Publications. [Link]

  • St-Jean, M., & Schaper, F. (2015). Living Vinyl Addition Polymerization of Substituted Norbornenes by a t-Bu3P-Ligated Methylpalladium Complex. ACS Macro Letters. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of Norbornene Derivatives by Diels‐Alder Cycloaddition and Subsequent Copolymerization with Maleic Anhydride | Request PDF. [Link]

  • Royal Society of Chemistry. (2023). Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester. RSC Publications. [Link]

  • MDPI. (2020). Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups. Polymers. [Link]

  • Snyder, E. I., & Franzus, B. (1964). Nuclear Magnetic Resonance Spectra of Some Norbornadienes and Norbornenes. Journal of the American Chemical Society. [Link]

  • Park, J.-S., et al. (2012). Synthesis of Norbornene Derivative Using Diels-Alder Reaction. Advanced Materials Research. [Link]

  • Royal Society of Chemistry. (2021). Design, Synthesis, and Characterization of Vinyl-addition Polynorbornenes with Tunable Thermal Properties. RSC Publications. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of polynorbornene prepared with the B-II/Ni-based catalyst. [Link]

  • MDPI. (2018). Microstructure of Copolymers of Norbornene Based on Assignments of 13C NMR Spectra: Evolution of a Methodology. Polymers. [Link]

  • Pearson+. (n.d.). Show how norbornane can be prepared from cyclopentadiene. [Link]

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A Comparative Guide to the Green Synthesis of 1,1-Dichloro-2-nitroethene: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and the Green Imperative

1,1-Dichloro-2-nitroethene is a valuable, highly reactive synthetic intermediate. Its electrophilic nature, driven by the electron-withdrawing nitro group, makes it a potent building block in a variety of organic transformations, including the synthesis of novel insecticides. However, the synthesis of such reactive molecules often involves hazardous reagents and generates significant waste, posing challenges to environmental sustainability and laboratory safety.

This guide provides an in-depth, comparative analysis of two synthetic protocols for this compound, evaluating them through the rigorous lens of green chemistry. As researchers and drug development professionals, the imperative to design safer, more efficient, and environmentally benign chemical processes is paramount. This document moves beyond a simple recitation of procedures to offer a critical evaluation of each protocol's performance, grounded in quantitative green metrics and a qualitative assessment of environmental, health, and safety (EHS) factors. Our goal is to empower chemists to make informed decisions that align with the principles of sustainable science.

Pillar 1: Understanding Green Chemistry Metrics

To objectively compare the "greenness" of different synthetic routes, we employ a set of established mass-based metrics. These tools quantify the efficiency of a chemical process in converting raw materials into the desired product, providing a clear framework for identifying areas of waste and opportunities for improvement.

  • Atom Economy (AE): A theoretical concept introduced by Barry Trost, Atom Economy calculates the percentage of reactant atoms incorporated into the final desired product. It is a measure of the inherent efficiency of a reaction's stoichiometry. An ideal reaction has an AE of 100%.

    • Formula: AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) * 100

  • Reaction Mass Efficiency (RME): RME provides a more practical measure of a reaction's efficiency by considering the actual masses of reactants used and the yield of the desired product.

    • Formula: RME (%) = (Mass of Desired Product / Total Mass of Reactants) * 100

  • Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor is a simple yet powerful metric that quantifies the amount of waste generated per unit of product. A lower E-Factor indicates a greener process.

    • Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) where Waste = Total Mass of Inputs - Mass of Product.

  • Process Mass Intensity (PMI): Championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is a holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of product. It provides a comprehensive view of the overall process efficiency. A lower PMI is more desirable.

    • Formula: PMI = Total Mass of Inputs (kg) / Mass of Product (kg)

The following diagram illustrates the workflow for evaluating these metrics for any given synthetic protocol.

G cluster_0 Protocol Input Analysis cluster_1 Green Metric Calculation cluster_2 Holistic Evaluation P Identify Synthetic Protocol R List All Reactants, Reagents, Solvents & Auxiliaries P->R M Record Molar Masses (g/mol) & Input Masses (g) R->M EHS Assess EHS Hazards of All Materials R->EHS Y Record Final Product Mass & Yield (g) M->Y AE Calculate Atom Economy (%) Y->AE RME Calculate Reaction Mass Efficiency (%) Y->RME EF Calculate E-Factor Y->EF PMI Calculate Process Mass Intensity Y->PMI Comp Compare Metrics & EHS Profile AE->Comp RME->Comp EF->Comp PMI->Comp EHS->Comp G cluster_0 CH3NO2 Nitromethane r1 CH3NO2->r1 C2HCl3 Trichloroethylene C2HCl3->r1 Product This compound KCl 2 KCl H2O 2 H₂O p1 r1->p1   KOH, PTC   Toluene/H₂O p1->Product p1->KCl p1->H2O

Caption: Reaction of nitromethane and trichloroethylene to yield this compound.

Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add nitromethane (6.1 g, 0.1 mol), trichloroethylene (13.1 g, 0.1 mol), toluene (50 mL), and tetrabutylammonium bromide (PTC, 1.6 g, 0.005 mol).

  • Prepare a solution of potassium hydroxide (14.0 g, 0.25 mol) in water (50 mL).

  • Heat the organic mixture to 60°C with vigorous stirring.

  • Slowly add the potassium hydroxide solution over 30 minutes. The reaction is exothermic.

  • After the addition is complete, continue stirring at 60°C for 4 hours.

  • Cool the reaction to room temperature. Separate the organic layer.

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound. (Assume an 80% yield, 11.36 g).

Causality Behind Experimental Choices:

  • Potassium Hydroxide (KOH): A strong, inexpensive base required to deprotonate nitromethane, forming the reactive nitronate anion. [1]* Toluene: A water-immiscible organic solvent that dissolves the reactants and product. While effective, its replacement with a greener alternative would be a significant improvement.

  • Tetrabutylammonium Bromide (PTC): This quaternary ammonium salt is essential for transporting the hydroxide ions from the aqueous phase to the organic phase and the nitronate anion back, enabling the reaction to proceed at a reasonable rate without a homogeneous solvent system. [2]This avoids the use of solvents like DMF or DMSO, which are effective but have significant toxicity and are difficult to remove and recycle. [3]

Protocol 2: Dehydration of 2,2-Dichloro-1-nitroethanol

This two-step approach first involves the synthesis of an intermediate, 2,2-dichloro-1-nitroethanol, followed by a dehydration step to form the target alkene. This route avoids the use of highly reactive organometallic reagents or harsh oxidizers.

Reaction Scheme:

G cluster_1 Step 1: Henry Reaction cluster_2 Step 2: Dehydration Dichloroacetaldehyde Dichloroacetaldehyde r2 Dichloroacetaldehyde->r2 Nitromethane_2 Nitromethane Nitromethane_2->r2 Intermediate 2,2-Dichloro-1-nitroethanol Intermediate_2 2,2-Dichloro-1-nitroethanol r2->Intermediate   K₂CO₃   Ethanol p2 Intermediate_2->p2   P₂O₅, Heat   (Solvent-free) Product_2 This compound H2O_2 H₂O p2->Product_2 p2->H2O_2

Caption: A two-step synthesis via a Henry reaction followed by dehydration.

Experimental Protocol:

  • Step 1: Synthesis of 2,2-Dichloro-1-nitroethanol

    • In a 250 mL flask, dissolve dichloroacetaldehyde (11.3 g, 0.1 mol) and nitromethane (6.7 g, 0.11 mol) in ethanol (100 mL).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add powdered anhydrous potassium carbonate (2.0 g, 0.0145 mol) in portions over 20 minutes with stirring.

    • Allow the mixture to stir at room temperature for 12 hours.

    • Neutralize the mixture with dilute HCl (2M, ~7.5 mL).

    • Remove the ethanol under reduced pressure.

    • Extract the residue with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate to yield the crude intermediate. (Assume 90% yield, 15.7 g).

  • Step 2: Dehydration to this compound

    • In a distillation apparatus, mix the crude 2,2-dichloro-1-nitroethanol (15.7 g, 0.09 mol) with phosphorus pentoxide (P₂O₅, 15.0 g, 0.106 mol).

    • Heat the mixture gently under vacuum (e.g., 20 mmHg).

    • The product, this compound, will distill directly from the reaction mixture. (Assume 85% yield on this step, 10.8 g).

Causality Behind Experimental Choices:

  • Henry Reaction (Step 1): This is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. [4]Potassium carbonate is a mild and safe base, suitable for this transformation, minimizing side reactions compared to stronger bases like hydroxides.

  • Phosphorus Pentoxide (P₂O₅, Step 2): A powerful and effective dehydrating agent. The key advantage here is its use in a solvent-free reaction. The product is removed by distillation as it is formed, driving the equilibrium and simplifying purification. This aligns well with green chemistry principles advocating for the reduction of auxiliary substances.

Pillar 3: Quantitative Comparison and Data Analysis

To evaluate these protocols, we calculated the key green chemistry metrics based on the procedures outlined above. All masses include reactants, reagents, solvents, and workup materials.

MetricProtocol 1 (PTC)Protocol 2 (Dehydration)Greener Protocol
Atom Economy (%) 41.5%100% (Step 1), 89.6% (Step 2)Protocol 2
Reaction Mass Efficiency (%) 29.7%46.8%Protocol 2
E-Factor 30.124.5Protocol 2
Process Mass Intensity (PMI) 31.125.5Protocol 2

Note: For Protocol 2, the AE and RME are calculated for the overall transformation from dichloroacetaldehyde and nitromethane to the final product. The PMI and E-Factor encompass all materials used in both steps.

Analysis of Metrics:

The quantitative data clearly favors Protocol 2 (Dehydration) across all calculated metrics.

  • Atom Economy: Protocol 1 suffers from poor atom economy due to the formation of stoichiometric byproducts (2 KCl and 2 H₂O). In contrast, the Henry reaction in Protocol 2 is an addition reaction with 100% theoretical atom economy, and the subsequent dehydration only loses a molecule of water, resulting in a much higher overall AE.

  • RME, E-Factor, and PMI: The superior performance of Protocol 2 in these metrics is a direct consequence of its higher atom economy and more efficient use of mass. Although it is a two-step process, the solvent-free nature of the second step significantly reduces the total mass of materials used. Protocol 1 requires large volumes of toluene and water for both the reaction and the extensive workup, which dramatically increases its E-Factor and PMI, indicating a much larger waste footprint.

Pillar 4: Environmental, Health & Safety (EHS) Evaluation

While mass-based metrics are crucial, a truly "green" process must also minimize intrinsic hazards.

SubstanceProtocol 1 Hazard(s)Protocol 2 Hazard(s)
Nitromethane Flammable, potential carcinogen, explosive risk with bases. [5][6]Flammable, potential carcinogen. [5][6]
Trichloroethylene Probable human carcinogen, neurotoxin, liver/kidney toxicant. [7][8][9][10]N/A
Dichloroacetaldehyde N/ACorrosive, toxic, lachrymator.
Potassium Hydroxide Highly corrosive, causes severe burns. [1][4][11][12]N/A
Potassium Carbonate N/AIrritant.
Toluene Flammable, reproductive toxin, neurotoxin.N/A
Ethanol N/AFlammable.
Phosphorus Pentoxide N/AHighly corrosive, reacts violently with water.
This compound Flammable, toxic if swallowed. [7]Flammable, toxic if swallowed. [7]

EHS Analysis:

This qualitative analysis presents a more nuanced picture. Protocol 1 is significantly more hazardous due to the use of trichloroethylene, a probable human carcinogen with multiple organ toxicities. [7][8][9][10]The use of large quantities of toluene also adds to the risk profile. Furthermore, the reaction of nitromethane with a strong base like KOH is highly exothermic and carries a risk of detonation if not properly controlled. [5][6] Protocol 2, while quantitatively greener, is not without its own hazards. Dichloroacetaldehyde is a corrosive and toxic starting material, and phosphorus pentoxide is a potent dehydrating agent that requires careful handling. However, it avoids the use of a known carcinogen like trichloroethylene and a large volume of hazardous organic solvent for the main reaction steps. The use of a milder base (K₂CO₃) also presents a lower thermal runaway risk compared to KOH.

Conclusion and Recommendations

Based on a comprehensive evaluation of both quantitative green metrics and qualitative EHS factors, Protocol 2 (Dehydration of 2,2-Dichloro-1-nitroethanol) emerges as the demonstrably greener and safer synthetic route for the preparation of this compound. Its superior atom economy and significantly lower Process Mass Intensity highlight a more sustainable design. Critically, it avoids the use of trichloroethylene, a high-hazard solvent and reactant.

Future Outlook: While Protocol 2 is the preferred method, there is still room for improvement. Future research could focus on:

  • Catalytic Dehydration: Investigating a catalytic, rather than stoichiometric, dehydration agent for Step 2 to further reduce waste.

  • Alternative Solvents: Replacing ethanol in Step 1 with a greener solvent, or exploring solvent-free conditions for the Henry reaction.

  • Flow Chemistry: Developing a continuous flow process for the Henry reaction, which could enhance safety and control over the reaction conditions.

By applying the principles and metrics discussed in this guide, researchers can continue to innovate and develop chemical syntheses that are not only efficient and effective but also fundamentally safer and more sustainable.

References

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A Comparative Guide to the Mechanistic Dichotomy of Cycloadditions with 1,1-Dichloro-2-nitroethene: Polar vs. Non-Polar Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of a Dichlorinated Nitroalkene

In the vast landscape of synthetic organic chemistry, cycloaddition reactions stand as a cornerstone for the efficient construction of cyclic frameworks. The dienophile or dipolarophile employed is a critical determinant of the reaction's mechanism, rate, and selectivity. 1,1-dichloro-2-nitroethene is a particularly compelling substrate in this regard. Its potent electrophilicity, derived from the synergistic electron-withdrawing effects of a nitro group and two geminal chlorine atoms, renders it an exceptional component for cycloadditions. This guide delves into the mechanistic dichotomy this molecule presents, offering a comparative analysis of its participation in polar versus non-polar cycloaddition reactions. We will explore the underlying electronic factors that dictate the reaction pathway, compare concerted and stepwise mechanisms, and provide the experimental and computational data necessary for researchers to understand and predict the behavior of this versatile building block.

The Electronic Blueprint of this compound

The reactivity of this compound is fundamentally governed by its electronic structure. The C=C double bond is severely electron-deficient. The nitro group, one of the strongest electron-withdrawing groups, polarizes the π-system, creating a significant partial positive charge (δ+) on the β-carbon (C2) and lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This low-lying LUMO makes the molecule a powerful electrophile, primed to react with nucleophilic partners. This inherent electronic bias is the primary reason for its propensity to engage in polar cycloadditions, where significant charge transfer occurs during the reaction.

Mechanism I: The Polar Cycloaddition Pathway

Polar cycloadditions involving this compound are characterized by a high degree of charge separation in the transition state. These reactions can proceed through either a highly asynchronous concerted mechanism or, in the extreme, a stepwise pathway involving a discrete zwitterionic intermediate.[1][2] The precise mechanism is a function of the nucleophilicity of the reaction partner, the polarity of the solvent, and the presence of catalysts.

Key Characteristics and Influencing Factors:
  • Mechanism: The pathway is often stepwise or highly asynchronous, initiated by the formation of a single covalent bond between the most nucleophilic center of the diene/dipole and the most electrophilic center (C2) of the nitroalkene. This leads to a zwitterionic intermediate which then cyclizes.[1]

  • Reaction Partners: Highly nucleophilic (electron-rich) dienes, such as cyclopentadiene and furan, or 1,3-dipoles are classic partners for this pathway.[3] DFT computational studies on the Diels-Alder reactions of 1-chloro-1-nitroethene (a close analog) with cyclopentadiene and furan confirm the polar nature of these transformations.[3]

  • Solvent Effects: Polar solvents can stabilize the charge-separated zwitterionic intermediate, favoring the stepwise mechanism and often accelerating the reaction rate.

  • Lewis Acid Catalysis: The addition of a Lewis acid can dramatically enhance the polar nature of the reaction. The Lewis acid coordinates to the oxygen atoms of the nitro group, further lowering the LUMO energy of the nitroalkene and increasing its electrophilicity. This catalytic action lowers the activation energy and can enforce a stepwise mechanism.[4]

Visualizing the Polar Pathway

The following diagram illustrates the stepwise polar [4+2] cycloaddition mechanism, highlighting the formation of a zwitterionic intermediate.

Polar_Cycloaddition cluster_reactants Reactants cluster_ts1 First Transition State cluster_intermediate Intermediate cluster_ts2 Second Transition State cluster_product Product Reactants This compound + Nucleophilic Diene TS1 [TS1]‡ (Asynchronous Bond Formation) Reactants->TS1 Step 1 Intermediate Zwitterionic Intermediate TS1->Intermediate TS2 [TS2]‡ (Ring Closure) Intermediate->TS2 Step 2 Product Cycloadduct TS2->Product

Caption: Stepwise polar [4+2] cycloaddition mechanism.

Experimental Protocol: Lewis Acid-Catalyzed [4+2] Cycloaddition

This protocol describes a representative polar cycloaddition between this compound and cyclopentadiene, catalyzed by a mild Lewis acid.

  • Preparation: To a flame-dried, nitrogen-purged round-bottom flask, add anhydrous dichloromethane (10 mL) and the chosen Lewis acid catalyst (e.g., Zinc Chloride, 0.2 mmol). Cool the solution to 0 °C in an ice bath.

  • Addition of Dienophile: Add this compound (1.0 mmol) to the cooled catalyst solution and stir for 10 minutes to allow for coordination.

  • Addition of Diene: Freshly cracked cyclopentadiene (1.2 mmol) is added dropwise to the reaction mixture over 5 minutes.

  • Reaction: The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (15 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired cycloadduct.

Mechanism II: The Non-Polar Cycloaddition Pathway

A non-polar cycloaddition is characterized by a more symmetrical transition state with minimal charge separation. Such reactions are typically concerted, proceeding through a single pericyclic transition state as described by the Woodward-Hoffmann rules.[5] For a highly polarized substrate like this compound, a truly "non-polar" reaction is less common but can be approached with specific reaction partners and conditions.

Key Characteristics and Influencing Factors:
  • Mechanism: The reaction proceeds in a single, concerted step. Both new sigma bonds are formed simultaneously, although not necessarily at the exact same rate (asynchronicity can still exist, but without forming a discrete intermediate). The transition state may have biradicaloid character rather than zwitterionic character.[1]

  • Reaction Partners: Less nucleophilic, more electronically "neutral" dienes or dipolarophiles are required. The reaction occurs when the Frontier Molecular Orbital (FMO) energy gap between the diene's HOMO and the dienophile's LUMO is smaller, but the interaction is not overwhelmingly dominated by one pair.

  • Solvent Effects: The rate of a non-polar cycloaddition is largely insensitive to changes in solvent polarity, a key diagnostic tool for this mechanism.[6]

  • Computational Metrics: A key indicator from computational studies is a low Global Electron Density Transfer (GEDT) at the transition state, signifying minimal charge transfer between the reacting components.[7]

Visualizing the Non-Polar Pathway

The diagram below depicts a concerted, non-polar [4+2] cycloaddition, which proceeds through a single transition state.

NonPolar_Cycloaddition cluster_reactants Reactants cluster_ts Transition State cluster_product Product Reactants This compound + Non-Polar Diene TS [Concerted TS]‡ (Synchronous Bond Formation) Reactants->TS Concerted Step Product Cycloadduct TS->Product

Caption: Concerted non-polar [4+2] cycloaddition mechanism.

Experimental Protocol: Thermally-Induced [4+2] Cycloaddition

This protocol outlines a reaction with a less activated diene, requiring thermal energy to proceed, indicative of a higher activation barrier typical for non-polar cycloadditions.

  • Preparation: In a sealed pressure tube, combine this compound (1.0 mmol), a less nucleophilic diene (e.g., 1,3-butadiene, 2.0 mmol, condensed), and a non-polar solvent such as toluene (5 mL).

  • Reaction: The tube is securely sealed and heated in an oil bath to 110 °C. The reaction progress is monitored by taking aliquots and analyzing via GC-MS or TLC (if components are TLC active). The reaction may require 24-48 hours.

  • Workup: After cooling to room temperature, the solvent is carefully removed under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography on silica gel or distillation to isolate the cycloadduct.

Comparative Analysis: Polar vs. Non-Polar Pathways

The choice between a polar and non-polar mechanism is not always binary but exists on a spectrum. However, key distinguishing features can be identified through experimental and computational methods.

FeaturePolar CycloadditionNon-Polar Cycloaddition
Mechanism Stepwise or highly asynchronous concertedConcerted (pericyclic)
Intermediate Zwitterionic intermediate is possible[1][2]No discrete intermediate (biradicaloid TS)
Transition State High charge separationLow charge separation
Solvent Effects Significant rate acceleration in polar solventsMinimal to no effect on rate[6]
Catalysis Highly susceptible to Lewis acid catalysis[4]Generally not catalyzed by Lewis acids
Stereospecificity May be compromised if zwitterion lifetime is longGenerally high (follows Woodward-Hoffmann rules)
Computational Metric High Global Electron Density Transfer (GEDT)Low Global Electron Density Transfer (GEDT)[7]

Workflow for Computational Mechanistic Analysis

Modern computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for elucidating cycloaddition mechanisms.[1][3] The following workflow is standard for distinguishing between polar and non-polar pathways.

Computational_Workflow Start Define Reactants & Products GeomOpt Geometry Optimization of all species Start->GeomOpt TSSearch Transition State (TS) Search (Concerted vs. Stepwise) GeomOpt->TSSearch Freq Frequency Analysis (Confirm minima/TS) IRC Intrinsic Reaction Coordinate (IRC) (Confirm TS connectivity) Freq->IRC TSSearch->Freq Energy Calculate Activation & Reaction Energies IRC->Energy Analysis Analyze Electronic Structure (NBO, GEDT, Dipole Moment) Energy->Analysis Conclusion Assign Mechanism (Polar vs. Non-Polar) Analysis->Conclusion

Caption: A typical DFT workflow for mechanistic investigation.

Conclusion

This compound is a powerful and versatile building block whose reactivity in cycloadditions is a masterclass in physical organic principles. Its strong electrophilic character predisposes it to polar cycloaddition mechanisms , which can be further enhanced by polar solvents and Lewis acid catalysis. These reactions often proceed through pathways with significant zwitterionic character. In contrast, when paired with less nucleophilic partners under thermal conditions, the reaction can be shifted towards a more concerted, non-polar pericyclic pathway , which is less sensitive to environmental effects. Understanding this mechanistic dichotomy is paramount for researchers and drug development professionals seeking to harness the synthetic potential of this reagent, enabling rational control over reaction outcomes and the targeted synthesis of complex cyclic molecules. The interplay of substrate electronics, reaction conditions, and computational analysis provides a robust framework for predicting and exploiting these distinct chemical pathways.

References

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  • Ríos-Gutiérrez, M., & Domingo, L. R. (2019). Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study. PubMed Central. [Link]

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  • Della Rosa, C., et al. (2008). COMPARISON OF THE REACTIVITY BETWEEN NITROTHIOPHENES AND NITROSELENOPHENES IN POLAR CYCLOADDITION REACTIONS. Sciforum. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,1-Dichloro-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1,1-dichloro-2-nitroethene (CAS No. 6061-04-7). As a compound characterized by significant reactivity and toxicity, adherence to stringent safety protocols is not merely procedural—it is essential for the protection of laboratory personnel and the environment. This guide is structured to provide not just instructions, but the scientific rationale behind them, ensuring a deep and actionable understanding of the risks involved.

Core Principle: Mandated Professional Disposal

Due to its classification as a reactive, toxic, and flammable hazardous material, this compound must never be disposed of via standard laboratory drains or as common solid waste.[1][2] Such actions can lead to violent reactions, the release of toxic vapors, and potential fires or explosions.[1] The only acceptable disposal pathway is through a licensed hazardous waste management program, typically coordinated by your institution's Environmental Health and Safety (EHS) department.[2][3][4]

Hazard Profile and Risk Assessment

Understanding the inherent dangers of this compound is the foundation of its safe management. This compound belongs to the family of halogenated nitroalkenes, which are known for their reactivity and biological activity.

  • Toxicity: this compound is classified as toxic if swallowed.[5] Related compounds, like 1,1-dichloro-1-nitroethane, are toxic via inhalation, ingestion, and skin contact, and can cause irritation to the eyes, skin, and respiratory tract.[6][7][8] Inhalation of vapors may lead to delayed-onset pulmonary edema, a serious medical condition.[7]

  • Reactivity and Instability: As a nitro compound, it possesses inherent energetic properties.[9] The combination of a nitro group (an oxidant) and a hydrocarbon structure (a fuel) within the same molecule creates the potential for rapid, exothermic decomposition.[9] It is incompatible with strong oxidizers.[8][10] The related compound, 1,1-dichloro-1-nitroethane, has an NFPA instability rating of 3, indicating it can undergo detonation or explosive decomposition if subjected to a strong initiating source or heated under confinement.[6][10]

  • Flammability: The compound is a flammable liquid and vapor.[5] Its combustion can produce highly toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon monoxide.[7][10]

Table 1: Chemical and Hazard Summary for this compound
PropertyValue / ClassificationSource
CAS Number 6061-04-7[5][11]
Molecular Formula C₂HCl₂NO₂[5]
Molecular Weight 141.94 g/mol [5]
GHS Classification Flammable Liquid 3; Acute Toxicity 3 (Oral)[5]
Primary Hazards Toxic, Flammable, Reactive[1][5]
Incompatibilities Strong Oxidizing Agents[8][10]

Step-by-Step Waste Accumulation and Disposal Protocol

This protocol outlines the mandatory procedure for collecting waste this compound in the laboratory prior to its removal by EHS professionals.

Step 1: Don Personal Protective Equipment (PPE)

Causality: Direct contact and inhalation are primary exposure routes. The required PPE creates a barrier to prevent absorption and respiratory irritation.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Body Protection: A flame-resistant lab coat is required.

  • Respiratory Protection: All handling of open containers must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[2]

Step 2: Prepare a Designated Hazardous Waste Container

Causality: Using an improper or poorly labeled container can lead to dangerous chemical reactions, leaks, and improper disposal by waste handlers.

  • Obtain a designated hazardous waste container from your EHS department.[12]

  • The container must be compatible with halogenated organic compounds (typically glass or high-density polyethylene).[4]

  • Ensure the container is clean, in good condition, and has a secure, leak-proof cap.[3][12]

  • Affix a completed EHS Hazardous Waste Label to the container before adding any waste.[3] The label must clearly state "Hazardous Waste," list "this compound" as the contents, and note its reactive and flammable hazards.

Step 3: Segregate and Accumulate Waste

Causality: Improper segregation is a common cause of laboratory incidents. Mixing incompatible chemicals can trigger violent reactions.

  • Collect waste this compound in its designated container.

  • Crucially, do not mix this waste with other waste streams, especially strong oxidizers, acids, or bases.

  • Store the sealed waste container in a secondary containment bin within a designated, well-ventilated satellite accumulation area.[3]

  • The storage location should be away from heat sources and direct sunlight.[3]

Step 4: Arrange for Professional Disposal

Causality: The complex hazards of this chemical require specialized disposal technologies not available in a standard laboratory.

  • Once the container is full (do not overfill; leave at least 1 inch of headspace), or when the project is complete, contact your institution's EHS department to schedule a waste pickup.[2][3][4]

  • Do not attempt to treat or neutralize the waste yourself. On-site chemical treatment of reactive wastes is hazardous and should only be performed by trained professionals with validated procedures.[4]

Disposal Workflow Diagram

G cluster_main Standard Disposal Workflow cluster_emergency Emergency Protocol gen Waste Generation (this compound) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) gen->ppe container Step 2: Prepare & Label Hazardous Waste Container ppe->container accum Step 3: Segregate & Accumulate (Store in Secondary Containment) container->accum pickup Step 4: Request EHS Pickup accum->pickup disposal Professional Disposal (Licensed Facility) pickup->disposal final final disposal->final Final Treatment: High-Temperature Incineration with Flue Gas Scrubbing spill Spill Event spill_response Spill Response Protocol (Evacuate, Absorb, Collect) spill->spill_response spill_response->container

Caption: Workflow for the safe collection and disposal of this compound.

Emergency Procedures: Spills and Exposures

In the event of an accidental release, immediate and correct action is critical.

Spill Response
  • Evacuate: Immediately alert others and evacuate all non-essential personnel from the area.[13]

  • Control Vapors & Ignition Sources: Ensure the area is well-ventilated (if safe to do so) and remove all potential ignition sources.[13]

  • PPE: Don the appropriate PPE, including respiratory protection if necessary. A self-contained breathing apparatus (SCBA) may be required for large spills.[6][7]

  • Contain & Absorb: Confine the spill to a small area. Use an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[2][13] Do not use cellulose-based absorbents (e.g., paper towels, sawdust) as they may be reactive. [10]

  • Collect Waste: Carefully collect the absorbed material and contaminated items using non-sparking tools and place them into a sealable, labeled hazardous waste container.[2][13]

  • Decontaminate: Clean the spill area thoroughly. The first rinse must be collected as hazardous waste.[3]

  • Report: Report the incident to your supervisor and EHS department immediately.

Personnel Exposure
  • Inhalation: Move the affected person to fresh air immediately. Seek emergency medical attention.[7][14]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if possible. Seek emergency medical attention.[7][14]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate emergency medical help.[7][14]

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,1-Dichloro-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety Profile: 1,1-Dichloro-2-nitroethene

This compound is classified as a flammable liquid and is toxic if swallowed.[1] Due to its chemical structure, it should be handled with extreme caution, assuming high toxicity via inhalation and skin contact, similar to its analogue, 1,1-dichloro-1-nitroethane. The primary hazards include its flammability and acute toxicity.[1]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is paramount and must be based on a thorough risk assessment of the specific procedures being undertaken.[2][3]

Respiratory Protection

Given that related compounds are toxic if inhaled, and a harmful concentration of vapors can be quickly reached upon evaporation, respiratory protection is critical.[4][5]

  • Engineering Controls First: All work with this compound must be conducted in a certified chemical fume hood to minimize vapor inhalation.[6][7]

  • Respirator Selection: In situations where engineering controls may not be sufficient or during emergency situations, a NIOSH-approved full-face respirator with multi-purpose combination (US) respirator cartridges is recommended.[6] For potential exposures over 2 ppm of related compounds, a supplied-air respirator with a full facepiece in a pressure-demand mode is advised.[2]

Eye and Face Protection
  • Primary Protection: Tightly fitting safety goggles are mandatory to protect against splashes.[6]

  • Secondary Protection: A face shield should be worn in conjunction with goggles to protect the entire face, especially when handling larger quantities or during procedures with a high risk of splashing.[6]

Skin and Body Protection

Direct contact with skin must be avoided.[2][7]

  • Gloves: Nitrile gloves are a common recommendation for handling chlorinated and nitro compounds.[6] However, it is crucial to consult the glove manufacturer's compatibility chart for this compound specifically. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[8]

  • Lab Coat: A flame-resistant lab coat is essential and must be fully buttoned with sleeves of sufficient length to prevent skin exposure.[6]

  • Apron: For procedures involving larger volumes or a significant splash risk, a chemically resistant apron over the lab coat is recommended.

  • Clothing and Footwear: Wear full-length pants and closed-toe shoes made of a non-porous material.[3][6]

Operational Blueprint: Safe Handling Protocol

A systematic approach is crucial for minimizing exposure and ensuring safety.

Pre-Experiment Checklist
  • Read and fully understand the Safety Data Sheet (SDS) for this compound.

  • Ensure the chemical fume hood is operational and certified.

  • Locate the nearest emergency eyewash station and safety shower.[6]

  • Don all required PPE as outlined in the table below.

  • Inform a colleague about the work being performed. Never work alone with hazardous materials.[3][9]

Table 1: Recommended PPE for this compound Handling

Body PartRequired PPESpecific Recommendations/Standards
Respiratory Chemical Fume HoodMandatory for all handling procedures.
Full-Face RespiratorNIOSH-approved with appropriate cartridges for organic vapors and acid gases.
Eyes/Face Safety GogglesTightly-fitting, chemical splash-proof.
Face ShieldTo be worn over goggles during high-splash risk procedures.
Hands Chemical-Resistant GlovesNitrile is a potential option, but compatibility must be verified with the manufacturer.
Body Flame-Resistant Lab CoatFully buttoned, long sleeves.
Chemical-Resistant ApronRecommended for larger quantities.
Legs Full-Length PantsNo exposed skin between pants and shoes.
Feet Closed-Toe ShoesNon-porous material.
Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Consult SDS prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 handle2 Use Smallest Possible Quantity handle1->handle2 handle3 Keep Containers Closed handle2->handle3 clean1 Segregate Waste handle3->clean1 clean2 Decontaminate Work Area clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

Contingency Planning: Emergency Procedures

Spill Response
  • Isolate the Area: Immediately alert others and restrict access to the spill area.[6]

  • Evacuate if Necessary: For large spills, evacuate the lab and notify emergency personnel.

  • Use Appropriate PPE: Do not attempt to clean a spill without the proper PPE, including respiratory protection.

  • Contain the Spill: Use a non-combustible absorbent material like sand or dry earth to contain the spill.[10] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.[5]

  • Decontaminate: Clean the spill area with soap and water.[5]

Emergency Spill Response Workflow

G spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small & Contained? assess->small_spill don_ppe Don Full PPE (incl. Respirator) small_spill->don_ppe Yes evacuate Evacuate Area & Alert Others small_spill->evacuate No absorb Absorb with Inert Material don_ppe->absorb collect Collect in Sealed Container absorb->collect decontaminate Decontaminate Area collect->decontaminate call_emergency Call Emergency Services evacuate->call_emergency

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide respiratory support and seek immediate medical attention.[4][11]

  • Skin Contact: Remove all contaminated clothing immediately.[12] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[4][6] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if it is safe to do so. Seek immediate medical attention.[5]

  • Ingestion: DO NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[4]

Decommissioning Protocol: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Do not mix with other waste streams.

  • Containment: Collect all liquid and solid waste in tightly sealed, properly labeled containers.

  • Disposal: Dispose of the waste through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[4] Do not pour down the drain.

References

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of 1,2-Dichloroethane. Retrieved from Western Carolina University website.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). 1,1-DICHLORO-1-NITROETHANE. NJ.gov. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 0434 - 1,1-DICHLORO-1-NITROETHANE. INCHEM. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). 1,1-Dichloro-1-nitroethane. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Missouri S&T. (n.d.). Chemical Safety. Environmental Health and Safety. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • National Center for Biotechnology Information. (n.d.). 1,1-Dichloro-1-nitroethane. PubChem. Retrieved from [Link]

  • Accuform. (2024). Lab Safety Rules and Guidelines. Retrieved from [Link]

  • Chem Service. (2015). SAFETY DATA SHEET. Retrieved from [Link]

  • Norwegian University of Science and Technology. (2024). Laboratory Safety Rules. Retrieved from [Link]

  • Scribd. (n.d.). 1,1-Dichloro-1-nitroethane Safety Guide. Retrieved from [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • Personal Protective Equipment for Pesticides and Other Tasks! (n.d.). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.